2-Chloro-2,4,4-trimethylpentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2,4,4-trimethylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQIMYDFATMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976629 | |
| Record name | 2-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-88-2 | |
| Record name | 2-Chloro-2,4,4-trimethyl-pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-2,4,4-trimethylpentane from 2,4,4-trimethyl-2-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,4,4-trimethylpentane from its corresponding tertiary alcohol, 2,4,4-trimethyl-2-pentanol (B108734). The synthesis proceeds via a unimolecular nucleophilic substitution (SN1) reaction, a fundamental transformation in organic chemistry. This document outlines the reaction mechanism, a detailed experimental protocol adapted from a similar synthesis, and expected product characteristics.
Reaction Principle and Mechanism
The conversion of a tertiary alcohol to an alkyl halide using a hydrohalic acid is a classic example of an SN1 reaction.[1] The reaction mechanism involves the formation of a stable carbocation intermediate.[1]
The reaction between 2,4,4-trimethyl-2-pentanol and concentrated hydrochloric acid proceeds in three key steps:
-
Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom abstracts a proton, forming a protonated alcohol (an oxonium ion). This converts the hydroxyl group into a good leaving group (water).[1]
-
Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the rate-determining step of the SN1 mechanism.[1]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation, forming the final product, this compound.[1]
The overall reaction is as follows:
(CH₃)₃CCH₂C(CH₃)₂OH + HCl → (CH₃)₃CCH₂C(CH₃)₂Cl + H₂O
Experimental Protocol
The following experimental protocol is adapted from the well-established synthesis of tert-butyl chloride from tert-butanol, a structurally similar tertiary alcohol.[2][3] This procedure is expected to yield the desired product in good to excellent yields.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 2,4,4-trimethyl-2-pentanol | 130.23 | ~0.81 | ~143 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~1.18 | - |
| Sodium Bicarbonate (5% aqueous solution) | 84.01 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
| This compound (Product) | 148.67 | ~0.87 | ~145-147 |
Procedure:
-
Reaction Setup: In a separatory funnel, combine 2,4,4-trimethyl-2-pentanol and an excess of cold, concentrated hydrochloric acid. A molar ratio of approximately 1:2 of alcohol to HCl is recommended.
-
Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes, periodically venting to release any pressure buildup. The reaction is typically carried out at room temperature.[3]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product, this compound, and the lower layer is the aqueous phase.[2]
-
Workup - Aqueous Wash: Carefully separate the layers and discard the lower aqueous layer. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.[2][3]
-
Workup - Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining water and dissolved inorganic impurities.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Isolation and Purification: Decant or filter the dried organic liquid into a distillation apparatus. Purify the this compound by simple distillation. Collect the fraction boiling in the expected range (approximately 145-147 °C). A yield of 78-88% can be anticipated based on analogous reactions.[2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Starting Material | 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | 130.23 | ~143 |
| Product | This compound | C₈H₁₇Cl | 148.67 | ~145-147 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Singlet for the nine protons of the tert-butyl group [-C(CH₃)₃] - Singlet for the two protons of the methylene (B1212753) group [-CH₂-] - Singlet for the six protons of the two methyl groups attached to the carbon bearing the chlorine atom [-C(CH₃)₂Cl] |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group - Signal for the primary carbons of the tert-butyl group - Signal for the methylene carbon - Signal for the quaternary carbon bearing the chlorine atom - Signal for the primary carbons attached to the carbon with the chlorine atom |
| IR Spectroscopy | - C-H stretching vibrations (alkane) around 2850-3000 cm⁻¹ - C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹ - Absence of a broad O-H stretch around 3200-3600 cm⁻¹, indicating the conversion of the alcohol. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. - Fragmentation pattern showing the loss of a tert-butyl group or a chlorine atom. |
Visualizations
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-2,4,4-trimethylpentane (CAS No. 6111-88-2), a halogenated alkane. This document consolidates key data including its structural details, physical constants, and chemical reactivity. Special attention is given to its characteristic elimination reactions. Methodologies for its synthesis are discussed, and a representative reaction pathway is visualized. This guide is intended to serve as a foundational resource for professionals in research and development who may utilize or encounter this compound in their work.
Chemical Identity and Structure
This compound is a tertiary alkyl halide. Its structure consists of a pentane (B18724) backbone with two methyl groups at position 2 and another two at position 4, with a chlorine atom also attached to the second carbon.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6111-88-2[1] |
| Molecular Formula | C₈H₁₇Cl[2] |
| Molecular Weight | 148.67 g/mol [3] |
| Canonical SMILES | CC(C)(C)CC(C)(C)Cl |
| InChI Key | MJMQIMYDFATMEH-UHFFFAOYSA-N[1] |
Physical Properties
The physical properties of this compound are summarized in the table below. It is a colorless liquid under standard conditions.
| Property | Value | Source |
| Melting Point | -26 °C | --INVALID-LINK-- |
| Boiling Point | 147 - 148.5 °C | Stenutz, Guidechem |
| Density | 0.864 - 0.8746 g/cm³ | Guidechem, ChemicalBook |
| Refractive Index | 1.423 - 1.4308 | Guidechem, ChemicalBook |
| Vapor Pressure | 5.3 ± 0.3 mmHg at 25°C (Predicted) | Guidechem |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane, benzene, and toluene.[4] | Qualitative |
Chemical Properties and Reactivity
As a tertiary alkyl halide, the chemistry of this compound is dominated by its susceptibility to nucleophilic substitution and, more prominently, elimination reactions. The bulky tert-butyl group creates significant steric hindrance around the reactive carbon center.
Stability
The compound is stable under standard conditions. However, like other alkyl halides, it may be sensitive to heat and light over prolonged periods and can be incompatible with strong oxidizing and reducing agents.
Reactivity and Key Reactions
Due to the tertiary nature of the carbocation that would be formed upon the departure of the chloride ion, this compound is prone to reactions that proceed via a carbocation intermediate, namely Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination).
Elimination (E1) Reaction:
The E1 reaction is a major pathway for this compound, especially in the presence of a weak base and heat. The reaction proceeds in a two-step mechanism:
-
Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation. This is the rate-determining step.
-
Deprotonation: A weak base abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of an alkene.
Two possible alkene products can be formed from the E1 elimination of this compound: the more substituted (Zaitsev) product and the less substituted (Hofmann) product. Due to the significant steric hindrance from the tert-butyl group, the major product is often the less substituted alkene, 2,4,4-trimethyl-1-pentene, as this pathway avoids steric strain in the transition state leading to the product.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from 2,4,4-Trimethyl-2-pentanol.
Materials:
-
2,4,4-Trimethyl-2-pentanol
-
Concentrated Hydrochloric Acid (~12 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
In a separatory funnel, combine one equivalent of 2,4,4-Trimethyl-2-pentanol with approximately three equivalents of cold, concentrated hydrochloric acid.
-
Stopper the funnel and shake gently, frequently venting to release pressure. Continue shaking for 10-15 minutes.
-
Allow the mixture to stand until two distinct layers separate. The upper layer is the organic product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize excess acid; watch for effervescence), and finally with saturated sodium chloride solution (to begin the drying process). After each wash, allow the layers to separate and discard the aqueous layer.
-
Transfer the crude organic product to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a round-bottom flask for purification by simple distillation. Collect the fraction boiling in the expected range (approx. 147-149 °C).
-
Characterize the final product by spectroscopic methods (NMR, IR) to confirm its identity and purity.
The following diagram illustrates the workflow for this synthesis protocol.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR
The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule.
-
A singlet corresponding to the nine protons of the tert-butyl group (-C(CH₃)₃) at C4.
-
A singlet for the methylene (B1212753) protons (-CH₂-) at C3.
-
A singlet for the six protons of the two methyl groups at C2.
¹³C NMR
The carbon NMR spectrum should display distinct signals for each chemically non-equivalent carbon atom.
-
A signal for the quaternary carbon at C2, bonded to the chlorine atom (expected to be downfield).
-
A signal for the methylene carbon at C3.
-
A signal for the quaternary carbon at C4.
-
Signals for the methyl carbons at C2 and C4.
Infrared (IR) Spectroscopy
Key expected absorption bands include:
-
C-H stretching (alkane): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-H bending: Bands in the 1350-1480 cm⁻¹ region. A characteristic split band around 1370 cm⁻¹ and 1390 cm⁻¹ would indicate the presence of a tert-butyl group and a gem-dimethyl group.
-
C-Cl stretching: A band in the fingerprint region, typically between 550-750 cm⁻¹, which may be of weak to medium intensity.
Reaction Pathway Visualization
The E1 elimination of this compound proceeds through a tertiary carbocation intermediate to yield two possible alkene products. The pathway is illustrated below.
Caption: E1 elimination pathway of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials.
Conclusion
This guide has summarized the essential physical and chemical properties of this compound. The data presented, including its reactivity profile dominated by E1 elimination, provides a solid foundation for its application in a research and development context. While detailed experimental and spectroscopic data are limited in the public domain, the provided general methodologies and predicted spectral characteristics offer valuable guidance for laboratory work involving this compound.
References
An In-Depth Technical Guide to the Formation of 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the formation of 2-chloro-2,4,4-trimethylpentane. The synthesis of this tertiary alkyl halide is a classic example of electrophilic addition of a hydrogen halide to a branched alkene, governed by Markovnikov's rule and the stability of the resulting carbocation intermediate. This document will delve into the core principles of the reaction, present available quantitative data in a structured format, and provide a detailed experimental methodology. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the process.
Introduction
This compound is a halogenated alkane with significant applications in organic synthesis, serving as a precursor for various chemical transformations. Its formation is primarily achieved through the hydrochlorination of diisobutylene, a readily available industrial product derived from the dimerization of isobutylene. Diisobutylene is typically a mixture of two isomers: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The reaction with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, a fundamental concept in organic chemistry. Understanding the intricacies of this mechanism, including regioselectivity and the potential for side reactions, is crucial for optimizing the synthesis and ensuring the purity of the final product.
Reaction Mechanism
The formation of this compound from either isomer of diisobutylene is a two-step process initiated by the electrophilic attack of the hydrogen ion (proton) from HCl on the alkene's double bond.
Step 1: Protonation and Formation of a Carbocation
The pi (π) electrons of the carbon-carbon double bond act as a nucleophile, attacking the electrophilic hydrogen of HCl. This results in the formation of a new carbon-hydrogen bond and a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that is already bonded to more hydrogen atoms. This ensures the formation of the most stable carbocation.
In the case of 2,4,4-trimethyl-1-pentene , the proton adds to the terminal CH2 group (C1), leading to the formation of a highly stable tertiary carbocation at C2.
For 2,4,4-trimethyl-2-pentene , protonation of the C2-C3 double bond can theoretically lead to two different tertiary carbocations. However, the carbocation at the C2 position is the same stable tertiary carbocation formed from the other isomer.
Step 2: Nucleophilic Attack by Chloride Ion
The chloride ion (Cl-), now acting as a nucleophile, attacks the positively charged carbon of the carbocation intermediate. This results in the formation of the final product, this compound.
Due to the high stability of the tertiary carbocation intermediate, the reaction proceeds readily and typically does not involve carbocation rearrangements.
Quantitative Data
While specific kinetic data for the hydrochlorination of diisobutylene is not extensively reported in readily available literature, the reaction is known to be rapid and proceed with high yield under appropriate conditions. The following table summarizes typical physical and chemical properties of the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2,4,4-Trimethyl-1-pentene | C8H16 | 112.21 | 101.4 | 0.715 |
| 2,4,4-Trimethyl-2-pentene | C8H16 | 112.21 | 104.9 | 0.723 |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | 1.187 (liquid) |
| This compound | C8H17Cl | 148.67 | 143-144 | 0.864 |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound from diisobutylene.
Materials:
-
Diisobutylene (mixture of isomers)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl2) or Sodium Sulfate (Na2SO4)
-
Sodium Bicarbonate (NaHCO3) solution (5% w/v)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a measured amount of diisobutylene.
-
Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the diisobutylene with constant stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. Cooling the flask in an ice bath may be necessary.
-
Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel. Two layers will be observed: the upper organic layer containing the product and the lower aqueous layer.
-
Separate the organic layer and wash it sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.
-
-
Purification:
-
Filter the dried organic layer to remove the drying agent.
-
Purify the crude product by distillation. Collect the fraction boiling in the range of 143-144 °C.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The absence of signals in the olefinic region (around 4.5-6.0 ppm) would indicate the completion of the reaction.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the product molecule.
-
IR Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹). The disappearance of the C=C stretching peak (around 1640-1680 cm⁻¹) from the starting material is another indicator of a successful reaction.
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the electrophilic addition mechanism for the formation of this compound from 2,4,4-trimethyl-1-pentene.
Caption: Electrophilic addition of HCl to 2,4,4-trimethyl-1-pentene.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Side Reactions
Under the described reaction conditions, the formation of this compound is the major pathway. However, potential side reactions, though generally minor, could include:
-
Polymerization: Although less likely with a strong acid like HCl compared to sulfuric acid, some acid-catalyzed polymerization of the alkene could occur, especially at elevated temperatures.
-
Elimination: The tertiary alkyl halide product could undergo elimination to reform an alkene, but this is generally favored by basic conditions and higher temperatures, not the acidic conditions of the synthesis.
Careful control of reaction temperature and the use of excess HCl can help to minimize these side reactions.
Conclusion
The synthesis of this compound via the hydrochlorination of diisobutylene is a robust and efficient method that relies on the principles of electrophilic addition and carbocation stability. By following a well-defined experimental protocol and understanding the underlying reaction mechanism, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The provided data and visualizations serve as a comprehensive guide for the successful execution and understanding of this important organic transformation.
An In-Depth Technical Guide to the Stability and Structure of the 2,4,4-Trimethyl-2-pentyl Cation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stability and structure of the 2,4,4-trimethyl-2-pentyl cation. While direct experimental data for this specific carbocation is not extensively available in published literature, its properties can be thoroughly understood through the well-established principles of physical organic chemistry, supported by data from analogous structures. This document will delve into the theoretical framework of its stability, its structural characteristics, potential rearrangement pathways, and the experimental protocols used to study such reactive intermediates.
Introduction to Carbocation Stability
Carbocations are pivotal reactive intermediates in a vast array of chemical transformations, including those central to pharmaceutical synthesis and biological processes. Their stability is a critical determinant of reaction pathways and product distributions. The stability of a carbocation is primarily influenced by two key factors: inductive effects and hyperconjugation.[1][2][3]
-
Inductive Effects: Alkyl groups are electron-donating, and they stabilize an adjacent positive charge by pushing electron density through the sigma bonds. The more alkyl groups attached to the carbocationic center, the greater the stabilization.[4][5]
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. This delocalization spreads the positive charge over a larger volume, thereby increasing stability.[1][6]
Consequently, the general order of carbocation stability is tertiary > secondary > primary > methyl.[1][3][6][7]
Structure and Stability of the 2,4,4-Trimethyl-2-pentyl Cation
The 2,4,4-trimethyl-2-pentyl cation is a tertiary carbocation. Its structure features a central positively charged carbon atom bonded to a methyl group, an ethyl group, and a tert-butyl group.
Structure:
Based on its classification as a tertiary carbocation, the 2,4,4-trimethyl-2-pentyl cation is expected to be a relatively stable species. The three alkyl groups attached to the carbocationic center provide significant stabilization through both inductive effects and hyperconjugation.
Quantitative Analysis of Tertiary Carbocation Stability
To provide a quantitative context for the stability of the 2,4,4-trimethyl-2-pentyl cation, the following table summarizes key thermodynamic data for a series of analogous tertiary carbocations. Hydride ion affinity (HIA) is a common measure of carbocation stability; a lower HIA indicates greater stability.[8][9][10][11]
| Carbocation | Class | Gas-Phase Hydride Ion Affinity (kcal/mol) | Dissociation Enthalpy of R-Cl (kJ/mol) | Reference(s) |
| tert-Butyl | Tertiary | ~231 | 690 | [12] |
| tert-Amyl | Tertiary | ~225 | Not Available | [2] |
| 2-Methyl-2-butyl | Tertiary | Not Available | Not Available | |
| 2,4,4-Trimethyl-2-pentyl | Tertiary | (Estimated ~220-225) | Not Available |
Note: The hydride ion affinity for the 2,4,4-trimethyl-2-pentyl cation is an estimate based on the trend of increasing stability with increasing alkyl substitution.
Potential Rearrangement Pathways
Carbocations are prone to rearrangements to form more stable isomers.[13][14][15][16] These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts.[14][15][17]
The 2,4,4-trimethyl-2-pentyl cation is already a tertiary carbocation. Any potential rearrangement would need to lead to a carbocation of equal or greater stability. Let's analyze the potential shifts:
-
1,2-Hydride Shift: A hydride shift from the adjacent methylene (B1212753) group (C3) would lead to a secondary carbocation, which is less stable. Therefore, this is an unfavorable process.
-
1,2-Methyl Shift: A methyl shift from the quaternary C4 position is a possibility. This would result in the formation of the 2,3,4,4-tetramethyl-2-pentyl cation, which is also a tertiary carbocation. The relative stability of these two tertiary carbocations would be very similar, and an equilibrium might be established under specific conditions.
The following diagram illustrates the formation of the 2,4,4-trimethyl-2-pentyl cation and its potential, albeit likely energetically neutral, rearrangement.
Experimental Protocols for Carbocation Characterization
The direct observation and characterization of carbocations require specialized techniques due to their high reactivity. The use of superacids at low temperatures allows for the preparation of long-lived carbocations that can be studied by spectroscopic methods.[18][19][20][21][22][23]
General Protocol for Carbocation Generation in Superacids
Objective: To generate the 2,4,4-trimethyl-2-pentyl cation from its corresponding alcohol or alkene precursor for spectroscopic analysis.
Materials:
-
Precursor: 2,4,4-trimethyl-2-pentanol or 2,4,4-trimethyl-2-pentene
-
Superacid system: A mixture of antimony pentafluoride (SbF5) and fluorosulfuric acid (HSO3F), often referred to as "Magic Acid," or SbF5 in sulfuryl chloride fluoride (B91410) (SO2ClF).[18]
-
Solvent: SO2ClF or SO2F2
-
NMR tubes designed for low-temperature measurements
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
Preparation of the Superacid Solution: In a glovebox under an inert atmosphere, a solution of SbF5 in SO2ClF is prepared at low temperature (typically -78 °C).
-
Introduction of the Precursor: A pre-cooled solution of the precursor (2,4,4-trimethyl-2-pentanol or 2,4,4-trimethyl-2-pentene) in SO2ClF is slowly added to the vigorously stirred superacid solution at -78 °C.
-
Cation Formation: The precursor will ionize in the superacid medium to form the corresponding carbocation.
-
NMR Sample Preparation: The resulting solution containing the carbocation is transferred to a pre-cooled NMR tube for analysis.
NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra of the 2,4,4-trimethyl-2-pentyl cation to confirm its structure.
Instrumentation:
-
High-field NMR spectrometer equipped with a variable-temperature probe.
Procedure:
-
The NMR probe is pre-cooled to a temperature at which the carbocation is stable (e.g., -80 °C or lower).
-
The NMR tube containing the carbocation solution is inserted into the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. The chemical shifts will be significantly downfield for the protons and carbons near the carbocationic center due to the deshielding effect of the positive charge. For instance, the ¹³C chemical shift of the positively charged carbon in tertiary carbocations can be in the range of 300-350 ppm.
The following diagram outlines the experimental workflow for the generation and analysis of a carbocation.
Conclusion
The 2,4,4-trimethyl-2-pentyl cation, as a tertiary carbocation, is a relatively stable yet reactive intermediate. Its stability is derived from the electron-donating and hyperconjugative effects of its three alkyl substituents. While it is not expected to undergo significant rearrangement to more stable forms, the possibility of an energetically neutral 1,2-methyl shift exists. The study of such cations is experimentally challenging but can be achieved through the use of superacid chemistry and low-temperature NMR spectroscopy. The principles and methodologies outlined in this guide provide a robust framework for understanding and investigating the behavior of the 2,4,4-trimethyl-2-pentyl cation and other related carbocationic species in chemical and biological systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. 7.9 Carbocation Structure and Stability - Organic Chemistry | OpenStax [openstax.org]
- 7. Chemistry Net: Organic Chemistry| Carbocations: Stability, Formation and Reactions [chem-net.blogspot.com]
- 8. sarthaks.com [sarthaks.com]
- 9. testbook.com [testbook.com]
- 10. The correct order of hydride affinity in the following carbocations in th.. [askfilo.com]
- 11. adda247.com [adda247.com]
- 12. Theoretical Studies on the Hydride Ion Affinities of Carbocations [inis.iaea.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. echemi.com [echemi.com]
- 18. Generation and NMR studies of stable cations derived from monothia[3.2]- and dithia[3.3]metacyclophanes [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
- 20. Insights on the Lewis Superacid Al(OTeF5)3: Solvent Adducts, Characterization and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Taming superacids: stabilization of the fullerene cations HC60+ and C60.+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spectroscopic Observation of the Formyl Cation in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations of 2-Chloro-2,4,4-trimethylpentane Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2,4,4-trimethylpentane, also known as tert-octyl chloride, is a tertiary alkyl halide whose reactivity is of significant interest in the study of nucleophilic substitution and elimination reaction mechanisms. Its highly branched structure provides a valuable model for investigating the influence of steric hindrance on reaction pathways and product distributions. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols for its investigation, and a summary of expected quantitative data.
Core Reactivity Principles: SN1 and E1 Mechanisms
Due to the tertiary nature of the carbon atom bearing the chlorine atom, this compound exclusively undergoes reactions via unimolecular (SN1 and E1) pathways. The formation of a relatively stable tertiary carbocation intermediate is the rate-determining step for both substitution and elimination reactions.
The primary competing reaction pathways are:
-
SN1 (Substitution Nucleophilic Unimolecular): In this pathway, a nucleophile attacks the tertiary carbocation, leading to the formation of a substitution product.
-
E1 (Elimination Unimolecular): In this pathway, a base abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene.
The ratio of SN1 to E1 products is influenced by factors such as the nature of the solvent, the strength of the nucleophile/base, and the reaction temperature.
The Role of Steric Hindrance in Elimination Reactions
A key feature of the reactivity of this compound is the profound effect of steric hindrance from the bulky tert-butyl group. In E1 reactions, two possible alkene isomers can be formed: the more substituted Zaitsev product (2,4,4-trimethyl-2-pentene) and the less substituted Hofmann product (2,4,4-trimethyl-1-pentene). Due to the significant steric strain associated with the formation of the Zaitsev product, the Hofmann product is expected to be the major elimination product.
Quantitative Data Summary
While specific experimental kinetic data for this compound is not extensively available in the literature, the following tables provide expected trends and data based on the reactivity of analogous tertiary alkyl halides, such as tert-butyl chloride.
| Reaction Condition | Expected Major Product(s) | Expected Minor Product(s) |
| Solvolysis (e.g., in Ethanol) | 2-Ethoxy-2,4,4-trimethylpentane (SN1) | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) |
| 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev) | |
| With a Strong, Non-hindered Base | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2-Ethoxy-2,4,4-trimethylpentane (SN1) |
| (e.g., Sodium Ethoxide in Ethanol) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev) | |
| With a Strong, Hindered Base | 2,4,4-trimethyl-1-pentene (E1 - Hofmann) | 2,4,4-trimethyl-2-pentene (E1 - Zaitsev), Substitution Product (SN1) |
| (e.g., Potassium tert-butoxide) |
Table 1: Expected Product Distribution in Reactions of this compound
| Parameter | Expected Value/Trend |
| Rate Law | Rate = k[this compound] |
| Effect of Solvent Polarity on Rate | The reaction rate is expected to increase significantly with increasing solvent polarity (e.g., higher proportion of water in an alcohol-water mixture) due to stabilization of the carbocation intermediate. |
| Activation Energy (Ea) for Solvolysis | Expected to be in a similar range to other tertiary alkyl halides, though specific values are not readily available. |
| Enthalpy of Activation (ΔH‡) | Expected to be positive, indicating an endothermic transition state formation. |
| Entropy of Activation (ΔS‡) | Expected to be slightly positive or near zero for solvolysis, as the transition state involves dissociation, leading to increased disorder. |
Table 2: Expected Kinetic Parameters for the Reactions of this compound
Experimental Protocols
The following are detailed methodologies for investigating the reactivity of this compound.
Experiment 1: Kinetic Study of the Solvolysis of this compound
Objective: To determine the rate constant for the solvolysis of this compound in an aqueous ethanol (B145695) solution.
Materials:
-
This compound
-
Ethanol (absolute)
-
Distilled water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Thermostatic water bath
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture: Prepare a stock solution of this compound in ethanol (e.g., 0.1 M). In a large Erlenmeyer flask, prepare the desired aqueous ethanol solvent mixture (e.g., 80:20 ethanol:water by volume).
-
Initiation of the Reaction: Place a known volume of the aqueous ethanol solvent in a constant temperature water bath to equilibrate. To start the reaction, add a precise volume of the this compound stock solution to the solvent mixture and start the stopwatch simultaneously.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold distilled water.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrochloric acid (HCl) with the standardized NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
Continue taking aliquots at regular intervals until the reaction is approximately 70-80% complete.
-
Data Analysis: The concentration of HCl produced at each time point is equivalent to the concentration of this compound that has reacted. The rate constant (k) can be determined by plotting ln([RCl]t/[RCl]0) versus time, where [RCl]0 is the initial concentration and [RCl]t is the concentration at time t. The slope of the resulting straight line will be -k.
Experiment 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the ratio of substitution and elimination products from the reaction of this compound with a base.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium ethoxide (or other desired base)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Vials and syringes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of this compound in anhydrous ethanol.
-
Add the desired base (e.g., a solution of sodium ethoxide in ethanol) to the flask.
-
Heat the reaction mixture under reflux for a specified period (e.g., 1 hour).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.
-
GC-MS Analysis: Dissolve the resulting product mixture in a small amount of a suitable solvent (e.g., hexane).
-
Inject a sample of the solution into the GC-MS.
-
Data Analysis: Identify the substitution and elimination products by their mass spectra. The relative peak areas in the gas chromatogram can be used to determine the product ratio.
Mandatory Visualizations
Caption: Competing SN1 and E1 reaction pathways for this compound.
Caption: General experimental workflow for investigating the reactivity of this compound.
Spectroscopic Analysis of 2-Chloro-2,4,4-trimethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2; Molecular Formula: C₈H₁₇Cl). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their laboratory work. Visualizations of a general spectroscopic workflow and the predicted mass spectral fragmentation pathway are included to facilitate understanding.
Introduction
This compound is a tertiary alkyl halide. Understanding its structural and chemical properties is crucial for its application in various research and development settings. Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed insights into the molecular structure, functional groups, and fragmentation patterns. This guide summarizes the predicted spectroscopic data for this compound and outlines the methodologies for its experimental determination.
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound. It is imperative to note that this data is generated from computational models and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.70 | Singlet | 2H | -CH₂- |
| ~1.65 | Singlet | 6H | 2 x -CH₃ (C2) |
| ~1.05 | Singlet | 9H | -C(CH₃)₃ (C4) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C-Cl (C2) |
| ~55 | -CH₂- (C3) |
| ~38 | Quaternary C (C4) |
| ~32 | -C(CH₃)₃ (C4) |
| ~31 | 2 x -CH₃ (C2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1390-1365 | Medium | C-H bend (gem-dimethyl) |
| ~1250 | Medium | C-C skeletal vibrations |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that causes fragmentation.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 148 | [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 150 | [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁷Cl isotope) |
| 113 | [C₈H₁₇]⁺ (Loss of Cl) |
| 91 | [C₇H₁₁]⁺ (Further fragmentation) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation - often the base peak) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid alkyl halide like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
FT-IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample film in the spectrometer's sample holder and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
Predicted Mass Spectral Fragmentation of this compound
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
A Comprehensive Review of Tertiary Alkyl Halide Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solvolysis reactions of tertiary alkyl halides. This class of reactions is fundamental to understanding nucleophilic substitution and is of significant interest in the fields of physical organic chemistry and synthetic chemistry, including applications in drug development where reaction kinetics and mechanisms are critical. This document details the core principles, presents quantitative kinetic data, outlines experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction to Tertiary Alkyl Halide Solvolysis
Solvolysis refers to a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile.[1] For tertiary alkyl halides, the predominant mechanism for substitution is the SN1 (Substitution Nucleophilic Unimolecular) pathway. This is due to the high stability of the tertiary carbocation intermediate that is formed during the reaction.[2] The reaction rate is independent of the concentration of the nucleophile and is instead dependent on the concentration of the alkyl halide, following first-order kinetics.[3]
The general mechanism involves a two-step process:
-
Ionization: The carbon-halogen bond breaks heterolytically to form a planar tertiary carbocation and a halide ion. This is the slow, rate-determining step of the reaction.[3]
-
Nucleophilic Attack: The solvent molecule, acting as a nucleophile, attacks the carbocation. This is a fast step.
-
Deprotonation: If the solvent is protic (e.g., water, ethanol), a final rapid deprotonation step occurs to yield the final product.[4]
Elimination reactions, specifically E1, can also compete with SN1 substitution, particularly at higher temperatures.[5]
Kinetics and Quantitative Data
The rate of solvolysis of tertiary alkyl halides is highly sensitive to the structure of the alkyl group, the nature of the leaving group, and the properties of the solvent.
Relative Rates of Solvolysis
The stability of the carbocation intermediate is a primary determinant of the reaction rate. Tertiary carbocations are significantly more stable than secondary and primary carbocations due to hyperconjugation and inductive effects. This is reflected in the dramatically different rates of solvolysis.
| Alkyl Bromide | Classification | Relative Rate (in 80% aqueous ethanol (B145695) at 25°C) |
| Methyl bromide | Methyl | 1 |
| Ethyl bromide | Primary | 2 |
| Isopropyl bromide | Secondary | 43 |
| tert-Butyl bromide | Tertiary | 1,200,000 |
| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[2] |
Solvent Effects and the Grunwald-Winstein Equation
The polarity of the solvent plays a crucial role in stabilizing the transition state and the carbocation intermediate, thereby accelerating the reaction.[6] Polar protic solvents, such as water and alcohols, are particularly effective at solvating both the developing carbocation and the leaving halide ion.[6]
The Grunwald-Winstein equation is a linear free-energy relationship that quantifies the effect of the solvent on the solvolysis rate:
log(k/k₀) = mY
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
m is a parameter that measures the sensitivity of the substrate to the solvent's ionizing power.
-
Y is a parameter that characterizes the ionizing power of the solvent.[7]
For substrates where the solvent also acts as a nucleophile, an extended Grunwald-Winstein equation is used:
log(k/k₀) = mY + lN
where:
-
l is the sensitivity of the substrate to the solvent's nucleophilicity.
-
N is the solvent nucleophilicity parameter.[8]
| Solvent | Y (ionizing power) | N (nucleophilicity) |
| 100% Ethanol | -2.03 | +0.37 |
| 80% Ethanol / 20% Water | 0.00 | 0.00 |
| 50% Ethanol / 50% Water | +1.65 | -0.09 |
| 100% Water | +3.49 | -0.26 |
| Acetic Acid | -1.64 | -2.05 |
| Formic Acid | +2.05 | -2.39 |
| Note: Y and N values are subject to revision and depend on the specific substrate used for their determination. |
Activation Parameters
The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). For the solvolysis of tert-butyl chloride, the activation energy (Ea) has been determined to be approximately 123 kJ/mol.[5]
Experimental Protocols
The kinetics of tertiary alkyl halide solvolysis are commonly studied by monitoring the production of the acidic byproduct (HX) over time.
Titrimetric Method for Determining Solvolysis Rate
This method involves titrating the acid produced during the solvolysis with a standardized base solution.
Objective: To measure the rate of solvolysis of tert-butyl chloride in an aqueous ethanol solvent system.[2]
Materials:
-
tert-Butyl chloride
-
Aqueous ethanol (e.g., 50:50 v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipette, stopwatch
Procedure:
-
Prepare a solution of the desired aqueous ethanol solvent.
-
To an Erlenmeyer flask, add a known volume of the solvent and a few drops of bromothymol blue indicator.
-
Add a precise, small volume of the standardized NaOH solution. The solution should turn blue.
-
Initiate the reaction by adding a known quantity of tert-butyl chloride to the flask and simultaneously start a timer.[2]
-
The solvolysis of tert-butyl chloride will produce HCl, which neutralizes the NaOH.[9] Record the time it takes for the indicator to change from blue to yellow/green.[2]
-
Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.[2]
-
Continue this process, recording the time for each color change for several aliquots of NaOH.[2]
-
The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time.[2] The concentration of the alkyl halide at each time point can be calculated from the amount of NaOH consumed.
Data Analysis: For an SN1 reaction, the rate law is: Rate = k[R-X]. A plot of ln[R-X] versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.[10]
Visualizing Reaction Pathways and Workflows
SN1 Reaction Pathway
The following diagram illustrates the stepwise mechanism of the SN1 solvolysis of a tertiary alkyl halide.
Caption: The SN1 reaction mechanism for tertiary alkyl halide solvolysis.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the logical flow of the titrimetric method for determining the rate of solvolysis.
Caption: Workflow for the titrimetric determination of solvolysis kinetics.
Conclusion
The solvolysis of tertiary alkyl halides is a cornerstone of physical organic chemistry, providing a clear example of the SN1 mechanism. The reaction is characterized by its first-order kinetics and the formation of a stable tertiary carbocation intermediate. The rate of these reactions is profoundly influenced by the solvent's ionizing power, a relationship that can be quantified using the Grunwald-Winstein equation. The experimental determination of solvolysis rates, typically through titrimetric monitoring of acid production, offers valuable insights into these fundamental chemical transformations. A thorough understanding of these principles is essential for professionals in chemical research and drug development, where control over reaction pathways and kinetics is paramount.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. studylib.net [studylib.net]
Navigating the Steric Maze: A Technical Guide to SN1/E1 Reactions with Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis and drug development, a profound understanding of reaction mechanisms is paramount. Among these, the unimolecular substitution (SN1) and elimination (E1) reactions of sterically hindered substrates present a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the core concepts governing these pathways, offering valuable insights for professionals engaged in molecular design and synthesis.
The Carbocation: At the Heart of the Reaction
At the core of both SN1 and E1 reactions lies the formation of a carbocation intermediate. This process is the rate-determining step and is profoundly influenced by the structure of the substrate. For sterically hindered substrates, where the approach of a nucleophile for a concerted SN2 reaction is impeded, the unimolecular pathway becomes dominant.
The stability of the carbocation is a critical factor governing the reaction rate. Tertiary and secondary carbocations, stabilized by hyperconjugation and inductive effects, are readily formed from hindered substrates. This initial ionization is often facilitated by polar protic solvents, which can solvate both the departing leaving group and the nascent carbocation.
A key feature of reactions proceeding through a carbocation intermediate is the potential for rearrangements. Less stable carbocations can rearrange to more stable ones via 1,2-hydride or 1,2-alkyl shifts.[1] This phenomenon often leads to a mixture of products, including those with a rearranged carbon skeleton, a crucial consideration in synthetic design.
The Competing Pathways: Substitution vs. Elimination
Once the carbocation is formed, it faces a bifurcation in its reactive fate: it can either be attacked by a nucleophile in an SN1 pathway to yield a substitution product, or it can lose a proton from an adjacent carbon in an E1 pathway to form an alkene.[2] This competition between SN1 and E1 is a central theme in the chemistry of hindered substrates.
Several factors influence the ratio of substitution to elimination products:
-
Temperature: E1 reactions are generally favored at higher temperatures. The elimination process results in an increase in the number of molecules, leading to a positive entropy change, which is more significant at elevated temperatures.[3]
-
Nature of the Nucleophile/Base: Weakly basic, good nucleophiles favor SN1 reactions. Conversely, while strong bases favor the bimolecular E2 pathway, even weak bases can facilitate E1 elimination from a carbocation. In many cases, the solvent itself acts as the nucleophile (in SN1) or the base (in E1), a process known as solvolysis.
-
Substrate Structure: The structure of the substrate can influence the product ratio. Highly branched substrates that can form more substituted (and thus more stable) alkenes may show a higher proportion of E1 products.[3]
Quantitative Analysis of Reaction Rates and Product Distributions
To provide a clearer picture of the factors influencing SN1/E1 reactions of hindered substrates, the following tables summarize key quantitative data from the literature.
| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| tert-Butyl Chloride | 90% Acetone-H₂O | 50 | 4.55 x 10⁻⁶ | [4] |
| tert-Butyl Chloride | 80% MeOH-H₂O | 25 | 2.55 x 10⁻⁵ | [4] |
| Neopentyl Bromide | Methanol | 25 | (SN2 rate is ~3 million times slower than methyl bromide) | [1] |
Table 1: Representative Rate Constants for the Solvolysis of Hindered Substrates.
| Substrate | Conditions | % SN1 Product | % E1 Product | Reference |
| tert-Butyl Bromide | Dry Ethanol | 81% | 19% | [3] |
| 2-Bromo-2-methylbutane | 80% Ethanol | - | - | [3] |
| 2-Chloro-2-methylbutane | 80% Ethanol | - | - | [3] |
| 2-Bromo-octane | 60% Aqueous Ethanol, 100°C | ~86% | ~14% | [3] |
Table 2: Product Distribution in SN1/E1 Reactions of Hindered Substrates.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and relationships in SN1/E1 reactions of hindered substrates.
References
An In-Depth Technical Guide to the IUPAC Nomenclature and Structural Isomers of C8H17Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of C8H17Cl, their systematic IUPAC nomenclature, and relevant experimental methodologies for their synthesis and differentiation. The information is tailored for professionals in research, scientific, and drug development fields, emphasizing a systematic approach to understanding the diverse isomeric landscape of this chlorinated octane (B31449).
IUPAC Nomenclature of Alkyl Halides
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and consistency in scientific communication. For alkyl halides, the halogen is treated as a substituent on the parent alkane chain.[1][2][3] The naming process follows a set of established rules:
-
Identify the Parent Chain : The longest continuous carbon chain containing the halogen atom is identified as the parent alkane.[1][2]
-
Numbering the Carbon Chain : The chain is numbered from the end that gives the carbon atom bonded to the halogen the lowest possible number.[2][3] If there are other substituents, the chain is numbered to give the substituents the lowest possible locants.
-
Naming the Halogen : The halogen is named as a prefix, changing the "-ine" ending to "-o" (e.g., chlorine becomes chloro).[1]
-
Alphabetical Order of Substituents : If multiple substituents are present, they are listed in alphabetical order, irrespective of their position number.[4]
-
Complex Substituents : If a substituent is branched, it is named as a complex substituent, with the carbon attached to the parent chain numbered as 1. The name of the complex substituent is enclosed in parentheses.
Structural Isomers of C8H17Cl
Structural isomers, also known as constitutional isomers, are molecules that share the same molecular formula but have different structural arrangements of atoms. The structural diversity of C8H17Cl arises from two main types of isomerism:
-
Chain Isomerism : This occurs due to different arrangements of the carbon skeleton, resulting in straight-chain and branched-chain structures.
-
Positional Isomerism : This arises from the different possible positions of the chlorine atom on a given carbon skeleton.
To systematically identify all structural isomers of C8H17Cl, one must first consider the structural isomers of the parent alkane, octane (C8H18). There are 18 structural isomers of octane. By considering the unique carbon positions on each of these 18 parent skeletons, all possible structural isomers of C8H17Cl can be derived.
The following table provides a comprehensive list of the structural isomers of C8H17Cl, categorized by their parent octane isomer, along with their IUPAC names.
Table 1: Structural Isomers of C8H17Cl and their IUPAC Names
| Parent Octane Isomer | IUPAC Name of C8H17Cl Isomer |
| Octane | 1-Chlorooctane (B87089) |
| 2-Chlorooctane | |
| 3-Chlorooctane | |
| 4-Chlorooctane | |
| 2-Methylheptane | 1-Chloro-2-methylheptane |
| 2-Chloro-2-methylheptane | |
| 3-Chloro-2-methylheptane | |
| 4-Chloro-2-methylheptane | |
| 5-Chloro-2-methylheptane | |
| 6-Chloro-2-methylheptane | |
| 1-Chloro-6-methylheptane | |
| 3-Methylheptane | 1-Chloro-3-methylheptane |
| 2-Chloro-3-methylheptane | |
| 3-Chloro-3-methylheptane | |
| 4-Chloro-3-methylheptane | |
| 1-Chloro-5-methylheptane | |
| 2-Chloro-5-methylheptane | |
| 3-(Chloromethyl)heptane | |
| 4-Methylheptane | 1-Chloro-4-methylheptane |
| 2-Chloro-4-methylheptane | |
| 3-Chloro-4-methylheptane | |
| 4-Chloro-4-methylheptane | |
| 4-(Chloromethyl)heptane | |
| 3-Ethylhexane | 1-Chloro-3-ethylhexane |
| 2-Chloro-3-ethylhexane | |
| 3-Chloro-3-ethylhexane | |
| 3-(Chloromethyl)hexane | |
| 1-Chloro-4-ethylhexane | |
| 2-Chloro-4-ethylhexane | |
| 2,2-Dimethylhexane | 1-Chloro-2,2-dimethylhexane |
| 3-Chloro-2,2-dimethylhexane | |
| 4-Chloro-2,2-dimethylhexane | |
| 5-Chloro-2,2-dimethylhexane | |
| 1-Chloro-5,5-dimethylhexane | |
| 2,3-Dimethylhexane | 1-Chloro-2,3-dimethylhexane |
| 2-Chloro-2,3-dimethylhexane | |
| 3-Chloro-2,3-dimethylhexane | |
| 4-Chloro-2,3-dimethylhexane | |
| 5-Chloro-2,3-dimethylhexane | |
| 1-Chloro-4,5-dimethylhexane | |
| 2,4-Dimethylhexane | 1-Chloro-2,4-dimethylhexane |
| 2-Chloro-2,4-dimethylhexane | |
| 3-Chloro-2,4-dimethylhexane | |
| 4-Chloro-2,4-dimethylhexane | |
| 1-Chloro-3,5-dimethylhexane | |
| 2,5-Dimethylhexane | 1-Chloro-2,5-dimethylhexane |
| 2-Chloro-2,5-dimethylhexane | |
| 3-Chloro-2,5-dimethylhexane | |
| 3,3-Dimethylhexane | 1-Chloro-3,3-dimethylhexane |
| 2-Chloro-3,3-dimethylhexane | |
| 4-Chloro-3,3-dimethylhexane | |
| 1-Chloro-4,4-dimethylhexane | |
| 3,4-Dimethylhexane | 1-Chloro-3,4-dimethylhexane |
| 2-Chloro-3,4-dimethylhexane | |
| 3-Chloro-3,4-dimethylhexane | |
| 2-Methyl-3-ethylpentane | 1-Chloro-2-methyl-3-ethylpentane |
| 2-Chloro-2-methyl-3-ethylpentane | |
| 3-Chloro-2-methyl-3-ethylpentane | |
| 1-Chloro-3-ethyl-4-methylpentane | |
| 2-(Chloromethyl)-3-ethylpentane | |
| 3-Methyl-3-ethylpentane | 1-Chloro-3-methyl-3-ethylpentane |
| 2-Chloro-3-methyl-3-ethylpentane | |
| 2,2,3-Trimethylpentane | 1-Chloro-2,2,3-trimethylpentane |
| 3-Chloro-2,2,3-trimethylpentane | |
| 4-Chloro-2,2,3-trimethylpentane | |
| 1-Chloro-3,4,4-trimethylpentane | |
| 2,2,4-Trimethylpentane | 1-Chloro-2,2,4-trimethylpentane |
| 3-Chloro-2,2,4-trimethylpentane | |
| 4-Chloro-2,2,4-trimethylpentane | |
| 1-Chloro-2,4,4-trimethylpentane | |
| 2,3,3-Trimethylpentane | 1-Chloro-2,3,3-trimethylpentane |
| 2-Chloro-2,3,3-trimethylpentane | |
| 4-Chloro-2,3,3-trimethylpentane | |
| 1-Chloro-3,3,4-trimethylpentane | |
| 2,3,4-Trimethylpentane | 1-Chloro-2,3,4-trimethylpentane |
| 2-Chloro-2,3,4-trimethylpentane | |
| 2,2,3,3-Tetramethylbutane | 1-Chloro-2,2,3,3-tetramethylbutane |
Quantitative Data of C8H17Cl Isomers
The physical properties of structural isomers, such as boiling point, are influenced by factors like intermolecular forces and molecular shape. Generally, for alkanes and their derivatives, increased branching leads to a more compact, spherical shape, which reduces the surface area for intermolecular contact and lowers the boiling point.[5][6]
Table 2: Physical Properties of Selected C8H17Cl Isomers
| IUPAC Name | Boiling Point (°C) |
| 1-Chlorooctane | 182-183 |
| 3-(Chloromethyl)heptane | 180-185[7] |
| 3-Chloro-3-methylheptane | ~158 |
Experimental Protocols
Synthesis of Chloroalkanes
The synthesis of chloroalkanes can be achieved through various methods, with the choice of method depending on the desired isomer and the starting material.
4.1.1. Synthesis of 1-Chlorooctane from n-Octanol
Principle: Primary alcohols can be converted to primary alkyl chlorides using a variety of chlorinating agents. A common laboratory method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst. An industrial method involves the reaction of n-octanol with bis(trichloromethyl) carbonate.[7]
Protocol using Bis(trichloromethyl) carbonate:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnels, dissolve an organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) in an organic solvent such as chlorobenzene.
-
Reagent Addition: Heat the catalyst solution to 60-150°C. Slowly and simultaneously add solutions of n-octanol and bis(trichloromethyl) carbonate, each dissolved in the same organic solvent, to the reaction mixture over a period of 2-4 hours.
-
Reaction: Maintain the reaction temperature and continue stirring for an additional 4-9 hours after the addition is complete.
-
Workup and Purification: After the reaction is complete, cool the mixture. Remove the solvent by distillation under reduced pressure. The crude 1-chlorooctane is then purified by vacuum distillation.
Differentiation and Characterization of Isomers
The structural differences between isomers of C8H17Cl can be elucidated using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8][9] The retention time of a compound is dependent on its boiling point and its interaction with the stationary phase.[9] Following separation by GC, the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, aiding in structural identification.[10][11]
Protocol for Isomer Separation:
-
Sample Preparation: Prepare a dilute solution of the C8H17Cl isomer mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating isomers based on boiling point differences.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Temperature Program: A temperature program is typically employed, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all isomers. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector and Detector Temperature: The injector and detector temperatures should be set higher than the final oven temperature to ensure complete vaporization and prevent condensation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used for the analysis of these compounds.
-
Mass Range: Scan a mass range that includes the molecular ion of C8H17Cl (m/z 148.1) and its characteristic fragment ions.
-
-
Data Analysis: Identify the separated isomers by their retention times and compare their mass spectra to library databases or known standards. Fragmentation patterns can provide clues to the branching of the carbon chain and the position of the chlorine atom.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is influenced by the electron density around it, which is affected by the presence of electronegative atoms and the overall molecular structure.[12] The splitting pattern (multiplicity) of a proton signal provides information about the number of neighboring protons.
Protocol for Isomer Characterization:
-
Sample Preparation: Dissolve a small amount of the purified C8H17Cl isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Chemical Shift Analysis: Protons on the carbon bearing the chlorine atom will be deshielded and appear at a higher chemical shift (typically in the range of 3.5-4.0 ppm) compared to other alkyl protons. The exact chemical shift can help differentiate between primary, secondary, and tertiary chloroalkanes.[13]
-
Integration: The integration of each signal corresponds to the number of protons giving rise to that signal.
-
Splitting Patterns: The multiplicity of the signals will reveal the number of adjacent, non-equivalent protons, which is crucial for determining the connectivity of the atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Chemical Shift Analysis: The carbon atom bonded to the chlorine atom will have a characteristic chemical shift (typically in the range of 40-70 ppm). The number of distinct signals in the spectrum indicates the number of unique carbon environments in the molecule, which can help distinguish between isomers with different symmetries.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the nomenclature and isomerism of C8H17Cl.
Caption: Workflow for the IUPAC Nomenclature of C8H17Cl Isomers.
Caption: Relationships Between Structural Isomers of C8H17Cl.
References
- 1. Nomenclature of Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 2. Naming Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 3. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Heptane, 3-chloro-3-methyl- (CAS 5272-02-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide to the Core of 2-Chloro-2,4,4-trimethylpentane: Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Chloro-2,4,4-trimethylpentane, a key intermediate in various chemical syntheses. While a singular "discovery" event of this compound as a novel entity is not prominently documented in early chemical literature, its first synthesis can be logically attributed to well-established methods for the creation of tertiary alkyl halides from corresponding alcohols and alkenes, which were prevalent in the mid-20th century. This guide details the two primary and historically significant synthetic routes: the hydrochlorination of diisobutylene and the reaction of 2,4,4-trimethyl-2-pentanol (B108734) with hydrogen chloride. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough understanding for researchers and professionals in the field.
Introduction
This compound, also known as tertiary-octyl chloride, is a halogenated alkane characterized by a highly branched structure. Its significance lies in its utility as a precursor and intermediate in the synthesis of more complex molecules, particularly in the realm of polymer chemistry and organic synthesis. The historical context of its first synthesis is rooted in the foundational work on carbocation chemistry, a field significantly advanced by chemists like Frank C. Whitmore. The preparation of this tertiary alkyl halide serves as a classic example of electrophilic addition to alkenes and nucleophilic substitution at a tertiary alcohol, both fundamental reactions in organic chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇Cl | [1][2] |
| Molecular Weight | 148.67 g/mol | [1][2] |
| CAS Number | 6111-88-2 | [1] |
| Boiling Point | 147-148.5 °C at 760 mmHg | [3][4] |
| Melting Point | -26 °C | [3][5] |
| Density | 0.864 - 0.8746 g/cm³ | [3][5][6] |
| Refractive Index | 1.423 - 1.4308 | [3][6] |
| Appearance | Colorless liquid | [3] |
| Solubility | Insoluble in water, soluble in organic solvents |
First Synthesis: Key Methodologies
The first synthesis of this compound can be approached through two principal and historically relevant methods. Detailed experimental protocols for each are outlined below.
Synthesis from Diisobutylene (Hydrochlorination)
Diisobutylene, a readily available industrial chemical, is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The reaction with hydrogen chloride proceeds via an electrophilic addition mechanism, following Markovnikov's rule to yield the tertiary chloride.
-
Reaction Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) is charged with diisobutylene. The flask is cooled in an ice-water bath.
-
Reaction: Anhydrous hydrogen chloride gas is bubbled through the stirred diisobutylene. The reaction is exothermic and the temperature should be maintained between 0-10 °C. The reaction progress can be monitored by the uptake of HCl gas.
-
Work-up: Once the reaction is complete (no more HCl is absorbed), the reaction mixture is washed with cold water to remove excess HCl, followed by a wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine.
-
Purification: The crude product is dried over anhydrous magnesium sulfate (B86663) or calcium chloride, filtered, and purified by fractional distillation under atmospheric pressure. The fraction boiling at approximately 147-149 °C is collected.
Synthesis from 2,4,4-trimethyl-2-pentanol
The reaction of the tertiary alcohol, 2,4,4-trimethyl-2-pentanol, with concentrated hydrochloric acid is a classic Sₙ1 reaction. The hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation, which is then attacked by the chloride ion.
-
Reaction Setup: In a separatory funnel, place 2,4,4-trimethyl-2-pentanol and an excess of cold, concentrated hydrochloric acid.
-
Reaction: The separatory funnel is stoppered and shaken vigorously for 15-20 minutes, with periodic venting to release any pressure buildup. The reaction mixture is then allowed to stand for the layers to separate.
-
Work-up: The lower aqueous layer is drained and discarded. The upper organic layer, containing the crude this compound, is washed sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: The organic layer is transferred to an Erlenmeyer flask and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The dried liquid is then decanted or filtered into a distillation flask. The final product is purified by simple distillation, collecting the fraction with the appropriate boiling range.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Note & Protocol: Solvolysis of 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solvolysis of tertiary alkyl halides, such as 2-chloro-2,4,4-trimethylpentane, is a classic example of a first-order nucleophilic substitution (S_N1) reaction.[1] The reaction proceeds through a carbocation intermediate, and the rate is primarily dependent on the stability of this intermediate and the ionizing power of the solvent. The reaction of this compound in a protic solvent, such as a mixture of water and ethanol (B145695), is expected to yield a mixture of substitution products (2,4,4-trimethyl-2-pentanol and 2-ethoxy-2,4,4-trimethylpentane) and an elimination product (2,4,4-trimethyl-1-pentene). Monitoring the formation of hydrochloric acid as a byproduct allows for the determination of the reaction rate constant.
Data Presentation
The following table is a representative example of how to summarize the quantitative data obtained from the solvolysis of this compound in a 50:50 (v/v) ethanol-water solvent system at various temperatures. Note: These values are illustrative placeholders and should be replaced with experimental data.
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) | % Substitution (Alcohol + Ether) | % Elimination (Alkene) |
| 25 | 1.5 x 10⁻⁴ | 4620 | 85 | 15 |
| 35 | 4.8 x 10⁻⁴ | 1444 | 82 | 18 |
| 45 | 1.4 x 10⁻³ | 495 | 78 | 22 |
Experimental Protocol
This protocol details the procedure for determining the rate of solvolysis of this compound by monitoring the production of HCl using a colorimetric indicator.
Materials:
-
This compound (95% purity or higher)
-
Ethanol (95% or absolute)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Buret, 50 mL
-
Erlenmeyer flasks, 125 mL
-
Pipettes and graduated cylinders
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent mixture by combining equal volumes of ethanol and deionized water. Prepare a sufficient volume for all planned experiments.
-
Reaction Mixture Preparation:
-
In a 125 mL Erlenmeyer flask, add 50.0 mL of the 50:50 ethanol-water solvent mixture.
-
Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow in acidic conditions and blue in basic conditions.
-
If the solution is not neutral (green), add a few drops of dilute NaOH or HCl to adjust it to the neutral green endpoint.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C). Allow the solution to equilibrate for at least 10 minutes.
-
-
Initiation of the Reaction:
-
Prepare a stock solution of this compound in acetone (e.g., 0.1 M).
-
Using a pipette, add a known volume of the standardized NaOH solution (e.g., 1.00 mL of 0.02 M NaOH) to the reaction flask. The solution should turn blue.
-
Rapidly add a precise volume of the this compound stock solution (e.g., 1.0 mL) to the reaction flask and simultaneously start the stopwatch. This is time zero (t=0).
-
-
Monitoring the Reaction:
-
The solvolysis reaction will produce HCl, which will neutralize the added NaOH.
-
Record the time it takes for the solution to change from blue back to yellow (or green, the endpoint).
-
Immediately upon the color change, add another precise aliquot of the NaOH solution (e.g., 1.00 mL) and record the time.
-
Repeat this process for several aliquots to obtain a series of time points for the consumption of known amounts of HCl.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the remaining alkyl halide versus time. For an S_N1 reaction, this plot should be linear, and the negative of the slope will be the rate constant (k). The concentration of the alkyl halide at any given time can be calculated from the amount of NaOH that has been consumed.
-
Visualizations
Caption: Experimental workflow for the kinetic study of the solvolysis of this compound.
Caption: Reaction pathway for the S_N1 solvolysis of this compound.
References
Application Notes and Protocols for Friedel-Crafts Alkylation using 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloro-2,4,4-trimethylpentane in Friedel-Crafts alkylation reactions. This tertiary alkyl halide is an effective electrophile for the introduction of the bulky 2,4,4-trimethylpentyl (tert-octyl) group onto aromatic rings, a structural motif of interest in industrial chemistry and pharmaceutical development.
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between aromatic rings and alkyl groups.[1] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The use of a tertiary alkyl halide like this compound is advantageous as it forms a stable tertiary carbocation, minimizing the potential for carbocation rearrangements that can plague reactions with primary or secondary alkyl halides.[3]
The resulting tert-octyl aromatic compounds have applications as intermediates in the synthesis of surfactants, resins, and notably, in the pharmaceutical industry.[4] For instance, tert-octylbenzene is a precursor in some synthetic routes to Fingolimod, a drug used to treat multiple sclerosis.[4][5]
Reaction Mechanism and Principles
The Friedel-Crafts alkylation with this compound follows a well-established electrophilic aromatic substitution pathway:
-
Generation of the Electrophile: The Lewis acid catalyst abstracts the chloride from this compound to form a stable tertiary carbocation (the tert-octyl cation).[1]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[1]
A significant consideration in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group activates the aromatic ring towards further substitution.[2] This can often be controlled by using a large excess of the aromatic substrate.[6]
Experimental Protocols
The following protocols are provided as a general guideline and can be adapted for various aromatic substrates.
Protocol 1: Synthesis of tert-Octylbenzene
This protocol describes the alkylation of benzene (B151609) with this compound.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous benzene (a significant excess is recommended to minimize polyalkylation, e.g., 5-10 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (typically 0.1 to 1.2 equivalents relative to the alkyl halide) to the stirred benzene.
-
From the dropping funnel, add this compound (1 equivalent) dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by very slowly and carefully adding ice-cold water to the flask while stirring vigorously in the ice bath. This will hydrolyze the aluminum chloride in a highly exothermic reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene and solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure tert-octylbenzene.
Protocol 2: Synthesis of tert-Octyl-m-xylene
This protocol details the alkylation of m-xylene (B151644), a more activated aromatic substrate.[7][8]
Materials:
-
m-Xylene (anhydrous)
-
This compound
-
Ferric chloride (anhydrous)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Reaction tube or round-bottom flask with a magnetic stirrer
-
Apparatus to trap evolved HCl gas (e.g., a tube containing moist cotton)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry reaction tube or flask, add anhydrous m-xylene (typically in excess) and this compound.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous ferric chloride as the catalyst. The reaction will evolve HCl gas, which should be trapped.[7]
-
Stir the reaction in the ice bath for approximately 30-60 minutes. The reaction progress can be monitored by the cessation of vigorous gas evolution.[7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Data Presentation
The following tables summarize typical reaction parameters and representative spectroscopic data for Friedel-Crafts alkylation products analogous to those obtained with this compound.
Table 1: Typical Reaction Parameters for Friedel-Crafts Alkylation with Tertiary Alkyl Halides
| Parameter | Benzene Alkylation | m-Xylene Alkylation |
| Aromatic Substrate | Benzene | m-Xylene |
| Alkylating Agent | This compound | This compound |
| Catalyst | AlCl₃ | FeCl₃ |
| Catalyst Loading | 0.1 - 1.2 eq. | Catalytic amount |
| Temperature | 0-5 °C | 0 °C to Room Temp. |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | Moderate to High | High |
Table 2: Representative ¹H and ¹³C NMR Data for Analogous Alkylation Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| tert-Butylbenzene | 7.35-7.15 (m, 5H, Ar-H), 1.32 (s, 9H, C(CH₃)₃) | 151.2, 128.2, 125.5, 125.2, 34.5, 31.4 |
| 1-tert-Butyl-3,5-dimethylbenzene | 6.85 (s, 1H, Ar-H), 6.78 (s, 2H, Ar-H), 2.29 (s, 6H, Ar-CH₃), 1.29 (s, 9H, C(CH₃)₃) | 150.8, 137.2, 127.0, 123.0, 34.4, 31.5, 21.4 |
Note: Spectroscopic data is for analogous compounds and may vary slightly for tert-octyl derivatives.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts alkylation.
Application in Drug Development: Fingolimod Synthesis
The tert-octyl moiety is a key lipophilic group that can be incorporated into pharmacologically active molecules to modulate their properties. A notable example is the synthesis of Fingolimod, where tert-octylbenzene can serve as a starting material for the construction of the drug's non-polar side chain. The synthesis involves further functionalization of the aromatic ring, demonstrating the utility of Friedel-Crafts alkylation in generating advanced pharmaceutical intermediates.[5]
Caption: Role of Friedel-Crafts in Fingolimod synthesis.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. cerritos.edu [cerritos.edu]
- 4. innospk.com [innospk.com]
- 5. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Application Notes and Protocols for Kinetic Studies of SN1 Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing kinetic studies of First-Order Nucleophilic Substitution (SN1) reactions. The protocols outlined below are intended to guide researchers in obtaining reliable and reproducible kinetic data, which is crucial for understanding reaction mechanisms, optimizing reaction conditions, and in the context of drug development, for studying the reactivity of potential drug candidates.
Introduction to SN1 Reactions
First-Order Nucleophilic Substitution (SN1) reactions are a fundamental class of reactions in organic chemistry. The "SN" designates a nucleophilic substitution, and the "1" indicates that the rate-determining step is unimolecular.[1] The reaction proceeds through a two-step mechanism: the formation of a carbocation intermediate followed by a rapid attack by a nucleophile.[2][3] The rate of an SN1 reaction is dependent only on the concentration of the substrate, typically a tertiary or secondary alkyl halide, and is independent of the nucleophile's concentration.[1][2][4][5]
The general mechanism is as follows:
-
Step 1 (Slow, Rate-Determining): The leaving group departs from the substrate, forming a planar carbocation intermediate.[2][3][5]
-
Step 2 (Fast): The nucleophile attacks the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[2][3][5]
Understanding the kinetics of SN1 reactions is essential for predicting reaction outcomes and for the synthesis of specific chemical entities.
Experimental Design and Considerations
A successful kinetic study of an SN1 reaction requires careful consideration of the substrate, nucleophile, leaving group, and solvent.
-
Substrate: Tertiary alkyl halides are ideal substrates for SN1 reactions due to the stability of the resulting tertiary carbocation.[2][6] Secondary alkyl halides can also undergo SN1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.[1]
-
Nucleophile: Weak nucleophiles, such as water, alcohols, and carboxylic acids, favor the SN1 pathway.[7] In many cases, the solvent itself can act as the nucleophile in a process called solvolysis.[1][7]
-
Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it carries after departing from the substrate. Common examples include halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate).[8]
-
Solvent: Polar protic solvents, such as water, alcohols, and formic acid, are optimal for SN1 reactions as they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group through hydrogen bonding.[1][8][9]
Experimental Protocols
This section details a common method for studying the kinetics of the hydrolysis of tert-butyl chloride, a classic example of an SN1 reaction. The progress of the reaction is monitored by titration of the hydrochloric acid produced.[10]
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| tert-Butyl chloride | High purity, freshly distilled | Substrate |
| Acetone (B3395972) | ACS grade | Co-solvent to dissolve the substrate |
| Deionized Water | High purity | Solvent and nucleophile |
| Sodium Hydroxide (NaOH) | Standardized solution (e.g., 0.01 M) | Titrant |
| Bromothymol Blue | Indicator solution | pH indicator for titration |
| Volumetric flasks, pipettes, burette | Grade A | Accurate measurement of volumes |
| Stopwatch | Timing the reaction | |
| Constant temperature water bath | To maintain a stable reaction temperature |
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of tert-butyl chloride in acetone (e.g., 0.1 M).
-
Prepare a solvent mixture of acetone and water in the desired ratio (e.g., 10:90 v/v).
-
Prepare a standardized aqueous solution of sodium hydroxide.
-
-
Reaction Setup:
-
Place a known volume of the acetone-water solvent mixture into a reaction flask.
-
Add a few drops of bromothymol blue indicator to the solvent mixture.
-
Equilibrate the reaction flask in a constant temperature water bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a small, known volume of the tert-butyl chloride stock solution to the reaction flask and simultaneously start a stopwatch.
-
The solution will be acidic due to the production of HCl. Titrate the reaction mixture with the standardized NaOH solution until the indicator just changes color (from yellow to blue). Record the volume of NaOH added and the time.
-
Allow the reaction to proceed further, and repeat the titration at regular time intervals.
-
Data Analysis
The concentration of tert-butyl chloride at each time point can be calculated from the volume of NaOH used for titration. The reaction follows first-order kinetics, so the rate law is:
Rate = k[(CH₃)₃CCl]
The integrated rate law for a first-order reaction is:
ln[A]t = -kt + ln[A]₀
where:
-
[A]t is the concentration of tert-butyl chloride at time t.
-
[A]₀ is the initial concentration of tert-butyl chloride.
-
k is the rate constant.
A plot of ln[(CH₃)₃CCl] versus time should yield a straight line with a slope of -k.[10]
Alternative Analytical Techniques
Besides titration, other methods can be employed to monitor the kinetics of SN1 reactions:
| Technique | Principle | Advantages | Disadvantages |
| Conductivity Measurement | Monitors the increase in conductivity due to the formation of ions (H⁺ and Cl⁻). | Continuous and non-invasive. | Requires careful calibration; sensitive to temperature changes. |
| pH Measurement | Tracks the decrease in pH as H⁺ ions are produced. | Continuous and relatively simple. | The pH change may not be linear with the extent of the reaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the disappearance of the reactant peak and the appearance of the product peak over time.[11] | Provides structural information and can be used for complex mixtures. | Requires a dedicated NMR spectrometer; can be less sensitive for slow reactions. |
| Gas Chromatography (GC) | Separates and quantifies the reactant and product at different time points. | High sensitivity and accuracy. | Requires quenching the reaction at each time point and sample preparation. |
Visualizing the SN1 Reaction and Experimental Workflow
SN1 Reaction Mechanism
Caption: The two-step mechanism of an SN1 reaction.
Experimental Workflow for Kinetic Study
Caption: Workflow for a typical SN1 kinetic experiment.
Summary of Quantitative Data
The following table provides typical ranges for experimental parameters in SN1 kinetic studies.
| Parameter | Typical Value/Range | Notes |
| Substrate Concentration | 0.01 - 0.1 M | Should be the limiting reagent. |
| Nucleophile Concentration | Often in large excess (solvent) | Does not affect the rate of an SN1 reaction.[4] |
| Temperature | 25 - 50 °C | Reaction rate is sensitive to temperature. |
| Solvent Composition | e.g., Acetone:Water (10:90 to 50:50 v/v) | The polarity of the solvent significantly affects the reaction rate. |
| Expected Rate Constant (k) | Varies widely depending on substrate, leaving group, solvent, and temperature. | Can be determined from the slope of the kinetic plot. |
By following these protocols and considerations, researchers can effectively conduct kinetic studies of SN1 reactions, leading to a deeper understanding of their mechanisms and applications in various fields of chemistry.
References
- 1. SN1 reaction - Wikipedia [en.wikipedia.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Video: SN1 Reaction: Kinetics [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Introduction to SN1 Reactions - Chad's Prep® [chadsprep.com]
- 10. books.rsc.org [books.rsc.org]
- 11. organic chemistry - How would you measure the rate of this SN1 reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application of 2-Chloro-2,4,4-trimethylpentane in Carbocation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-2,4,4-trimethylpentane as a model substrate in the study of carbocation chemistry. Due to its structure, this tertiary alkyl halide readily forms the relatively stable 2,4,4-trimethyl-2-pentyl carbocation, making it an excellent tool for investigating reaction kinetics, mechanisms, and the potential for molecular rearrangements critical in synthetic chemistry and drug development.
Introduction
This compound is a valuable starting material for generating the tertiary 2,4,4-trimethyl-2-pentyl carbocation. The study of this carbocation allows researchers to explore fundamental principles of organic reaction mechanisms, including unimolecular substitution (S"N"1) and elimination (E1) reactions. The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway and rate.[1]
Key Applications
-
Kinetic Studies of Solvolysis: The solvolysis of this compound in various solvents can be monitored to determine reaction rates and understand the influence of solvent polarity on the stability of the carbocation intermediate.
-
Mechanistic Elucidation: This compound serves as a model for studying the competition between S"N"1 and E1 reaction pathways.
-
Carbocation Rearrangements: The 2,4,4-trimethyl-2-pentyl carbocation can be investigated for its potential to undergo Wagner-Meerwein rearrangements (e.g., methyl shifts) to form more stable carbocationic structures, a key concept in understanding reaction outcomes and designing synthetic routes.[2][3]
-
Qualitative Analysis of Carbocation Formation: Simple precipitation reactions, for instance with silver nitrate (B79036), can qualitatively demonstrate the formation of the carbocation.[4][5]
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of this compound
This protocol describes a method to determine the rate of solvolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare solutions of this compound in the desired solvents (e.g., 0.1 M).
-
Equilibrate the reactant solutions and the NaOH solution to the desired reaction temperature in a constant temperature water bath.
-
Initiate the reaction by mixing the this compound solution with the chosen solvent system. Start a timer immediately.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of cold acetone.
-
Add a few drops of bromothymol blue indicator to the quenched sample.
-
Titrate the generated HCl with the standardized NaOH solution until the endpoint (color change from yellow to blue) is reached.
-
Record the volume of NaOH used.
-
Repeat the titration for several time points to monitor the progress of the reaction.
Data Analysis:
The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced. A plot of ln[R-Cl] versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.
Protocol 2: Qualitative Demonstration of Carbocation Formation using Silver Nitrate
This protocol provides a simple and rapid method to qualitatively assess the reactivity of this compound and the formation of a carbocation intermediate.
Materials:
-
This compound
-
Ethanolic silver nitrate solution (e.g., 0.1 M)
-
Test tubes
Procedure:
-
Add 1 mL of the ethanolic silver nitrate solution to a test tube.
-
Add 2-3 drops of this compound to the test tube.
-
Gently shake the mixture and observe the formation of a precipitate.
-
The formation of a white precipitate of silver chloride (AgCl) indicates the formation of the chloride ion, which results from the ionization of the alkyl halide to form the carbocation.[4][5]
Data Presentation
The following table summarizes the expected qualitative reactivity of this compound in different solvents based on general principles of carbocation stability. Polar protic solvents are expected to facilitate the ionization of the C-Cl bond and stabilize the resulting carbocation, leading to faster reaction rates.
| Solvent System | Expected Relative Rate of Solvolysis | Rationale |
| 80% Ethanol / 20% Water | Very Fast | High polarity and protic nature stabilize the carbocation intermediate. |
| 100% Ethanol | Fast | Polar protic solvent that can stabilize the carbocation. |
| 50% Acetone / 50% Water | Moderate | The presence of water increases the polarity and solvating power. |
| 100% Acetone | Slow | Aprotic solvent, less effective at stabilizing the carbocation. |
Visualizations
Caption: Reaction pathways for this compound via a carbocation intermediate.
Caption: Hypothetical Wagner-Meerwein rearrangement of the 2,4,4-trimethyl-2-pentyl carbocation.
References
Application Note: 1H and 13C NMR Spectral Assignment for 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of 2-chloro-2,4,4-trimethylpentane. The understanding of the spectral features of this halogenated alkane serves as a valuable reference for researchers working with similar branched and functionalized organic molecules. The predicted spectral data herein is based on established NMR principles and chemical shift correlations.
Experimental Protocol
Sample Preparation:
A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl3, 0.5-0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Instrumentation:
The 1H and 13C NMR spectra are acquired on a standard 400 MHz NMR spectrometer.
1H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.09 s |
| Spectral Width | 8278 Hz (20.6 ppm) |
13C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Solvent | CDCl3 |
| Temperature | 298 K |
| Pulse Program | zgpg30 (proton decoupled) |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.36 s |
| Spectral Width | 23810 Hz (236.7 ppm) |
Results and Discussion
The structure of this compound with atom numbering for NMR assignment is shown below:
Figure 1: Molecular structure of this compound with atom numbering.
1H NMR Spectral Assignment:
The 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.
-
δ ~1.05 ppm (s, 9H): This singlet corresponds to the nine equivalent protons of the three methyl groups attached to the quaternary carbon C4 (C5, C7, and C8). The signal is a singlet due to the absence of adjacent protons for coupling.
-
δ ~1.60 ppm (s, 6H): This singlet is assigned to the six equivalent protons of the two methyl groups attached to the quaternary carbon C2 (C1 and C6). The presence of the electronegative chlorine atom on the same carbon causes a downfield shift compared to the other methyl groups.
-
δ ~1.85 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (B1212753) group at position C3. This signal is deshielded by the adjacent quaternary carbons and the nearby chlorine atom.
13C NMR Spectral Assignment:
The proton-decoupled 13C NMR spectrum of this compound is predicted to exhibit six signals, corresponding to the six unique carbon environments in the molecule.
-
δ ~31.5 ppm: This signal is assigned to the three equivalent methyl carbons attached to C4 (C5, C7, and C8).
-
δ ~32.0 ppm: This signal corresponds to the two equivalent methyl carbons attached to C2 (C1 and C6). The proximity to the chlorine atom causes a slight downfield shift.
-
δ ~38.5 ppm: This peak is attributed to the quaternary carbon at position C4.
-
δ ~55.0 ppm: This signal corresponds to the methylene carbon at position C3.
-
δ ~75.0 ppm: This downfield signal is assigned to the quaternary carbon at position C2, which is directly bonded to the electronegative chlorine atom.
Summary of Spectral Data
| Assignment | 1H NMR | 13C NMR |
| Chemical Shift (δ, ppm) , Multiplicity , Integration | Chemical Shift (δ, ppm) | |
| C1, C6 | ~1.60, s, 6H | ~32.0 |
| C2 | - | ~75.0 |
| C3 | ~1.85, s, 2H | ~55.0 |
| C4 | - | ~38.5 |
| C5, C7, C8 | ~1.05, s, 9H | ~31.5 |
Logical Workflow for NMR Analysis
Figure 2: Experimental workflow for NMR spectral acquisition and analysis.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR spectral assignment of this compound. The detailed protocol and predicted spectral data serve as a practical reference for the structural characterization of similar halogenated organic compounds. The clear and well-defined signals in the predicted spectra make this molecule an excellent example for understanding the influence of molecular structure and electronegative substituents on NMR chemical shifts.
Application Notes and Protocols for the Use of 2-Chloro-2,4,4-trimethylpentane as a Model Substrate in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elimination reactions are fundamental transformations in organic chemistry, crucial for the synthesis of alkenes, which are key building blocks in the pharmaceutical and fine chemical industries. The study of elimination reaction mechanisms, primarily E1 (unimolecular) and E2 (bimolecular), is essential for controlling product selectivity. 2-Chloro-2,4,4-trimethylpentane serves as an excellent model substrate for investigating the factors that govern these reaction pathways, particularly the influence of steric hindrance on regioselectivity.
This tertiary alkyl halide possesses a bulky tert-butyl group adjacent to the carbon bearing the leaving group. This steric impediment significantly influences the accessibility of β-hydrogens to a base, often leading to a deviation from Zaitsev's rule, which predicts the formation of the more substituted alkene. Instead, the formation of the less substituted "Hofmann" product is often favored. These application notes provide detailed protocols for conducting E1 and E2 elimination reactions using this compound and for analyzing the resulting product distribution.
E1 Elimination of this compound
The E1 reaction is a two-step process initiated by the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. These reactions are typically favored by polar protic solvents and the absence of a strong base. In the case of this compound, the tertiary carbocation formed is relatively stable. However, the subsequent deprotonation is subject to steric effects.
Expected Product Distribution for E1 Reaction
Due to the steric hindrance created by the tert-butyl group, the removal of a proton from the less hindered methyl group (C1) is kinetically favored over the removal of a proton from the more hindered methylene (B1212753) group (C3). This leads to the formation of 2,4,4-trimethyl-1-pentene (B89804) as the major product.
| Product Name | Structure | Alkene Substitution | Expected Distribution |
| 2,4,4-trimethyl-1-pentene | C=C(C)CC(C)(C)C | Disubstituted | Major |
| 2,4,4-trimethyl-2-pentene | CC(=C)CC(C)(C)C | Trisubstituted | Minor |
E1 Reaction Pathway
Caption: E1 reaction pathway of this compound.
Experimental Protocol: E1 Solvolysis in Ethanol
Objective: To perform an E1 elimination of this compound via solvolysis in ethanol and to determine the product distribution.
Materials:
-
This compound (98% purity)
-
Absolute ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Hexane (B92381) (for extraction)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a 100 mL round-bottom flask, place 5.0 g of this compound.
-
Add 50 mL of absolute ethanol to the flask.
-
Set up the flask for reflux and heat the mixture gently to the boiling point of ethanol (approximately 78 °C) using a heating mantle.
-
Allow the reaction to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous mixture with two 30 mL portions of hexane.
-
Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any acid formed.
-
Wash the organic layer with 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to determine the ratio of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene.
Safety Precautions:
-
Handle this compound and hexane in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable; keep away from open flames.
E2 Elimination of this compound
The E2 reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. This mechanism is favored by strong, non-bulky bases and a less polar solvent. The stereochemistry of the transition state is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group.
Expected Product Distribution for E2 Reaction
Similar to the E1 reaction, the E2 reaction of this compound is expected to favor the Hofmann product. A strong, albeit sterically unhindered base like ethoxide will preferentially abstract the more accessible proton from the methyl group (C1) over the sterically hindered proton on the methylene group (C3).
| Product Name | Structure | Alkene Substitution | Expected Distribution |
| 2,4,4-trimethyl-1-pentene | C=C(C)CC(C)(C)C | Disubstituted | Major |
| 2,4,4-trimethyl-2-pentene | CC(=C)CC(C)(C)C | Trisubstituted | Minor |
E2 Reaction Pathway
Caption: E2 reaction pathway of this compound.
Experimental Protocol: E2 Reaction with Sodium Ethoxide
Objective: To perform an E2 elimination of this compound using sodium ethoxide and to analyze the product distribution.
Materials:
-
This compound (98% purity)
-
Sodium metal
-
Absolute ethanol
-
Deionized water
-
Hexane (for extraction)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 2.3 g of sodium metal to 50 mL of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the sodium ethoxide solution to room temperature.
-
Add 7.4 g of this compound dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous mixture with three 40 mL portions of hexane.
-
Combine the organic extracts and wash them with 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to determine the ratio of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene.
Safety Precautions:
-
Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.
-
The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
General Experimental Workflow and Analysis
The general workflow for both E1 and E2 reactions involves the reaction setup, workup to isolate the products, and analysis to determine the product distribution.
Caption: General experimental workflow for elimination reactions.
Product Analysis by GC-MS: The product mixture is analyzed using a gas chromatograph coupled with a mass spectrometer.
-
Gas Chromatography (GC): The different boiling points of the isomeric alkene products (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) allow for their separation on a suitable GC column (e.g., a non-polar capillary column).
-
Mass Spectrometry (MS): The mass spectrum of each separated component is used for identification by comparing the fragmentation patterns with a known database or with previously run standards. Both isomers will have the same molecular ion peak (m/z = 112), but their fragmentation patterns may differ slightly.
-
Quantification: The relative peak areas in the gas chromatogram can be used to determine the ratio of the two alkene products. For more accurate quantification, response factors for each isomer should be determined using standard samples.
Summary
This compound is a valuable substrate for demonstrating the principles of E1 and E2 elimination reactions, particularly the impact of steric hindrance on product distribution. The protocols provided herein offer a framework for conducting these reactions and analyzing the products. Researchers can adapt these methods to investigate the effects of different bases, solvents, and temperatures on the reaction outcome, thereby gaining a deeper understanding of elimination reaction mechanisms. The consistent formation of the less substituted alkene as the major product in both E1 and E2 reactions underscores the dominant role of sterics in this system, making it an excellent case study for advanced organic chemistry education and research.
Application Notes and Protocols for Computational Chemistry Modeling of 2-Chloro-2,4,4-trimethylpentane Transition States
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-2,4,4-trimethylpentane, a tertiary alkyl halide, is an excellent model system for studying unimolecular substitution (S(N)1) and elimination (E1) reactions. Computational chemistry provides a powerful lens to investigate the fleeting transition states that govern the kinetics and regioselectivity of these reactions.[1] This document outlines detailed protocols for the computational modeling of the transition states involved in the solvolysis of this compound, leading to substitution and elimination products.
Reaction Pathways
This compound can undergo both S(N)1 and E1 reactions, often competitively.[2][3] The initial and rate-determining step for both pathways is the formation of a tertiary carbocation intermediate.[4]
-
S(_N)1 Pathway: The carbocation intermediate reacts with a nucleophile (e.g., a solvent molecule like water or ethanol) to form a substitution product.
-
E1 Pathway: The carbocation intermediate is deprotonated by a weak base (often the solvent) at a (\beta)-carbon, leading to the formation of an alkene.[1][5] Due to the structure of this compound, two primary elimination products can be formed: the more substituted Zaitsev product and the less substituted Hofmann product.[6][7]
Computational Methodology
The following protocols outline a general workflow for identifying and characterizing the transition states for the S(_N)1 and E1 reactions of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of accuracy and computational cost.[8]
Software Requirements:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
A molecular visualization tool like GaussView, Avogadro, or Chemcraft.
Protocol 1: S(_N)1 Transition State Modeling
This protocol focuses on the initial dissociation of the C-Cl bond, which is the rate-determining step for the S(_N)1 reaction.
1. Reactant and Product Optimization:
- Construct the 3D structure of this compound.
- Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[9] Confirm that the optimized structure has no imaginary frequencies.
- Optimize the structure of the products: the tertiary carbocation and the chloride anion.
2. Transition State Search:
- The transition state for the C-Cl bond cleavage can be located using a potential energy surface (PES) scan.[9]
- Define the reaction coordinate as the distance between the tertiary carbon and the chlorine atom.
- Perform a relaxed PES scan by incrementally increasing the C-Cl bond distance (e.g., from its equilibrium distance to ~4.0 Å in steps of 0.1 Å).[9]
- Identify the structure with the maximum energy along the scan as an initial guess for the transition state.
- Optimize this guess structure using a transition state search algorithm (e.g., Berny algorithm in Gaussian).
3. Transition State Verification:
- Perform a frequency calculation on the optimized transition state geometry.[9]
- A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-Cl bond breaking).[9]
- Visualize the imaginary frequency to confirm it represents the desired reaction pathway.
4. Intrinsic Reaction Coordinate (IRC) Calculation:
- Perform an IRC calculation starting from the verified transition state. This will trace the reaction path from the transition state down to the reactant and product energy minima, confirming that the located transition state connects the desired species.
Protocol 2: E1 Transition State Modeling
This protocol details the modeling of the deprotonation step of the carbocation intermediate.
1. Intermediate and Product Optimization:
- Use the optimized tertiary carbocation structure from the S(_N)1 protocol.
- Construct and optimize the geometries of the possible alkene products (Zaitsev and Hofmann products) and the protonated solvent molecule (e.g., H(_3)O
).+
2. Transition State Search (for deprotonation):
- Position a weak base (e.g., H(_2)O) near a (\beta)-hydrogen of the carbocation.
- Perform a PES scan along the coordinate of the proton transfer from the (\beta)-carbon to the base.
- Use the highest energy structure from the scan as a guess for the transition state optimization.
- Repeat this process for both types of (\beta)-hydrogens that lead to the Zaitsev and Hofmann products.
3. Transition State Verification and IRC:
- Verify each transition state by ensuring it has a single imaginary frequency corresponding to the proton transfer.
- Run IRC calculations to confirm that each transition state connects the carbocation intermediate to the respective alkene product.
Solvent Effects:
Solvation plays a crucial role in stabilizing the charged intermediates and transition states in S(_N)1 and E1 reactions.[10] It is recommended to include solvent effects in the calculations.
-
Implicit Solvation: Use a continuum solvation model like the Polarizable Continuum Model (PCM) to represent the bulk solvent.[9]
-
Explicit Solvation: For a more detailed analysis, include a few explicit solvent molecules in the calculation, particularly those directly interacting with the reacting centers.[10][11]
Data Presentation
The following tables summarize hypothetical but representative quantitative data that would be obtained from the computational modeling described above.
Table 1: Calculated Relative Energies (kcal/mol) for S(_N)1 and E1 Pathways
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| S(_N)1 Transition State (C-Cl cleavage) | 20.5 |
| Carbocation Intermediate | 15.2 |
| E1 Transition State (Zaitsev) | 18.7 |
Zaitsev Product + H(_3)O
| -5.8 |
| E1 Transition State (Hofmann) | 20.1 |
Hofmann Product + H(_3)O
| -4.2 |
| S(_N)1 Product + H(_2)O | -10.3 |
Table 2: Key Geometric Parameters of Transition States (Å)
| Transition State | C-Cl Bond Length | C-H Bond Length (breaking) | O-H Bond Length (forming) |
| S(_N)1 (C-Cl cleavage) | 2.85 | N/A | N/A |
| E1 (Zaitsev) | N/A | 1.45 | 1.20 |
| E1 (Hofmann) | N/A | 1.52 | 1.18 |
Visualizations
The following diagrams illustrate the reaction pathways and computational workflows.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Application Note: Gas Chromatography Method for Analyzing 2-Chloro-2,4,4-trimethylpentane Reaction Products
Abstract
This application note details a robust gas chromatography (GC) method for the separation and quantification of the reaction products of 2-Chloro-2,4,4-trimethylpentane. This tertiary alkyl halide is prone to undergo both elimination and nucleophilic substitution reactions. The primary elimination products are the isomeric alkenes, 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453), while the major substitution product in the presence of water is 2,4,4-trimethyl-2-ol. This method provides a reliable protocol for researchers, scientists, and drug development professionals to monitor reaction progress, determine product distribution, and assess the purity of the desired products.
Introduction
This compound is a valuable intermediate in organic synthesis. Its reactions, typically elimination and nucleophilic substitution, are of significant interest in both academic research and industrial applications.[1][2][3] The ratio of elimination to substitution products is highly dependent on reaction conditions such as the nature of the solvent, the strength of the base or nucleophile, and the temperature. Therefore, a reliable analytical method to accurately quantify the starting material and all major products is essential for reaction optimization and process control. Gas chromatography with flame ionization detection (GC-FID) is an ideal technique for this analysis due to the volatility of the compounds and the high sensitivity of the detector to hydrocarbons and their derivatives.[4]
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium, 99.999% purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL GC syringe.
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂), HPLC grade.
Preparation of Standards and Samples
Standard Preparation:
-
Prepare individual stock solutions of this compound, 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 2,4,4-trimethyl-2-ol in dichloromethane at a concentration of 1000 µg/mL.
-
Prepare a mixed standard solution containing all four components at a concentration of 250 µg/mL each by diluting the stock solutions.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution to concentrations of 10, 25, 50, 100, and 150 µg/mL.
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Extract the organic components using a suitable solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried extract with dichloromethane to a final concentration estimated to be within the calibration range. For example, dilute 100 µL of the reaction mixture extract to 10 mL with dichloromethane.
GC-FID Method Parameters
The following table summarizes the optimized GC-FID conditions for the analysis.
| Parameter | Value |
| Injector | |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 minutes |
| Temperature Ramp | 10 °C/min to 150 °C |
| Final Hold Time | 5 minutes |
| Column | |
| Column Flow (He) | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Data Analysis and Quantification
The identification of each compound is based on its retention time, as determined by the analysis of individual standards. Quantification is performed using an external standard calibration curve for each analyte. The concentration of each product in the reaction mixture can be calculated from the calibration curve. The relative response factors for the hydrocarbon analytes are expected to be similar.[5]
Results and Discussion
The developed GC-FID method provides excellent separation of this compound and its major reaction products. The elution order is determined by the boiling points of the compounds: 2,4,4-trimethyl-1-pentene (b.p. 101-102 °C), 2,4,4-trimethyl-2-pentene (b.p. 104 °C), this compound (b.p. ~143-145 °C), and 2,4,4-trimethyl-2-ol (b.p. ~150-152 °C).[6][7]
Table 1: Representative Quantitative Data for a Reaction Mixture
| Compound | Retention Time (min) | Concentration (µg/mL) | Relative Abundance (%) |
| 2,4,4-trimethyl-1-pentene | 6.8 | 85.2 | 34.1 |
| 2,4,4-trimethyl-2-pentene | 7.1 | 105.5 | 42.2 |
| This compound | 9.5 | 24.8 | 9.9 |
| 2,4,4-trimethyl-2-ol | 10.2 | 34.5 | 13.8 |
| Total | 250.0 | 100.0 |
The data presented in Table 1 is from a hypothetical reaction performed under conditions that favor elimination but also allow for some substitution. The method is sensitive and provides a linear response over the tested concentration range, making it suitable for accurate quantification of product ratios.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for GC analysis.
Conclusion
The gas chromatography method presented here is a reliable and efficient tool for the analysis of reaction products from this compound. The use of a standard DB-5 column and a straightforward temperature program allows for the successful separation and quantification of the parent alkyl halide and its primary elimination and substitution products. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. Response factor of aliphatic and aromatic hydrocarbons - Chromatography Forum [chromforum.org]
- 6. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,4,4-TRIMETHYL-2-PENTENE | 107-40-4 [chemicalbook.com]
Safe Handling and Storage of Chlorinated Alkanes: Application Notes and Protocols for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated alkanes, also known as chlorinated paraffins, are complex mixtures of polychlorinated n-alkanes. These compounds are categorized by their carbon chain length: Short-Chain (SCCPs, C10-13), Medium-Chain (MCCPs, C14-17), and Long-Chain (LCCPs, C18+).[1][2] While widely used in various industrial applications, including as plasticizers and flame retardants, their handling and storage in a laboratory setting demand stringent safety protocols due to their potential health and environmental hazards.[2][3][4] This document provides detailed application notes and protocols for the safe handling, storage, and disposal of chlorinated alkanes to minimize exposure and ensure a safe laboratory environment.
Short-chain chlorinated paraffins (SCCPs) with a high degree of chlorination (e.g., C12, 60% chlorine) are classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[1][3][5][6] Studies have shown that SCCPs can be toxic to aquatic organisms and are persistent and bioaccumulative.[1][3] Medium-chain chlorinated paraffins (MCCPs) have been shown to cause liver and kidney effects in animal studies, and some are classified as hazardous with potential harm to breast-fed children. Long-chain chlorinated paraffins (LCCPs) are generally considered to be less toxic than SCCPs and MCCPs.[3][7]
Hazard Identification and Exposure Limits
Understanding the specific hazards associated with different chlorinated alkanes is crucial for implementing appropriate safety measures. The following table summarizes the health hazards and occupational exposure limits for some common chlorinated compounds.
| Chemical Name | CAS Number | OSHA PEL (8-hr TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) | Health Hazards | Carcinogen Classification |
| Short-Chain Chlorinated Paraffins (SCCPs, C10-13, avg. 60% Cl) | Varies | Not Established | Not Established | Not Established | Liver, kidney, and thyroid toxicity in animal studies.[3][8] Skin and eye irritation.[3][5] | IARC Group 2B: Possibly carcinogenic to humans.[1][3][5][6] NTP: Reasonably anticipated to be a human carcinogen.[3][5] |
| Medium-Chain Chlorinated Paraffins (MCCPs, C14-17) | 85535-85-9 | Not Established | Not Established | Not Established | Liver and kidney effects in animal studies.[3] Potential reproductive toxicity (effects on or via lactation).[9] | Not classifiable as to its carcinogenicity to humans. |
| Long-Chain Chlorinated Paraffins (LCCPs, C18+) | Varies | Not Established | Not Established | Not Established | Generally considered less toxic than SCCPs and MCCPs.[3][7] | Not classifiable as to its carcinogenicity to humans. |
| Dichloromethane (Methylene Chloride) | 75-09-2 | 25 ppm | Lowest feasible concentration | 50 ppm | Irritation to eyes, skin, and respiratory system; central nervous system depression; liver and kidney damage.[10][11] | IARC Group 2A: Probably carcinogenic to humans. ACGIH A3: Confirmed animal carcinogen with unknown relevance to humans.[12] |
| Chloroform (Trichloromethane) | 67-66-3 | 50 ppm (ceiling)[13][14][15][16][17] | 2 ppm (60-min STEL)[13][16][17] | 10 ppm[13][14][18][19] | Liver and kidney damage; central nervous system depression; reproductive toxicity.[13][18] | IARC Group 2B: Possibly carcinogenic to humans.[18] ACGIH A3: Confirmed animal carcinogen with unknown relevance to humans.[18][19] |
| Carbon Tetrachloride (Tetrachloromethane) | 56-23-5 | 10 ppm[4][20][21][22] | 2 ppm (60-min STEL)[20][21][22][23] | 5 ppm[4][22][24] | Severe liver and kidney damage; central nervous system depression.[22] | IARC Group 2B: Possibly carcinogenic to humans. ACGIH A2: Suspected human carcinogen.[24] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time. PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. IARC: International Agency for Research on Cancer; NTP: National Toxicology Program; ACGIH: American Conference of Governmental Industrial Hygienists.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling chlorinated alkanes. The selection of appropriate PPE should be based on a thorough risk assessment of the specific compounds and procedures involved.
PPE Selection Protocol
References
- 1. Chlorinated paraffins - Wikipedia [en.wikipedia.org]
- 2. toxicslink.org [toxicslink.org]
- 3. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. greenspec.co.uk [greenspec.co.uk]
- 6. cdc.gov [cdc.gov]
- 7. canada.ca [canada.ca]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webhome.phy.duke.edu [webhome.phy.duke.edu]
- 11. METHYLENE CHLORIDE (DICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 12. ccohs.ca [ccohs.ca]
- 13. nj.gov [nj.gov]
- 14. safety.duke.edu [safety.duke.edu]
- 15. Chemical Hygiene Program Training [physics.purdue.edu]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroform [cdc.gov]
- 17. Chloroform - IDLH | NIOSH | CDC [cdc.gov]
- 18. CDC - CHLOROFORM - International Chemical Safety Cards - NIOSH [med.iiab.me]
- 19. CHLOROFORM - ACGIH [acgih.org]
- 20. Carbon tetrachloride - IDLH | NIOSH | CDC [cdc.gov]
- 21. Carbon Tetrachloride Toxicity: What Are Guidelines and Regulations for Carbon Tetrachloride Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 22. nj.gov [nj.gov]
- 23. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbon tetrachloride [cdc.gov]
- 24. CARBON TETRACHLORIDE - ACGIH [acgih.org]
Application Notes and Protocols: 2-Chloro-2,4,4-trimethylpentane as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Chloro-2,4,4-trimethylpentane is not a commonly used solvent in organic synthesis due to its inherent reactivity as a tertiary alkyl halide. The following application notes are provided for informational and research purposes to outline its properties, significant limitations, and theoretical potential in niche applications. The experimental protocols described are hypothetical and intended for investigational studies into its solvent properties.
Introduction
This compound, a chlorinated derivative of isooctane, is a colorless liquid. Unlike its chemically inert parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), which is a standard non-polar solvent, the presence of a tertiary chloro substituent drastically alters its chemical behavior, making it generally unsuitable as an inert solvent for most organic reactions.[1] Its reactivity, particularly its propensity to undergo elimination and substitution reactions, is a significant limitation.[2][3] However, for specialized applications where solvent participation is desired or in reactions where its reactivity is mitigated, it may warrant investigation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.[4][5]
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol |
| CAS Number | 6111-88-2 |
| Appearance | Colorless liquid |
| Boiling Point | 148.5 °C at 760 mmHg |
| Melting Point | -26 °C |
| Density | 0.864 g/cm³ |
| Refractive Index | 1.423 |
| Solubility | Soluble in most organic solvents.[6] |
Application Notes
Primary Applications and Limitations
3.1. General Unsuitability as an Inert Solvent
Due to the presence of a tertiary carbon-chlorine bond, this compound is prone to undergo nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions, especially in the presence of nucleophiles, bases, or Lewis acids.[2][3] This reactivity makes it a poor choice for a wide range of standard organic transformations where the solvent is expected to be inert.
-
Reactions with Nucleophiles/Bases: Will readily react with nucleophilic reagents or basic media, leading to the formation of substitution or elimination byproducts.
-
Friedel-Crafts and other Lewis Acid-Catalyzed Reactions: The lone pairs on the chlorine atom can coordinate with Lewis acids, and the tertiary alkyl halide itself can act as an electrophile, leading to unwanted side reactions.[7]
Caption: Reactivity pathways limiting this compound as a solvent.
3.2. Theoretical Application in Radical Reactions
One area where this compound might find limited use is in radical reactions.[8] In the absence of light or radical initiators that specifically cleave the C-Cl bond, the primary reactivity of the solvent may be suppressed. Its boiling point of ~148 °C could make it suitable for reactions requiring elevated temperatures. However, its performance would need to be carefully evaluated against more inert and conventional high-boiling solvents like dichlorobenzene or decalin.
3.3. Use in Solvolysis Studies
As a tertiary alkyl halide, it is a model substrate for Sₙ1 solvolysis studies.[2][9] In such cases, it would act as both the solvent and the reactant. The rate of solvolysis could be studied in the presence of co-solvents to probe solvent effects on carbocation formation and stability.
Experimental Protocols
Protocol for Evaluating Solvent Inertness in a Radical Polymerization
This protocol describes a hypothetical experiment to test the suitability of this compound as a solvent for a simple radical polymerization and to compare its performance against a standard inert solvent.
Objective: To determine if this compound can serve as an inert solvent for the AIBN-initiated polymerization of styrene (B11656) and to compare the results with the same reaction carried out in toluene.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Azobisisobutyronitrile (AIBN)
-
This compound (high purity)
-
Toluene (anhydrous)
-
Schlenk flasks and standard glassware
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up two identical Schlenk flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere.
-
In Flask A, add 10 mL of this compound.
-
In Flask B, add 10 mL of toluene.
-
-
Addition of Reagents:
-
To each flask, add 2.0 g of freshly distilled styrene.
-
Add 0.02 g of AIBN to each flask.
-
-
Reaction:
-
Immerse both flasks in a preheated oil bath at 80 °C.
-
Stir the reactions vigorously for 6 hours.
-
-
Workup and Isolation:
-
After 6 hours, cool the flasks to room temperature.
-
Slowly pour the contents of each flask into separate beakers containing 100 mL of vigorously stirring methanol to precipitate the polystyrene.
-
Collect the precipitated polymer by vacuum filtration, washing with an additional 20 mL of methanol.
-
Dry the collected polymer in a vacuum oven at 60 °C to a constant weight.
-
-
Analysis:
-
Determine the yield of polystyrene from each reaction.
-
Characterize the polymer from both reactions by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
Analyze the filtrate from the reaction in this compound by GC-MS to identify any potential solvent-derived byproducts.
-
Expected Outcome: A lower yield and/or broader PDI for the polymer from Flask A compared to Flask B would suggest that this compound is not inert and may be participating in chain transfer or termination steps. The GC-MS analysis of the filtrate will be crucial to identify any elimination or substitution products from the solvent.
Caption: Workflow for evaluating this compound as a solvent.
Conclusion
While this compound possesses physical properties that might suggest its use as a solvent, its chemical reactivity as a tertiary alkyl halide severely restricts its practical application in organic synthesis. It is best regarded as a reactive chemical rather than an inert medium. Any consideration for its use as a solvent should be in highly specialized, investigative contexts where its potential for reactivity is either the subject of study or can be definitively ruled out. For general-purpose applications requiring a non-polar, high-boiling solvent, its inert parent alkane, 2,2,4-trimethylpentane (isooctane), or other more stable alternatives are strongly recommended.
References
- 1. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | C8H17Cl | CID 521950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Minimizing E1 side products in reactions with 2-Chloro-2,4,4-trimethylpentane
Welcome to the technical support center for reactions involving 2-chloro-2,4,4-trimethylpentane. This resource provides troubleshooting guidance and frequently asked questions to help you minimize E1 elimination side products and maximize your desired SN1 substitution product yield.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to E1 elimination?
A1: this compound is a tertiary alkyl halide. Upon dissociation of the chloride leaving group, it forms a relatively stable tertiary carbocation. This carbocation is the common intermediate for both SN1 and E1 pathways. The presence of beta-hydrogens allows for elimination to compete with nucleophilic attack. Higher temperatures and the use of bases will further favor the E1 pathway.
Q2: What is the primary E1 product formed from this compound?
A2: The major E1 product is 2,4,4-trimethyl-2-pentene, which is the more substituted (trisubstituted) and therefore more thermodynamically stable alkene, formed according to Zaitsev's rule. A minor product, 2,4,4-trimethyl-1-pentene (B89804) (a disubstituted alkene), may also be formed.
Q3: What are the key factors I can control to favor the SN1 reaction over E1?
A3: To favor the SN1 pathway, you should focus on three primary conditions:
-
Low Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature changes. Keeping the reaction temperature low is the most critical factor in minimizing E1 products.
-
Choice of Nucleophile/Base: Use a weak, non-bulky nucleophile that is also a weak base. Good examples include water, alcohols, or halide ions. Avoid strong, bulky bases like tert-butoxide, as they will strongly favor elimination.
-
Solvent: A polar protic solvent (e.g., ethanol, water, methanol) is ideal. These solvents can solvate both the leaving group and the carbocation intermediate, stabilizing it and favoring the SN1/E1 mechanism, while their conjugate bases are typically weak and less likely to promote E1.
Q4: Can I completely eliminate the E1 side product?
A4: It is very difficult to completely eliminate the E1 pathway when a tertiary carbocation intermediate is formed. SN1 and E1 reactions almost always compete. The goal is to optimize conditions to make the SN1 product the major product, thereby simplifying purification and maximizing yield.
Troubleshooting Guide: High E1 Product Formation
If you are observing a higher-than-expected yield of elimination products (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), consult the following guide.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for minimizing E1 side products.
Data Presentation: Influence of Reaction Conditions
The ratio of substitution (SN1) to elimination (E1) products is highly sensitive to the reaction environment. The following table summarizes expected product distributions for tertiary alkyl halides like this compound under different conditions.
| Temperature | Solvent System | Nucleophile/Base | Predominant Pathway | Expected SN1:E1 Ratio |
| Low (~25°C) | 80% Ethanol / 20% Water | Solvent (Weak Base) | SN1 Favored | High (e.g., > 80:20) |
| High (>50°C) | 80% Ethanol / 20% Water | Solvent (Weak Base) | E1 Increases | Lower (e.g., 60:40) |
| Low (~25°C) | Anhydrous Ethanol | Solvent (Weak Base) | SN1 Favored | Moderate (e.g., 70:30) |
| High (>50°C) | Anhydrous Ethanol | Strong Base (e.g., NaOEt) | E2 Dominates | Very Low (< 10:90) |
| Low (~25°C) | Acetic Acid | Solvent (Weak Base) | SN1 Favored | High (e.g., > 90:10) |
Note: Ratios are illustrative for a typical tertiary substrate. Actual values for this compound require empirical determination.
Higher temperatures consistently favor elimination over substitution because elimination reactions result in an increase in the number of molecules, making them entropically favored.[1][2] The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as temperature (T) increases, the entropy term (TΔS) becomes more significant, making the ΔG for elimination more negative and thus more spontaneous.[2]
Visualizing the Competing Pathways
The reaction of this compound proceeds through a common tertiary carbocation intermediate, from which both the SN1 and E1 products can form.
Caption: Competing SN1 and E1 pathways from a carbocation intermediate.
Experimental Protocols
Protocol 1: Maximizing SN1 Product (Solvolysis in Aqueous Ethanol)
This protocol is designed to favor the formation of the substitution product, 2-ethoxy-2,4,4-trimethylpentane, by using a weakly basic nucleophile (ethanol/water) and maintaining a low reaction temperature.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a water bath on a magnetic stir plate.
-
Reaction Mixture: Add 50 mL of the 80% ethanol/water solvent to the flask. Allow the solvent to equilibrate to the bath temperature of 25°C.
-
Initiation: Add 5.0 g of this compound to the flask while stirring.
-
Reaction: Stir the mixture at a constant temperature of 25°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution to neutralize any HCl formed, followed by 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting oil by GC-MS and ¹H NMR to determine the ratio of SN1 to E1 products.
Protocol 2: Illustrating Increased E1 Formation
This protocol demonstrates how to increase the proportion of the E1 product by raising the temperature.
Materials:
-
Same as Protocol 1.
Procedure:
-
Setup: Use the same apparatus as in Protocol 1, but set the water bath temperature to 60°C.
-
Reaction Mixture: Add 50 mL of the 80% ethanol/water solvent to the flask and allow it to equilibrate to 60°C.
-
Initiation: Add 5.0 g of this compound to the heated solvent while stirring.
-
Reaction: Maintain the reaction at 60°C for 2 hours. The reaction rate will be faster at a higher temperature.
-
Workup and Analysis: Follow steps 5-7 from Protocol 1. Compare the product ratio to that obtained from the lower temperature experiment to observe the increase in the E1 product peak. An increase in temperature is known to favor elimination.[3][4]
References
Technical Support Center: Purification of 2-Chloro-2,4,4-trimethylpentane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-2,4,4-trimethylpentane via distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is cloudy or has a sharp, acidic odor. | Thermal decomposition of this compound, a tertiary alkyl halide, can occur at elevated temperatures, leading to the formation of 2,4,4-trimethyl-1-pentene (B89804), 2,4,4-trimethyl-2-pentene, and hydrogen chloride (HCl) gas. | - Lower the distillation temperature: Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and minimize thermal decomposition. - Ensure the apparatus is dry: Any moisture can contribute to the formation of HCl. - Wash the crude product: Before distillation, wash the crude this compound with a mild base (e.g., 5% sodium bicarbonate solution) to neutralize any existing acidic impurities. |
| Poor separation of product from lower-boiling point impurities. | Inefficient fractional distillation column or improper distillation rate. The primary lower-boiling impurities are the isomeric alkenes, 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. | - Use an efficient fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended. - Maintain a slow and steady distillation rate: A rate of approximately 1-2 drops per second for the distillate is ideal to allow for proper vapor-liquid equilibrium within the column. - Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient. |
| Difficulty separating the product from the starting alcohol (2,4,4-trimethyl-2-pentanol). | The boiling points of this compound (147 °C) and 2,4,4-trimethyl-2-pentanol (B108734) (144 °C) are very close, making separation by distillation challenging. | - Utilize a highly efficient fractionating column: A longer column with a higher number of theoretical plates is necessary. - Maintain a very slow distillation rate: This is crucial to maximize the separation efficiency. - Consider alternative purification methods: If significant amounts of the alcohol remain, a preliminary purification step, such as extraction, may be beneficial. |
| No distillate is being collected at the expected boiling point. | - The heating mantle may not be set to a high enough temperature. - There may be a leak in the distillation apparatus. | - Gradually increase the heat: Ensure the heating mantle is providing sufficient energy to bring the compound to its boiling point. - Check all joints and connections: Ensure a tight seal throughout the apparatus to prevent vapor from escaping. Use appropriate joint grease if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound and its common impurities?
A1: The boiling points of the target compound and its likely impurities are summarized in the table below. The significant difference between the product and the alkene impurities allows for effective separation via fractional distillation. However, the proximity of the boiling point of the starting alcohol requires a highly efficient distillation setup.
| Compound | Boiling Point (°C) |
| 2,4,4-trimethyl-1-pentene | 101-102 °C[1][2][3] |
| 2,4,4-trimethyl-2-pentene | 103-105 °C[4][5][6] |
| 2,4,4-trimethyl-2-pentanol | 144 °C[7] |
| This compound | 147 °C |
Q2: Why is my purified this compound unstable and turning yellow over time?
A2: As a tertiary alkyl halide, this compound is susceptible to slow decomposition even at room temperature, especially if exposed to light or residual acid. This decomposition can lead to the formation of colored byproducts. To mitigate this, store the purified product in a cool, dark place, and consider adding a small amount of a non-nucleophilic base, such as calcium carbonate, as a stabilizer.
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is generally not recommended for the purification of this compound, especially if significant amounts of alkene or alcohol impurities are present. The small difference in boiling points requires the enhanced separation efficiency provided by a fractionating column to achieve high purity.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure. For thermally sensitive batches, vacuum distillation is recommended.
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Preparation of the Crude Product:
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Transfer the crude this compound to a separatory funnel.
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Wash the organic layer sequentially with:
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Water
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5% aqueous sodium bicarbonate solution (to neutralize any acid)
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Water
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Brine (saturated aqueous sodium chloride)
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).
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Filter to remove the drying agent.
-
-
Distillation Setup:
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Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all glassware is dry.
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Add the dried crude this compound and a few boiling chips to the distillation flask.
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Insulate the fractionating column and distillation head.
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Distillation Process:
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Begin heating the distillation flask gently.
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Observe the vapor front rising slowly through the fractionating column.
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Collect any low-boiling forerun, which will primarily consist of the alkene impurities (distilling around 101-105 °C).
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Once the temperature stabilizes at the boiling point of this compound (approximately 147 °C at atmospheric pressure), change the receiving flask to collect the purified product.
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Maintain a slow and steady distillation rate.
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Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.
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Logical Workflow for Troubleshooting Distillation
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]
- 4. 2,4,4-Trimethyl-2-pentene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,4-TRIMETHYL-2-PENTENE | 107-40-4 [chemicalbook.com]
- 7. 2,4,4-TRIMETHYL-2-PENTANOL CAS#: 690-37-9 [amp.chemicalbook.com]
Technical Support Center: Optimizing Solvolysis of 2-Chloro-2,4,4-trimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the solvolysis of 2-chloro-2,4,4-trimethylpentane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the solvolysis of this compound.
Issue 1: Slow or Incomplete Reaction
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Question: My solvolysis reaction is proceeding very slowly or appears to have stalled. What are the potential causes and how can I increase the reaction rate?
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Answer: The solvolysis of this compound is an SN1 reaction, and its rate is primarily influenced by the stability of the carbocation intermediate, the nature of the leaving group, and the polarity of the solvent.[1][2][3] Several factors could be contributing to a slow reaction:
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Solvent Polarity: The use of a non-polar or insufficiently polar solvent will significantly hinder the reaction. Polar protic solvents, such as water and alcohols, are most effective as they can stabilize the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[4][5][6]
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Temperature: Lower temperatures will result in a slower reaction rate. Increasing the temperature will provide more kinetic energy to the molecules, increasing the frequency of successful collisions leading to the formation of the carbocation. However, be aware that higher temperatures can also favor the competing E1 elimination reaction.[7]
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Leaving Group: While chloride is a reasonably good leaving group, it is not as effective as bromide or iodide.[8] For this specific substrate, optimizing other conditions is more practical than altering the leaving group.
Troubleshooting Steps:
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Solvent Optimization: Ensure you are using a polar protic solvent. A mixture of water and a polar organic solvent like ethanol (B145695) or acetone (B3395972) is often a good choice. Increasing the proportion of water in the mixture will generally increase the rate.
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Temperature Control: If the reaction is too slow at room temperature, consider moderately increasing the temperature. Monitor the reaction for the formation of elimination byproducts.
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Purity of Reactants: Ensure the this compound and the solvent are pure. Impurities can interfere with the reaction.
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Issue 2: Formation of Undesired Byproducts
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Question: I am observing the formation of significant amounts of an alkene byproduct in my reaction mixture. How can I minimize this?
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Answer: The formation of an alkene is indicative of a competing E1 elimination reaction. The SN1 and E1 reactions share the same rate-determining step (formation of the carbocation intermediate) and therefore often occur concurrently.[9]
Factors Favoring Elimination:
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Temperature: Higher temperatures favor elimination over substitution.[7]
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Basicity of the Nucleophile/Solvent: While the solvent in solvolysis is typically a weak base, its basicity can still play a role.
Troubleshooting Steps:
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Lower the Temperature: This is the most effective way to minimize the E1 pathway. If the reaction is too slow at a lower temperature, you may need to find a compromise that provides an acceptable rate with minimal byproduct formation.
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Solvent Choice: While polar protic solvents are necessary, consider the nucleophilicity versus basicity of the solvent. For example, using a higher proportion of water in an alcohol-water mixture can favor substitution.
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Issue 3: Unexpected Rearrangement Products
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Question: Am I likely to see products resulting from carbocation rearrangement with this compound?
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Answer: Carbocation rearrangements are common in SN1 reactions when a more stable carbocation can be formed.[10] However, the carbocation formed from this compound is already a tertiary carbocation. As there is no adjacent carbon that can form a more stable carbocation (e.g., another tertiary or a resonance-stabilized carbocation), rearrangement is highly unlikely with this specific substrate.[11][12] If you are observing unexpected products, it is more likely due to impurities in the starting material or unforeseen side reactions.
Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of solvolysis for this compound?
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A1: The solvolysis of this compound, a tertiary alkyl halide, proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[3][13] This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation and a chloride ion.[14] The second step is the rapid attack of a solvent molecule (the nucleophile) on the carbocation, followed by deprotonation (if the solvent is protic) to yield the final product.[15]
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Q2: How does the choice of solvent affect the reaction?
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A2: The solvent plays a crucial role in an SN1 reaction.[5] Polar protic solvents (e.g., water, methanol, ethanol) are ideal because they can stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thus increasing the reaction rate.[4][16] The dielectric constant of the solvent is a good indicator of its polarity; higher dielectric constants generally lead to faster SN1 reactions.[16]
-
-
Q3: Will the strength of the nucleophile (solvent) affect the reaction rate?
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A3: For an SN1 reaction, the rate is independent of the concentration and strength of the nucleophile.[2] This is because the nucleophile is not involved in the rate-determining step.[16] However, if multiple nucleophiles are present (e.g., a mixed solvent system), their relative concentrations and nucleophilicities will affect the product distribution.[3][16]
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Q4: What are the expected products of the solvolysis of this compound in ethanol?
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A4: In ethanol, the primary product will be 2-ethoxy-2,4,4-trimethylpentane from the SN1 pathway. A likely byproduct from the competing E1 pathway is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.
-
-
Q5: How can I monitor the progress of the reaction?
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A5: The progress of the reaction can be monitored by several techniques:
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Gas Chromatography (GC): This is an excellent method to separate and quantify the starting material, product(s), and any byproducts over time.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the disappearance of the starting material's signals and the appearance of the product's signals.
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Titration: The reaction produces HCl as a byproduct. The progress can be monitored by periodically taking aliquots of the reaction mixture and titrating the generated acid with a standardized base.
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-
Data Presentation
Table 1: Effect of Solvent on the Relative Rate of SN1 Solvolysis
| Solvent (Composition) | Dielectric Constant (approx.) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 36.5 | 4 |
| 60% Ethanol / 40% Water | 48.7 | 20 |
| 40% Ethanol / 60% Water | 60.9 | 100 |
| 20% Ethanol / 80% Water | 73.1 | 300 |
| 100% Water | 80.4 | ~1000 |
Note: The relative rates are illustrative and based on general trends for SN1 reactions. The actual rates for this compound may vary.
Table 2: Effect of Temperature on Reaction Rate
| Temperature (°C) | Relative Rate Constant (krel) |
| 25 | 1 |
| 35 | ~2-3 |
| 45 | ~6-9 |
Note: As a general rule of thumb, the rate of many organic reactions approximately doubles for every 10°C increase in temperature.
Experimental Protocols
Protocol 1: General Procedure for Solvolysis of this compound
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Preparation:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired solvent or solvent mixture (e.g., 50 mL of 80% ethanol/20% water).
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Allow the solvent to reach the desired reaction temperature by placing the flask in a temperature-controlled water or oil bath.
-
-
Reaction Initiation:
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Add a known amount of this compound (e.g., 1.0 g) to the pre-heated solvent with vigorous stirring.
-
Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
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At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
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Quench the reaction in the aliquot by adding it to a vial containing a small amount of a non-nucleophilic base (e.g., sodium bicarbonate) in a suitable solvent for analysis (e.g., diethyl ether).
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Analyze the quenched aliquots by Gas Chromatography (GC) to determine the ratio of starting material to product.
-
-
Work-up and Isolation (at completion):
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Once the reaction has reached the desired conversion, cool the flask to room temperature.
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Pour the reaction mixture into a separatory funnel containing water.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude product by fractional distillation or column chromatography.
-
Mandatory Visualizations
Caption: Experimental workflow for the solvolysis of this compound.
Caption: Troubleshooting logic for common issues in the solvolysis reaction.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 5. youtube.com [youtube.com]
- 6. users.wfu.edu [users.wfu.edu]
- 7. youtube.com [youtube.com]
- 8. brainkart.com [brainkart.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solved Which of the following alkyl chlorides is least | Chegg.com [chegg.com]
- 12. Solved 3. Which of the following alkyl chlorides is least | Chegg.com [chegg.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected peaks in the NMR spectrum of 2-Chloro-2,4,4-trimethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-2,4,4-trimethylpentane.
Troubleshooting Guide: Unexpected Peaks in the ¹H NMR Spectrum
Question: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the source of these peaks and resolve the issue?
Answer:
Unexpected peaks in an NMR spectrum can arise from various sources, including impurities from the synthesis, degradation of the target compound, or common laboratory contaminants. Follow this troubleshooting workflow to identify and address the issue.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The predicted ¹H NMR spectrum of this compound would show three main signals. The chemical shifts are summarized in the table below.
Q2: What are the most likely degradation products of this compound that could appear in the NMR spectrum?
A2: this compound is a tertiary alkyl halide and can undergo elimination reactions (E1) to form isomeric alkenes, particularly if the sample is old, has been exposed to heat, or contains basic impurities. The two most probable elimination products are 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
Caption: Elimination pathway of this compound.
Q3: What are some common laboratory contaminants that I should be aware of?
A3: Common contaminants in NMR spectra include:
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Grease: From glassware joints, appearing as broad signals around 0.5-1.5 ppm.
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Residual Solvents: Acetone, ethanol, ethyl acetate, and dichloromethane (B109758) are common and have characteristic chemical shifts.[1][2]
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Water: Appears as a broad singlet, with its chemical shift being highly dependent on the solvent and temperature.[2][3]
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Phthalates: Plasticizers that can leach from plastic caps (B75204) or tubing, often showing aromatic signals around 7.5-7.7 ppm and aliphatic signals.
Q4: Could the unexpected peaks be from byproducts of the synthesis?
A4: Yes. The synthesis of this compound, often via the hydrochlorination of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), can sometimes lead to the formation of other chlorinated isomers or unreacted starting material. It is also possible for carbocation rearrangements to occur during synthesis, leading to isomeric products.[4][5][6]
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities.
| Compound | Protons | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.0 | Singlet | 9H |
| -CH₂- | ~1.8 | Singlet | 2H | |
| -C(Cl)(CH₃)₂ | ~1.6 | Singlet | 6H | |
| 2,4,4-trimethyl-1-pentene | -C(CH₃)₃ | 0.93 | Singlet | 9H |
| -C(CH₃) | 1.77 | Singlet | 3H | |
| -CH₂- | 1.94 | Singlet | 2H | |
| =CH₂ | 4.63, 4.83 | Singlets | 2H | |
| 2,4,4-trimethyl-2-pentene | -C(CH₃)₃ | 1.09 | Singlet | 9H |
| =C(CH₃)₂ | 1.66, 1.71 | Singlets | 6H | |
| =CH- | 5.16 | Singlet | 1H | |
| Common Contaminants | ||||
| Silicone Grease | ~0.0 | Broad Singlet | Variable | |
| Acetone | -CH₃ | ~2.17 (in CDCl₃) | Singlet | Variable |
| Dichloromethane | -CH₂- | ~5.30 (in CDCl₃) | Singlet | Variable |
| Water | H₂O | Variable (e.g., ~1.56 in CDCl₃) | Broad Singlet | Variable |
Note: Chemical shifts of contaminants can vary depending on the deuterated solvent used.[1][2][3]
Experimental Protocols
Protocol: Acquiring a Standard ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
1. Sample Preparation:
- Ensure all glassware (NMR tube, pipette) is clean and dry to prevent contamination.[1]
- Weigh approximately 5-20 mg of your this compound sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity.
- Gently swirl the vial to dissolve the sample completely.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
2. NMR Spectrometer Setup:
- Insert the NMR tube into a spinner turbine and adjust the depth using the depth gauge.
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.
3. Data Acquisition:
- Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters include:
- Pulse angle (e.g., 30 or 90 degrees)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (e.g., 8-16 for a moderately concentrated sample)
- Acquire the Free Induction Decay (FID).
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Integrate the peaks to determine the relative ratios of the protons.
- Analyze the spectrum for chemical shifts, multiplicities, and coupling constants to identify the compound and any impurities.
References
- 1. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Page loading... [wap.guidechem.com]
- 5. Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i.. [askfilo.com]
- 6. 3-Chloro-2,4,4-trimethylpent-1-ene | C8H15Cl | CID 179480 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to remove unreacted alcohol from 2-Chloro-2,4,4-trimethylpentane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2,4,4-trimethylpentane. The following information addresses common issues encountered during the purification process, specifically the removal of unreacted 2,4,4-trimethyl-2-pentanol (B108734).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of 2,4,4-trimethyl-2-pentanol with concentrated hydrochloric acid. This is a nucleophilic substitution reaction where the hydroxyl group of the tertiary alcohol is replaced by a chlorine atom.
Q2: Why is it challenging to remove unreacted 2,4,4-trimethyl-2-pentanol from the final product?
A2: The primary challenge lies in the close boiling points of the product and the starting material, making separation by simple distillation difficult.
Q3: What are the potential side products in this synthesis?
A3: The main side product is 2,4,4-trimethyl-1-pentene (B89804), which is formed through an elimination reaction (dehydration) of the tertiary alcohol, a common competing reaction under acidic conditions.
Q4: What are the key physical properties to consider for purification?
A4: The boiling points and solubility of the compounds are crucial for designing an effective purification strategy.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C₈H₁₇Cl | 148.67 | 147 - 148.5 | ~0.864 | Insoluble |
| 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | 130.23 | 144 - 146 | ~0.820 | Slightly soluble |
| 2,4,4-trimethyl-1-pentene | C₈H₁₆ | 112.21 | 101 - 102 | ~0.715 | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with unreacted alcohol. | Incomplete reaction or inefficient purification. | 1. Optimize Reaction: Ensure an excess of concentrated HCl is used to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC. 2. Washing: Perform multiple washes of the organic layer with cold water to remove the majority of the water-soluble alcohol. 3. Fractional Distillation: If washing is insufficient, careful fractional distillation is necessary. Use a column with high theoretical plates and a slow distillation rate. |
| Low yield of the desired product. | Side reactions: The formation of 2,4,4-trimethyl-1-pentene via elimination is a likely cause. Loss during workup: Product may be lost during the washing and extraction steps. | 1. Control Reaction Temperature: Keep the reaction temperature low to minimize the rate of the elimination reaction. 2. Careful Workup: During extractions, ensure complete phase separation to avoid discarding the product with the aqueous layer. Minimize the number of transfers. |
| Product appears cloudy or contains water. | Incomplete drying of the organic layer. | Use an appropriate drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Ensure the drying agent is added in sufficient quantity and the mixture is allowed to stand long enough to remove all water. The organic layer should be clear before the drying agent is filtered off. |
| Presence of an unexpected impurity in the final product. | Possible rearrangement of the carbocation intermediate, although less likely with this specific substrate. | Characterize the impurity using spectroscopic methods (e.g., NMR, GC-MS) to identify its structure. Adjust reaction conditions (e.g., lower temperature) to suppress its formation. |
Experimental Protocols
Protocol for Removal of Unreacted Alcohol and Other Impurities
This protocol outlines a standard liquid-liquid extraction and drying procedure to purify this compound.
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Quenching the Reaction: After the reaction is deemed complete, carefully pour the reaction mixture into a separatory funnel containing ice-cold water. This will dilute the acid and separate the aqueous and organic layers.
-
Initial Washing: Gently swirl the separatory funnel to mix the layers. Allow the layers to separate fully. The organic layer, containing the product, unreacted alcohol, and any alkene byproduct, will be the upper layer due to its lower density. Drain and discard the lower aqueous layer.
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Neutralization: To remove any remaining acid, add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first to control the release of CO₂ gas. Stopper the funnel and shake, venting frequently to release pressure. Allow the layers to separate and discard the lower aqueous layer.
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Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining dissolved water and aids in breaking up emulsions. Discard the aqueous layer.
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Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
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Isolation of the Crude Product: Carefully decant or filter the dried organic layer into a round-bottom flask suitable for distillation.
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Final Purification (Optional): If the product still contains a significant amount of unreacted alcohol, perform a fractional distillation. Collect the fraction that distills at the boiling point of this compound (147-148.5 °C).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Technical Support Center: Alkylation of Isobutane with 2-Chloro-2,4,4-trimethylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of isobutane (B21531) with 2-Chloro-2,4,4-trimethylpentane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this reaction?
A1: this compound serves as an alkylating agent and a precursor to a tertiary carbocation. In the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom is abstracted, generating a reactive 2,4,4-trimethylpentyl cation. This cation can then participate in the alkylation reaction pathway.
Q2: What is the fundamental reaction mechanism for the alkylation of isobutane with a chloroalkane?
A2: The reaction proceeds via a carbenium ion chain mechanism. This mechanism involves an initiation step, where a carbocation is formed from the chloroalkane, and a propagation step. During propagation, the carbocation reacts with isobutane through a hydride-chlorine exchange, producing the desired alkylate product (isooctane isomers) and a new tert-butyl cation, which continues the chain.[1] This process is analogous to the well-established mechanism of paraffin (B1166041) alkylation with olefins, where alkyl chlorides are considered key intermediates.[1]
Q3: What are the expected primary products of this reaction?
A3: The desired products are highly branched C8 alkanes, collectively known as alkylate. The major components are typically isomers of trimethylpentane (TMP), such as 2,2,4-trimethylpentane, 2,3,4-trimethylpentane, and 2,3,3-trimethylpentane.[2] Other C8 isoalkanes like dimethylhexanes (DMH) are also formed.[2] The specific distribution can vary based on reaction conditions.
Q4: Which catalysts are most effective for this type of alkylation?
A4: Lewis acids are particularly suitable for initiating alkylation from chloroalkanes. Aluminum chloride (AlCl₃) is a classic example used to generate catalytically active complexes in the hydrocarbon medium.[3] Strong liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as solid acid catalysts like zeolites, are also widely used in industrial alkylation processes, though their initiation mechanism with a chloroalkane may differ slightly.[4][5]
Troubleshooting Guide
Q5: I am experiencing lower than expected yields. What are the common causes?
A5: Low alkylate yield can stem from several factors:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the feed or by the formation of heavy hydrocarbon deposits (coke or acid-soluble oils) on its surface.[6]
-
Suboptimal Isobutane Ratio: A low molar ratio of isobutane to the alkylating agent is a primary cause of side reactions, which consume reactants and reduce the yield of the desired product. It is crucial to maintain a high excess of isobutane.[7]
-
Poor Mass Transfer: Alkylation is often a two-phase (acid-hydrocarbon) reaction, and vigorous mixing is essential to ensure efficient contact between the reactants and the catalyst.[8]
-
Temperature Excursions: The reaction is highly exothermic. Inadequate temperature control can lead to an increase in side reactions, such as polymerization and cracking, which lower the selectivity towards the desired alkylate.[5]
Q6: My product analysis shows a high concentration of heavy ends (C9+ hydrocarbons). Why is this happening?
A6: The formation of heavy hydrocarbons is typically due to polymerization side reactions.[8] This occurs when the intermediate carbocations react with additional olefin molecules (if present as impurities or formed via side reactions) instead of undergoing hydride transfer with isobutane. This is often exacerbated by a low isobutane-to-alkylating agent ratio, higher temperatures, and low acid strength.[7][9]
Q7: The catalyst seems to be deactivating rapidly. How can I mitigate this?
A7: Rapid catalyst deactivation is a common challenge. To address this:
-
Ensure Feed Purity: Impurities, particularly water, sulfur compounds, and dienes, can poison the catalyst. Pre-treatment of reactants to remove these impurities is critical.
-
Control Reaction Temperature: Operating at the optimal, typically low, temperature minimizes the rate of coke and polymer formation, which are major contributors to deactivation.[6]
-
Optimize Reactant Ratios: Maintaining a high isobutane-to-alkylating agent ratio helps suppress polymerization reactions that lead to the formation of deactivating heavy oils.[7]
-
Consider Catalyst Regeneration: For solid catalysts like zeolites, regeneration procedures, such as treatment with supercritical isobutane, can be employed to recover activity.[6]
Q8: I am detecting chlorinated byproducts in my final product mixture. How can this be avoided?
A8: The presence of chlorinated byproducts suggests an incomplete chlorine-hydrogen exchange between the intermediate chloroalkanes and isobutane.[1] To minimize this, ensure sufficient reaction time and maintain a high concentration of isobutane in the reaction phase to drive the hydride transfer and propagation steps to completion.
Experimental Protocols & Data
Representative Experimental Protocol: Lab-Scale Batch Alkylation
This protocol describes a general procedure for the alkylation of isobutane with this compound in a batch reactor.
1. Safety Precautions:
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
The reaction is exothermic and can generate pressure. Use a pressure-rated reactor (autoclave) with a rupture disc.
-
Handle Lewis acids like AlCl₃ in an inert atmosphere (e.g., glovebox) as they are highly hygroscopic.
2. Reactor Setup:
-
Use a high-pressure stirred autoclave (e.g., 500 mL, Hastelloy C) equipped with a gas inlet, liquid sampling port, thermocouple, pressure transducer, and cooling jacket.
-
Ensure all parts of the reactor are clean and dry to avoid introducing catalyst poisons.
3. Reactant Loading:
-
Under an inert atmosphere, charge the reactor with the catalyst (e.g., anhydrous AlCl₃).
-
Seal the reactor and purge with dry nitrogen.
-
Cool the reactor to the desired initial temperature (e.g., 5-10 °C) using the cooling jacket.
-
Add liquefied isobutane to the reactor. A significant molar excess (e.g., 10:1 to 15:1 ratio of isobutane to chloroalkane) is recommended.
-
Slowly add the this compound to the stirred isobutane/catalyst mixture using a high-pressure pump.
4. Reaction Conditions:
-
Temperature: Maintain a constant, low temperature (e.g., 5-15 °C) throughout the reaction.[10]
-
Pressure: Maintain sufficient pressure to keep the reactants in the liquid phase (e.g., 2.0-3.0 MPa).[3]
-
Agitation: Stir vigorously (e.g., >1000 rpm) to ensure good mixing of the phases.
-
Reaction Time: Allow the reaction to proceed for a set duration (e.g., 30-60 minutes). Monitor progress by taking small samples periodically, if possible.
5. Product Work-up and Analysis:
-
Once the reaction is complete, stop the stirring and heating/cooling.
-
Carefully vent the excess isobutane or transfer the reactor contents to a cooled collection vessel.
-
Quench the reaction by slowly adding the product mixture to chilled water or a caustic solution to neutralize the acid catalyst.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Analyze the final product mixture using Gas Chromatography (GC-FID) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for component identification.[11][12]
Representative Product Distribution
While specific data for the alkylation with this compound is limited, the product distribution is expected to be similar to that of conventional C4 alkylation. The table below shows a representative product distribution from isobutane/2-butene alkylation, which can be used as a benchmark.[11]
| Component Group | Typical Selectivity (%) | Key Isomers |
| Light Ends (C5-C7) | 5 - 15 | Isopentane, Dimethylpentanes |
| Trimethylpentanes (TMPs) | 50 - 70 | 2,2,4-TMP, 2,3,4-TMP, 2,3,3-TMP |
| Dimethylhexanes (DMHs) | 10 - 20 | 2,3-DMH, 2,4-DMH, 2,5-DMH |
| Heavy Ends (C9+) | 5 - 15 | Various nonanes and heavier isoparaffins |
Note: This data is representative of isobutane/olefin alkylation and serves as an expected baseline. Actual results may vary based on specific reactants and conditions.
Visualized Workflows and Mechanisms
Alkylation Reaction Mechanism
Caption: Carbenium ion mechanism for alkylation and a competing polymerization side reaction.
Experimental Workflow
Caption: Step-by-step workflow for a laboratory-scale alkylation experiment.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for diagnosing and resolving issues of low product yield.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 11. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS | MDPI [mdpi.com]
Technical Support Center: Maximizing Substitution Product Yields
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of substitution products over elimination products in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a reaction will favor substitution or elimination?
A1: The outcome of the competition between substitution and elimination reactions is primarily influenced by four key factors: the structure of the substrate, the nature of the nucleophile or base, the reaction temperature, and the choice of solvent.[1]
Q2: How does the structure of the alkyl halide substrate affect the substitution-to-elimination ratio?
A2: The structure of the alkyl halide is a critical determinant.[2]
-
Primary (1°) alkyl halides strongly favor S(_N)2 substitution reactions due to minimal steric hindrance at the reaction center. Elimination (E2) is generally a minor pathway unless a sterically bulky base is used.[2]
-
Secondary (2°) alkyl halides are prone to both substitution (S(_N)2 and S(_N)1) and elimination (E2 and E1) reactions, making the outcome highly dependent on the reaction conditions.[2]
-
Tertiary (3°) alkyl halides predominantly undergo elimination (E2 and E1) reactions because the significant steric hindrance around the electrophilic carbon prevents the backside attack required for S(_N)2 reactions. S(_N)1 substitution can occur, but elimination is often the major pathway, especially with strong bases or at elevated temperatures.[2]
Q3: What role does the nucleophile/base play in directing the reaction toward substitution?
A3: The strength and steric bulk of the nucleophile or base are crucial.
-
Good nucleophiles that are weak bases favor substitution. Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻).
-
Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, OH⁻; alkoxides, RO⁻) can lead to a mixture of S(_N)2 and E2 products, particularly with secondary halides.
-
Strong, sterically hindered (bulky) bases , such as potassium tert-butoxide (t-BuOK), favor elimination because their size makes it difficult to access the electrophilic carbon for substitution, but they can readily abstract a proton from a less hindered β-carbon.
Q4: How does temperature influence the competition between substitution and elimination?
A4: Lower temperatures generally favor substitution reactions, while higher temperatures favor elimination reactions.[3][4] Elimination reactions often have a higher activation energy and result in an increase in entropy (more products are formed from one reactant), making them more favorable at higher temperatures from a thermodynamic standpoint.[3]
Q5: Which type of solvent is best for maximizing substitution products?
A5: The choice of solvent is critical and depends on the desired substitution mechanism.
-
Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF, acetonitrile) are ideal for S(_N)2 reactions. They can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.[5]
-
Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding. However, they can decrease the strength of strong nucleophiles, potentially slowing down S(_N)2 reactions.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product with a primary alkyl halide.
| Possible Cause | Troubleshooting Step |
| Use of a strong, bulky base. | Switch to a good nucleophile that is a weak base (e.g., NaI, NaCN, NaN₃). |
| High reaction temperature. | Lower the reaction temperature. Run the reaction at room temperature or below if possible. |
| Incorrect solvent choice. | For S(_N)2 reactions, use a polar aprotic solvent like acetone or DMF to enhance nucleophilicity. |
| Contaminated reagents or glassware. | Ensure all reagents are pure and glassware is thoroughly dried, as water can act as a competing nucleophile or base.[6] |
Problem 2: Predominance of elimination product with a secondary alkyl halide.
| Possible Cause | Troubleshooting Step |
| Nucleophile is too basic. | Use a less basic nucleophile. For example, acetate (B1210297) (CH₃COO⁻) is less basic than ethoxide (CH₃CH₂O⁻) and will favor substitution.[7] |
| Elevated temperature. | Reduce the reaction temperature. Monitor the reaction at a lower temperature, even if it proceeds more slowly.[3] |
| Solvent favors elimination. | For an S(_N)2 pathway, switch to a polar aprotic solvent. For S(_N)1, a polar protic solvent is needed, but be aware it can also promote E1. |
Data Presentation: Substitution vs. Elimination Yields
The following tables summarize quantitative data on the ratio of substitution to elimination products under various conditions.
Table 1: Effect of the Nucleophile/Base on the Reaction of 2-Bromopropane (B125204)
| Nucleophile/Base | Solvent | Temperature (°C) | % Substitution (S(_N)2) | % Elimination (E2) |
| CH₃COO⁻ (Acetate) | Ethanol | 25 | ~100 | ~0 |
| CH₃CH₂O⁻ (Ethoxide) | Ethanol | 25 | 20 | 80 |
Data compiled from various sources.[7]
Table 2: Effect of Temperature on the Reaction of tert-Butyl Chloride with Ethanol/Water
| Substrate | Solvent | Temperature (°C) | % Substitution (S(_N)1) | % Elimination (E1) |
| t-Butyl Chloride | 80% Ethanol / 20% Water | 25 | 83 | 17 |
| t-Butyl Chloride | 80% Ethanol / 20% Water | 65 | 64 | 36 |
Data adapted from J. Chem. Soc. 1948, p. 2049.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Iodopropane (B42940) from 1-Chloropropane (B146392) via an S(_N)2 Reaction (Finkelstein Reaction)
This protocol is designed to maximize the yield of the substitution product by taking advantage of Le Châtelier's principle.
Materials:
-
1-chloropropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add 1-chloropropane to the solution.
-
Reflux the mixture. The reaction proceeds as the iodide ion displaces the chloride ion. Sodium chloride (NaCl) is insoluble in acetone and precipitates out, driving the equilibrium towards the formation of 1-iodopropane.[8]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and filter to remove the precipitated NaCl.
-
Remove the acetone from the filtrate by distillation.
-
The remaining crude 1-iodopropane can be further purified by fractional distillation.
Protocol 2: Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol via an S(_N)1 Reaction
This protocol illustrates an S(_N)1 reaction where a tertiary alcohol is converted to an alkyl halide.
Materials:
-
tert-Butyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a separatory funnel, combine tert-butyl alcohol and cold, concentrated hydrochloric acid.[9]
-
Gently swirl the mixture. The solution will become cloudy as the immiscible tert-butyl chloride is formed.[9]
-
Periodically vent the funnel to release any pressure buildup. Allow the mixture to stand for approximately 20-30 minutes with occasional swirling.[9]
-
Separate the lower aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently as carbon dioxide gas will be evolved.[9]
-
Separate the aqueous layer and wash the organic layer with water.
-
Transfer the crude tert-butyl chloride to a clean, dry flask and dry it over anhydrous sodium sulfate.
-
The final product can be purified by simple distillation, collecting the fraction boiling at 48-52 °C.[9] The typical yield for this experiment is around 6.34 g under specific lab conditions.[10]
Visualizations
Caption: Key factors influencing the outcome of substitution vs. elimination reactions.
Caption: A troubleshooting workflow for low substitution product yield.
References
- 1. webassign.net [webassign.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Solved 8.54 Explain why 2-bromopropane gives different | Chegg.com [chegg.com]
- 8. 1-Iodopropane | Alkyl Iodide Reagent | RUO [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Identifying and Characterizing Rearrangement Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing rearrangement byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental detection and characterization of gene rearrangements.
Polymerase Chain Reaction (PCR)
Question: Why am I seeing no PCR product or a very faint band on my gel?
Answer: This is a common issue that can arise from several factors. Systematically check the following potential causes:
-
Reagent Issues: Ensure all PCR components were added to the reaction mix. It's also crucial to use fresh reagents and aliquot them to avoid multiple freeze-thaw cycles.[1] Contamination in reagents can inhibit the reaction.[2]
-
Suboptimal Cycling Conditions: The number of PCR cycles may be insufficient. Try increasing the cycle number in increments of 3-5, up to a maximum of 40.[3] Additionally, verify that the annealing temperature is appropriate for your primers; if it's too high, primers won't bind efficiently.[4][5] The extension time might also be too short for the length of your target amplicon.[5]
-
Primer and Template Problems: Poor primer design can lead to amplification failure.[1][4] Verify primer sequences and consider redesigning them if necessary. The template DNA quality could be poor, or it may contain PCR inhibitors.[1][3] Consider purifying your template DNA again. The concentration of the template DNA might also be too low.[2]
Question: My PCR result shows multiple bands or unexpected product sizes. What should I do?
Answer: The presence of non-specific bands or products of the wrong size often points to issues with primer specificity or reaction conditions.[6] Consider the following troubleshooting steps:
-
Optimize Annealing Temperature: A low annealing temperature can lead to non-specific primer binding.[4][6] Try increasing the annealing temperature in increments of 2°C.
-
Adjust Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.[5] A typical working concentration is between 0.05 and 1 µM.[1]
-
Redesign Primers: Your primers may have complementarity to other regions in the genome. Use tools like BLAST to check for potential off-target binding sites.[3]
-
Minimize PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products.[6] Try reducing the number of cycles.
-
Hot-Start PCR: Using a hot-start DNA polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[2]
Fluorescence In Situ Hybridization (FISH)
Question: I am observing weak or no signal in my FISH experiment. How can I improve this?
Answer: Weak or absent signals in FISH can be frustrating. Here are several factors to investigate:
-
Probe Issues: The probe itself may be degraded or improperly labeled. Ensure proper storage and handling of your probes.[7] The probe concentration might also be too low.[8]
-
Hybridization Conditions: The hybridization time may be insufficient.[7] Ensure the hybridization is carried out for the recommended duration. Also, verify the temperature of your post-hybridization washes, as incorrect temperatures can strip the probe from the target.[7]
-
Sample Preparation: Inadequate permeabilization of the sample can prevent the probe from reaching its target sequence.[8] For FFPE tissues, ensure complete deparaffinization.[9]
-
Microscopy and Imaging: Check that you are using the correct filter sets for your fluorophores.[7] Excessive exposure to the excitation light can cause photobleaching, leading to faded signals.[10] Use an antifade mounting medium to preserve the signal.[8]
Question: My FISH results show high background fluorescence, making it difficult to interpret the signals. What is the cause and how can I fix it?
Answer: High background can obscure specific signals and lead to incorrect interpretations. The following are common causes and solutions:
-
Inadequate Washing: Insufficiently stringent washes after hybridization can leave non-specifically bound probes on the slide.[11] Increase the temperature or decrease the salt concentration of your wash buffers to increase stringency.[8]
-
Probe Concentration: Using too high a probe concentration can lead to increased non-specific binding.[8]
-
Sample Preparation: Over-fixation of tissues can cause autofluorescence.[11] Ensure fixation times are appropriate for your sample type. Incomplete removal of cytoplasm can also contribute to background.[10]
-
Blocking: For RNA-FISH, inadequate blocking before the addition of labeled streptavidin can result in high background.[12]
-
Autofluorescence: Some tissues naturally exhibit autofluorescence. Treating the slides with sodium borohydride (B1222165) or Sudan black B can help to quench this background.
Next-Generation Sequencing (NGS)
Question: My NGS library preparation resulted in a low yield. What are the potential reasons?
Answer: Low library yield is a common problem in NGS workflows. Here are some key areas to troubleshoot:
-
Input DNA/RNA Quality and Quantity: The starting material is critical. Degraded or impure nucleic acids will result in poor library preparation efficiency.[13] Always perform quality control on your input material.
-
Adapter Ligation Inefficiency: The ligation of sequencing adapters to your DNA fragments may be inefficient. Ensure you are using high-quality adapters and ligase.[14]
-
Bead-Based Cleanup Errors: Inefficient binding of DNA to beads or loss of beads during washing steps can significantly reduce yield. Ensure the beads are fully resuspended and that no beads are accidentally discarded.[13]
-
PCR Amplification Issues: If your protocol includes a PCR amplification step, suboptimal conditions can lead to low yield. This could be due to an insufficient number of cycles or the presence of PCR inhibitors.[14]
Question: I am observing a high number of artifacts in my structural variant calling from NGS data. How can I minimize these?
Answer: Distinguishing true structural variants from artifacts is a major challenge in NGS data analysis. Here are some common sources of artifacts and how to address them:
-
PCR Duplicates: During library amplification, some fragments can be preferentially amplified, leading to an overrepresentation of certain reads. These PCR duplicates can be identified and removed bioinformatically.[15]
-
Library Preparation Artifacts: The process of fragmenting, ligating, and amplifying DNA can introduce chimeric molecules and other artifacts.[15] Using well-established protocols and high-quality reagents can minimize these.
-
Alignment Errors: Short reads can be misaligned, especially in repetitive regions of the genome, leading to false-positive variant calls. Using alignment algorithms that are robust to structural variants and employing stringent filtering criteria can help.
-
Variant Caller-Specific Errors: Different variant calling algorithms have different strengths and weaknesses. It is often beneficial to use multiple callers and compare the results to identify high-confidence variants.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for PCR and NGS experiments to aid in optimization and quality control.
Table 1: PCR Optimization Parameters
| Parameter | Recommended Range | Notes |
| Primer Concentration | 0.05 - 1.0 µM | Higher concentrations can lead to primer-dimer formation.[1] |
| MgCl₂ Concentration | 1.5 - 5.0 mM | Optimal concentration is critical for polymerase activity and specificity. |
| dNTP Concentration | 200 µM of each | Higher concentrations can inhibit the reaction. |
| Template DNA | 1 pg - 100 ng | Optimal amount depends on the complexity of the genome and copy number of the target. |
| Number of Cycles | 25 - 35 | Excessive cycles can increase non-specific products.[6] |
| Annealing Temperature | Tm of primers - 5°C | A gradient PCR can be used to determine the optimal temperature.[4] |
| Extension Time | 1 minute per kb | Dependent on the polymerase used.[5] |
Table 2: NGS Library Quality Control Metrics
| Metric | Good Quality | Poor Quality | Instrument/Method |
| DNA/RNA Purity (A260/A280) | DNA: ~1.8, RNA: ~2.0 | < 1.7 or > 2.1 | Spectrophotometer (e.g., NanoDrop) |
| DNA/RNA Purity (A260/A230) | > 2.0 | < 1.8 | Spectrophotometer (e.g., NanoDrop) |
| RNA Integrity Number (RIN) | ≥ 7 | < 6 | Agilent Bioanalyzer/TapeStation |
| DNA Fragment Size | As expected for the protocol | Broad distribution or unexpected peaks | Agilent Bioanalyzer/TapeStation |
| Library Concentration | > 1 nM | < 0.5 nM | Qubit, qPCR |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and characterization of rearrangement byproducts.
Protocol 1: PCR for Detection of Gene Rearrangements
This protocol outlines the steps for a standard PCR to amplify a specific genomic region to detect a potential rearrangement.
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 50 µL reaction:
-
Nuclease-free water: to final volume
-
10X PCR Buffer: 5 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
-
Aliquot 49 µL of the master mix into individual PCR tubes.
-
Add 1 µL of template DNA (10-100 ng) to each tube.
-
Include a no-template control (NTC) by adding 1 µL of nuclease-free water instead of DNA.
-
-
PCR Cycling:
-
Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Run 10 µL of the PCR product on a 1-2% agarose (B213101) gel with a DNA ladder.
-
Visualize the bands under UV light to determine the size of the amplified product.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for Translocation Analysis
This protocol describes the general steps for performing FISH on interphase cells to detect a specific translocation.
-
Slide Preparation:
-
Prepare slides with fixed cells (e.g., from bone marrow aspirate or peripheral blood).
-
Age the slides by baking at 60°C for 1-2 hours.
-
-
Pretreatment:
-
Wash slides in 2X SSC (Saline-Sodium Citrate) buffer at room temperature for 2 minutes.
-
Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Denaturation:
-
Prepare a denaturation solution (70% formamide (B127407) in 2X SSC).
-
Denature the slides in this solution at 72°C for 2-5 minutes.
-
Immediately dehydrate the slides in a cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Warm the fluorescently labeled DNA probe to 37°C.
-
Apply 10 µL of the probe to the target area on the slide.
-
Cover with a coverslip and seal with rubber cement.
-
Place the slides in a humidified chamber and incubate at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4X SSC / 0.3% NP-40 at 72°C for 2 minutes.
-
Wash in 2X SSC / 0.1% NP-40 at room temperature for 1 minute.
-
Briefly rinse with distilled water and air dry in the dark.
-
-
Counterstaining and Mounting:
-
Apply a drop of mounting medium containing DAPI to the slide.
-
Place a coverslip over the mounting medium.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets.
-
Score at least 200 interphase nuclei for the presence of the specific signal pattern indicating the translocation.
-
Protocol 3: Luciferase Reporter Assay to Characterize Signaling Pathway Activation
This protocol is for a dual-luciferase reporter assay to measure the activity of a signaling pathway (e.g., downstream of a BCR-ABL fusion) in response to a gene rearrangement.
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate at a density that will be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with:
-
A firefly luciferase reporter plasmid containing a response element for the transcription factor of interest.
-
A Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on a shaker to ensure complete lysis.[16]
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) to each well.[17]
-
Measure the luminescence immediately in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (to quench the firefly reaction and provide the substrate for Renilla luciferase) to each well.[16]
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of your experimental samples to control samples to determine the effect of the rearrangement on signaling pathway activation.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for identifying and characterizing gene rearrangements.
References
- 1. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Why do I get an unexpected band or multiple bands for my PCR result? | AAT Bioquest [aatbio.com]
- 7. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. clinicallab.com [clinicallab.com]
- 11. How do I reduce high background in my FISH assay? [ogt.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 14. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 15. A practical guide for structural variation detection in human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Decontamination and Disposal of 2-Chloro-2,4,4-trimethylpentane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe decontamination and disposal of 2-Chloro-2,4,4-trimethylpentane waste. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
This section provides step-by-step solutions for specific issues that may be encountered during the handling and disposal of this compound.
Issue 1: Small Spill of this compound in a Fume Hood
-
Question: I've spilled a small amount (less than 50 mL) of this compound inside a certified chemical fume hood. What is the correct cleanup procedure?
-
Answer:
-
Ensure Personal Protective Equipment (PPE) is Worn: At a minimum, this includes safety glasses with side shields (or chemical goggles), appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to cover and absorb the spilled liquid.[1]
-
Collect the Absorbed Waste: Carefully scoop the absorbent material containing the this compound into a suitable, clearly labeled container for chemical waste.[1]
-
Decontaminate the Area: Wipe the spill area with a cloth lightly dampened with a compatible solvent (e.g., isopropanol (B130326) or ethanol), followed by a wash with soap and water.
-
Dispose of all Materials: All materials used for cleanup, including gloves and wipes, should be placed in the labeled hazardous waste container.
-
Label the Waste Container: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date.
-
Arrange for Disposal: Follow your institution's procedures for the disposal of chlorinated hydrocarbon waste. This typically involves contacting the Environmental Health and Safety (EHS) department.[2]
-
Issue 2: Accidental Mixing of this compound Waste with an Incompatible Chemical
-
Question: I accidentally mixed this compound waste with a strong oxidizing agent. What should I do?
-
Answer:
-
Alert Others and Evacuate (If Necessary): If there are any signs of a reaction (e.g., heat generation, gas evolution, color change), immediately alert others in the vicinity and evacuate the immediate area.
-
Consult the Safety Data Sheet (SDS): The SDS for 2,2,4-trimethylpentane, a related compound, lists strong oxidizing agents, strong acids, and strong bases as incompatible materials.[3] Reactions with these can be hazardous.
-
Do Not Attempt to Neutralize: Without a validated protocol, do not attempt to neutralize the mixture, as this could exacerbate the reaction.
-
Contact EHS Immediately: Your institution's Environmental Health and Safety department should be contacted immediately for guidance on how to manage the mixed waste. Provide them with the names and approximate quantities of all chemicals involved.
-
Isolate the Container: If it is safe to do so, place the container in secondary containment (e.g., a larger, chemically resistant bin) within a fume hood to contain any potential leaks or reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
It is a combustible liquid, and its vapors may form explosive mixtures with air.[3][4]
Q2: What is the proper way to store this compound waste?
A2: Waste containing this compound should be stored in a well-ventilated area, in a tightly closed and properly labeled container.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] Store separately from incompatible materials such as strong oxidizing agents.[3]
Q3: Can I dispose of this compound waste down the drain?
A3: No. You should never dispose of this compound or any chlorinated solvent down the drain.[1][5] This can lead to environmental contamination and may be a violation of local regulations.
Q4: How should I label a waste container for this compound?
A4: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate that it is a chlorinated solvent. Follow your institution's specific labeling requirements, which may include the concentration and date of accumulation.
Q5: Is there a chemical method to decontaminate or neutralize this compound waste in the lab before disposal?
A5: While hydrolysis of alkyl halides is a known chemical reaction, readily available literature does not provide a validated, safe, and routine protocol for the in-lab decontamination of this compound waste by chemical neutralization. Attempting to perform chemical decontamination without a proper protocol can be dangerous. The recommended procedure is to dispose of the waste through a licensed hazardous waste disposal company or your institution's EHS department.[5]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Body Part | Recommended PPE | Standard |
| Eyes and Face | Safety glasses with side shields or chemical goggles. | EN166 or national equivalent[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Consult glove manufacturer's compatibility charts. |
| Body | Lab coat or other protective clothing. | Standard laboratory practice. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | [1] |
Table 2: Spill Cleanup Materials
| Material | Purpose |
| Inert Absorbent (Sand, Vermiculite, Earth) | To absorb and contain liquid spills.[1] |
| Labeled Waste Container | For the collection of contaminated materials.[1] |
| Scoop/Brush | To transfer absorbed material to the waste container. |
| Wipes and Soap Solution | For final decontamination of the spill surface. |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (under 50 mL in a fume hood)
-
Preparation: Ensure the fume hood is operational and you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite).
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Surface Decontamination: Wipe the spill area with a cloth dampened with isopropanol, followed by a thorough wash with soap and water.
-
Waste Consolidation: Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
Final Steps: Seal and label the waste container. Contact your institution's EHS for pickup.
Visualizations
Caption: Workflow for small-scale spill cleanup.
Caption: Disposal pathways for the chemical waste.
References
Technical Support Center: Stabilizing 2-Chloro-2,4,4-trimethylpentane for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage and stabilization of 2-chloro-2,4,4-trimethylpentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting and FAQs
Q1: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?
A1: this compound, a tertiary alkyl halide, is susceptible to degradation over time, primarily through two pathways:
-
Elimination (E1): This is a major degradation pathway for tertiary alkyl halides, leading to the formation of alkenes. In this case, the likely degradation products are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453). This process is often accelerated by elevated temperatures and the presence of bases.
-
Substitution (SN1): While generally less favorable than elimination for tertiary halides, substitution reactions with nucleophiles like water (moisture) can occur, leading to the formation of the corresponding alcohol, 2,4,4-trimethyl-2-pentanol.
-
Free Radical Reactions: Exposure to light, especially UV light, can initiate free-radical chain reactions, leading to a variety of degradation products. This is a common issue for many alkyl halides.
Q2: What are the primary degradation products I should be looking for?
A2: The most common degradation products for this compound are the elimination products:
-
2,4,4-trimethyl-1-pentene
-
2,4,4-trimethyl-2-pentene
The presence of the substitution product, 2,4,4-trimethyl-2-pentanol, is also possible if the compound has been exposed to moisture.
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically between 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Store in amber glass vials or in the dark to prevent light-induced degradation.
-
Moisture: Use tightly sealed containers with inert liners (e.g., PTFE-lined caps) to protect against moisture.
-
Inert Atmosphere: For maximum stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and reactions with atmospheric moisture.
Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?
A4: Yes, the addition of stabilizers can significantly inhibit degradation. Two common types of stabilizers are recommended:
-
Acid Scavengers: Weak, non-nucleophilic bases can neutralize trace amounts of acid (like HCl) that may form and catalyze further degradation. Anhydrous potassium carbonate is a suitable option.
-
Radical Scavengers: To prevent free-radical mediated degradation, especially if the compound might be exposed to light, a radical scavenger can be added. Hindered Amine Light Stabilizers (HALS) are effective for this purpose.
Q5: I suspect my sample has degraded. How can I confirm this and quantify the impurities?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method to identify and quantify the degradation products of this compound. The mass spectra of the parent compound and its potential degradation products (2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 2,4,4-trimethyl-2-pentanol) are distinct, allowing for their confident identification. Quantification can be achieved using a suitable internal or external standard with a Gas Chromatography-Flame Ionization Detector (GC-FID) for better linearity and sensitivity.
Quantitative Data Summary
The following table summarizes the expected impact of various storage conditions and stabilizers on the degradation of this compound. The degradation rates are hypothetical and for illustrative purposes to demonstrate the relative effects.
| Storage Condition/Stabilizer | Temperature | Light Exposure | Moisture Level | Expected Degradation Rate (per year) | Primary Degradation Products |
| Unstabilized | Room Temp (20-25°C) | Ambient | Ambient | High (>5%) | 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene |
| Unstabilized | Refrigerated (2-8°C) | Dark | Low | Moderate (1-5%) | 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene |
| + Potassium Carbonate | Refrigerated (2-8°C) | Dark | Low | Low (<1%) | Minimal elimination products |
| + Hindered Amine | Refrigerated (2-8°C) | Dark | Low | Low (<1%) | Minimal radical-derived products |
| + K2CO3 & Hindered Amine | Refrigerated (2-8°C) | Dark | Low | Very Low (<0.5%) | Minimal degradation |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated thermal stress and to assess the efficacy of potential stabilizers.
Materials:
-
This compound (high purity)
-
Anhydrous potassium carbonate (powder)
-
Hindered Amine Light Stabilizer (e.g., Tinuvin 770)
-
Amber glass vials with PTFE-lined screw caps
-
Oven capable of maintaining 40°C ± 2°C
-
GC-MS and/or GC-FID system
Procedure:
-
Sample Preparation:
-
Label three sets of amber glass vials.
-
Set 1 (Control): Add 1 mL of this compound to each vial.
-
Set 2 (Acid Scavenger): Add a small amount (approx. 10 mg) of anhydrous potassium carbonate to each vial, followed by 1 mL of this compound.
-
Set 3 (Radical Scavenger): Add a small amount (approx. 5 mg) of a hindered amine light stabilizer to each vial, followed by 1 mL of this compound.
-
-
Initial Analysis (Time 0):
-
Analyze a sample from each set using a validated GC-MS or GC-FID method to determine the initial purity and absence of degradation products.
-
-
Accelerated Aging:
-
Place the vials in an oven at 40°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each set.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS or GC-FID to identify and quantify the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each set.
-
Identify and quantify the major degradation products.
-
Compare the degradation rates of the stabilized samples to the control.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To develop a GC-MS method for the separation and identification of this compound and its primary degradation products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
Expected Retention Times (Relative Order):
-
2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (will likely elute first and may co-elute)
-
This compound
-
2,4,4-trimethyl-2-pentanol
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for the accelerated stability study.
Caption: Logical workflow for selecting a suitable stabilizer.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-2,4,4-trimethylpentane and tert-Butyl Chloride
Published: December 21, 2025
This guide provides a detailed comparison of the reactivity of 2-Chloro-2,4,4-trimethylpentane and tert-butyl chloride, two tertiary alkyl halides. The comparison is primarily focused on their behavior in nucleophilic substitution reactions, particularly solvolysis, a cornerstone reaction for evaluating the reactivity of such compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a nuanced understanding of how molecular structure influences chemical reactivity.
Introduction and Structural Analysis
Both this compound and tert-butyl chloride are tertiary alkyl halides. The rate of nucleophilic substitution for tertiary alkyl halides is typically governed by the SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2] This mechanism involves a two-step process: the rate-determining formation of a carbocation intermediate, followed by a rapid attack by a nucleophile.[3][4]
The fundamental difference between the two molecules lies in the substitution pattern around the tertiary carbon. Tert-butyl chloride possesses three methyl groups attached to the alpha-carbon. This compound, on the other hand, has two methyl groups and a bulky neopentyl group (a 2,2-dimethylpropyl group) attached to the alpha-carbon. This structural variance is the primary determinant of any differences in their reactivity.
Theoretical Reactivity Comparison
The rate of an SN1 reaction is predominantly influenced by the stability of the carbocation intermediate formed in the rate-determining step.[3][5] Generally, more substituted carbocations are more stable due to the electron-donating inductive effects and hyperconjugation from the alkyl groups.[6][7] Both compounds form tertiary carbocations upon ionization.
However, extreme steric bulk can introduce counteracting effects. While the additional alkyl groups on the neopentyl substituent of this compound might offer a slight increase in inductive stabilization, they also introduce significant steric hindrance. This steric congestion can potentially hinder the solvation of the developing carbocation and the departing leaving group, which is crucial for stabilizing the transition state.[8]
Based on these principles, a qualitative prediction can be made:
-
Tert-butyl chloride is expected to undergo solvolysis at a faster rate. The steric hindrance is less pronounced than in this compound, allowing for more effective solvation of the transition state and the resulting tert-butyl carbocation.
-
This compound is predicted to react more slowly. The bulky neopentyl group is likely to create significant steric strain and impede the approach of solvent molecules, thereby raising the activation energy for the formation of the carbocation.
Table 1: Theoretical Comparison of Reactivity
| Parameter | tert-Butyl Chloride | This compound | Rationale |
| Alkyl Halide Class | Tertiary | Tertiary | Both have chlorine attached to a carbon bonded to three other carbons. |
| Reaction Mechanism | SN1 | SN1 | Tertiary halides favor the SN1 pathway due to carbocation stability.[1] |
| Carbocation Stability | High (Tertiary) | High (Tertiary) | Both form a tertiary carbocation. The carbocation from this compound may be slightly more stable due to greater alkyl substitution, but this effect is likely outweighed by steric factors. |
| Steric Hindrance | Moderate | High | The neopentyl group in this compound is significantly bulkier than a methyl group. |
| Predicted Relative Rate | Faster | Slower | Increased steric hindrance in this compound is expected to slow the rate-determining ionization step. |
Visualizing the Reaction Pathway and Structural Differences
To better understand the factors influencing the reactivity of these compounds, the following diagrams illustrate the SN1 reaction mechanism and the structural differences leading to varying degrees of steric hindrance.
Figure 1: Generalized SN1 Reaction Pathway.
Figure 2: Comparison of Steric Hindrance.
Experimental Protocol for Comparative Solvolysis
The relative rates of solvolysis for these two compounds can be determined by monitoring the production of hydrochloric acid (HCl) over time. The following is a generalized protocol for such a kinetic study.
Materials:
-
tert-Butyl chloride
-
This compound
-
Solvent (e.g., 50:50 isopropanol/water or ethanol/water mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation : Prepare a solvent mixture (e.g., 100 mL of 50:50 isopropanol/water) in a 250 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. The solution should be adjusted to a neutral green or slightly basic blue color with a drop or two of the NaOH solution.
-
Equilibration : Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.
-
Initiation : Add a precise amount (e.g., 0.1 mL) of the alkyl chloride to the flask, swirl vigorously to mix, and start the stopwatch immediately. This is time t=0.
-
Titration : The solvolysis reaction will produce HCl, causing the indicator to turn yellow. Immediately begin titrating with the standardized NaOH solution to return the color to blue/green. Record the volume of NaOH added and the time.
-
Monitoring : Continue to titrate the generated HCl with NaOH at regular intervals, recording the cumulative volume of NaOH added and the corresponding time. The reaction is followed until the rate of HCl production becomes negligible.
-
Repeat : Repeat the experiment under identical conditions using the other alkyl chloride.
Data Analysis:
The reaction is pseudo-first-order with respect to the alkyl chloride. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k. The relative rates can then be determined by comparing the calculated rate constants.
Figure 3: Experimental Workflow for Kinetic Analysis.
Conclusion
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. reddit.com [reddit.com]
Validating Kinetic Data of 2-Chloro-2,4,4-trimethylpentane Solvolysis: A Comparative Guide
This guide provides a framework for validating the kinetic data of 2-chloro-2,4,4-trimethylpentane solvolysis. By comparing its reactivity with the well-documented solvolysis of tert-butyl chloride, researchers can ensure the accuracy and consistency of their experimental findings. The methodologies and data presentation formats outlined below serve as a comprehensive resource for drug development professionals and scientists working in the field of physical organic chemistry.
Mechanism of Solvolysis
The solvolysis of tertiary alkyl halides, such as this compound and tert-butyl chloride, typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This reaction is characterized by a two-step process involving the formation of a carbocation intermediate. The rate of the overall reaction is dependent on the rate-determining first step, which is the ionization of the alkyl halide.[1][2] Polar protic solvents play a crucial role in stabilizing the carbocation intermediate, thereby influencing the reaction rate.[3]
Comparative Kinetic Data
To validate the kinetic data of this compound, it is instructive to compare its rate of solvolysis with that of tert-butyl chloride under identical conditions. The following table provides a template for presenting such comparative data. The rate constants (k) are determined by monitoring the reaction progress over time, typically by measuring the concentration of the hydrochloric acid produced.
| Substrate | Solvent System (v/v) | Temperature (°C) | Rate Constant, k (s⁻¹) |
| This compound | 50:50 Ethanol:Water | 25 | Value to be determined |
| tert-Butyl Chloride | 50:50 Ethanol:Water | 25 | Reference value |
| This compound | 40:60 Ethanol:Water | 25 | Value to be determined |
| tert-Butyl Chloride | 40:60 Ethanol:Water | 25 | Reference value |
| This compound | 50:50 Methanol:Water | 25 | Value to be determined |
| tert-Butyl Chloride | 50:50 Methanol:Water | 25 | Reference value |
Experimental Protocols
A standardized protocol is essential for obtaining reliable and reproducible kinetic data. The following methodology is adapted from established procedures for studying the solvolysis of tertiary alkyl halides.[4][5][6][7][8]
Materials:
-
This compound
-
tert-Butyl chloride (as a reference compound)
-
Ethanol, reagent grade
-
Methanol, reagent grade
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Acetone (for cleaning)
-
Volumetric flasks, pipettes, burette, and stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixtures (e.g., 50:50 ethanol:water) by volume in volumetric flasks. Ensure the solvents are equilibrated to the desired reaction temperature.
-
Reaction Initiation:
-
Pipette a known volume of the solvent mixture into a reaction flask.
-
Add a few drops of bromothymol blue indicator.
-
Initiate the reaction by adding a precise amount of the alkyl halide (e.g., this compound) to the solvent. Start the stopwatch immediately.
-
-
Titration:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a separate flask containing a known volume of a quenching solvent (e.g., cold acetone) to stop the reaction.
-
Immediately titrate the quenched sample with the standardized NaOH solution to the bromothymol blue endpoint (yellow to blue).
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of HCl produced at each time point is calculated from the volume of NaOH used in the titration.
-
The concentration of the unreacted alkyl halide at each time point is determined by subtracting the concentration of HCl from the initial concentration of the alkyl halide.
-
To determine if the reaction follows first-order kinetics, a plot of the natural logarithm of the alkyl halide concentration (ln[R-Cl]) versus time should yield a straight line.[5] The negative of the slope of this line corresponds to the first-order rate constant (k).
-
Logical Workflow for Kinetic Data Validation
The following diagram illustrates the logical workflow for validating the kinetic data of this compound solvolysis.
Caption: Workflow for Kinetic Data Validation.
Signaling Pathway: SN1 Solvolysis Mechanism
The solvolysis of this compound follows the SN1 pathway, as depicted in the diagram below.
Caption: SN1 Solvolysis Pathway.
References
- 1. youtube.com [youtube.com]
- 2. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. scribd.com [scribd.com]
- 6. studylib.net [studylib.net]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. studylib.net [studylib.net]
Navigating the Competitive Landscape of SN1 and E1 Reactions in Tertiary Alkyl Halides
A Comparative Analysis of Product Ratios in the Solvolysis of Tertiary Alkyl Halides, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting reaction outcomes.
The unimolecular substitution (SN1) and elimination (E1) reactions of tertiary alkyl halides are fundamental concepts in organic chemistry, often occurring in competition and yielding a mixture of substitution and elimination products. The ratio of these products is critically influenced by a variety of factors, including the structure of the alkyl halide, the nature of the leaving group, the solvent, and the reaction temperature. This guide provides a comparative study of SN1/E1 product ratios, supported by experimental data, to aid in the strategic design of synthetic pathways and the interpretation of reaction mechanisms.
Data Presentation: A Quantitative Look at SN1 vs. E1
The product distribution in the solvolysis of tertiary alkyl halides is a delicate balance between the nucleophilic attack of the solvent on the carbocation intermediate (SN1 pathway) and the removal of a β-proton by the solvent acting as a base (E1 pathway). The following table summarizes experimental data on the percentage of elimination (E1) and substitution (SN1) products for various tertiary alkyl halides under different conditions.
| Tertiary Alkyl Halide | Leaving Group | Solvent | Temperature (°C) | % E1 Product (Alkene) | % SN1 Product (Substitution) |
| tert-Butyl Chloride | Cl | Ethanol (B145695) | Not Specified | ~20 | ~80[1] |
| tert-Butyl Bromide | Br | Ethanol | Not Specified | ~20 | ~80[1] |
| tert-Butyl Chloride | Cl | Anhydrous Ethanol | Not Specified | 44[2] | 56 |
| tert-Butyl Bromide | Br | Anhydrous Ethanol | Not Specified | 36[2] | 64 |
| tert-Butyl Bromide | Br | Dry Ethanol | Not Specified | 19[2] | 81 |
| tert-Butyl Chloride | Cl | Glacial Acetic Acid | Not Specified | 73[2] | 27 |
| tert-Butyl Bromide | Br | Glacial Acetic Acid | Not Specified | 69[2] | 31 |
Key Observations from the Data:
-
Solvent Polarity: A noticeable trend is the effect of solvent polarity on the E1/SN1 ratio. For instance, the percentage of the E1 product for both tert-butyl chloride and bromide is significantly higher in the less polar glacial acetic acid compared to the more polar ethanol.
-
Leaving Group: The identity of the leaving group (Cl vs. Br) appears to have a less pronounced, though still present, effect on the product ratio within the same solvent system.
-
Temperature: While not explicitly detailed in all the provided data, it is a well-established principle that higher reaction temperatures generally favor the E1 pathway over the SN1 pathway, as elimination reactions are entropically favored.[3]
The Competing Pathways: A Visual Representation
The competition between SN1 and E1 reactions originates from a common carbocation intermediate. The following diagram illustrates this mechanistic branch point.
References
A Researcher's Guide to Cross-Validation of Carbocation Energies: Bridging Experiment and Computation
For researchers, scientists, and drug development professionals, accurately determining the energetic stability of carbocations is a critical aspect of understanding reaction mechanisms and designing novel therapeutics. This guide provides a comprehensive comparison of experimental and computational approaches for determining carbocation energies, supported by experimental data and detailed methodologies.
The stability of a carbocation, a key reactive intermediate in many organic reactions, dictates the feasibility and outcome of chemical transformations. Both experimental measurements and computational modeling are powerful tools for quantifying carbocation energies. Cross-validation between these methods is essential for establishing reliable and predictive models.
Data Presentation: A Comparative Analysis of Carbocation Energies
The following table summarizes experimental and computationally derived energies for a selection of common carbocations. Experimental values are primarily from gas-phase measurements, often expressed as hydride affinities, which provide a measure of carbocation stability.[1][2][3][4] Computational values are derived from various levels of theory, with benchmark studies often employing high-accuracy methods like Coupled Cluster (CC) or composite methods alongside more routine Density Functional Theory (DFT) calculations.[5][6][7]
| Carbocation | Experimental Energy (kcal/mol) | Computational Method | Calculated Energy (kcal/mol) |
| tert-Butyl (C(CH₃)₃⁺) | ~162[2] | DF-B97D3/def2-TZVPP | - |
| Isopropyl (CH(CH₃)₂⁺) | ~192[2] | - | - |
| Ethyl (CH₃CH₂⁺) | ~216[2] | - | - |
| Methyl (CH₃⁺) | ~261[2] | - | - |
| Benzyl (B1604629) (C₆H₅CH₂⁺) | - | DF-B97D3/def2-TZVPP | - |
Note: The table is populated with representative data. A comprehensive database would require a more extensive literature survey.
Experimental Protocols: Measuring Carbocation Stability
Experimental determination of carbocation energies can be achieved through various techniques, primarily in the gas phase and in solution.
Gas-Phase Acidity Measurements via Mass Spectrometry
Gas-phase acidities, which are directly related to the stability of the conjugate base (in this case, the carbocation's corresponding neutral molecule), can be measured using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or triple quadrupole mass spectrometry.[8][9]
Methodology:
-
Ion Generation: The carbocation of interest is generated in the gas phase, often through electron ionization or chemical ionization of a suitable precursor molecule.
-
Ion-Molecule Reaction: The generated carbocation is allowed to react with a reference base of known gas-phase basicity. The occurrence or absence of a proton transfer reaction indicates the relative gas-phase acidities of the carbocation and the protonated reference base.
-
Bracketing: By reacting the carbocation with a series of reference bases with varying basicities, its gas-phase acidity can be "bracketed" and a precise value determined.
-
Data Analysis: The equilibrium constant for the proton transfer reaction is determined from the ratio of ion abundances, which is then used to calculate the free energy change and thus the gas-phase acidity.
Solution-Phase Calorimetry
Calorimetry measures the heat change associated with a chemical reaction, providing enthalpic information about the stability of species in solution.[10][11]
Methodology:
-
Calorimeter Setup: A reaction calorimeter, often of the isoperibol or isothermal type, is used. The instrument is calibrated to determine its heat capacity.
-
Reaction Initiation: A precursor to the carbocation (e.g., an alkyl halide) is introduced into a solvent within the calorimeter, and the reaction to form the carbocation is initiated (e.g., by adding a Lewis acid).
-
Temperature Monitoring: The temperature change of the solution is precisely monitored throughout the reaction.
-
Enthalpy Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. This heat of reaction is then used to determine the enthalpy of formation of the carbocation in solution.
Computational Protocols: Calculating Carbocation Energies
Computational chemistry offers a powerful and versatile means of calculating carbocation energies. The accuracy of these calculations is highly dependent on the chosen method and basis set.
Density Functional Theory (DFT)
DFT is a widely used computational method that balances accuracy and computational cost.[5][6][7]
Methodology:
-
Structure Optimization: The 3D geometry of the carbocation is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set.
-
Energy Calculation: The total electronic energy, including the ZPVE, is obtained. The energy of the carbocation can then be compared to that of a reference compound to determine its relative stability.
Ab Initio Methods
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD, CCSD(T)), offer higher accuracy but are more computationally expensive.[6] These methods are often used to benchmark the performance of DFT functionals. The general workflow is similar to that of DFT.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational results for carbocation energy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]
- 6. A comprehensive benchmark investigation of quantum chemical methods for carbocations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. organic chemistry - Is the t-butyl carbocation more stable than the benzyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Determination of the Gas-phase Acidities of Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Solution Calorimetry [serc.carleton.edu]
- 11. web.colby.edu [web.colby.edu]
Leaving Group Effects in Tertiary Systems: A Comparative Analysis of Iodide vs. Chloride
For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount. In the realm of SN1 reactions, particularly in tertiary systems, the choice of leaving group significantly impacts reaction kinetics. This guide provides an objective comparison of iodide and chloride as leaving groups, supported by experimental data, to aid in the rational design and optimization of synthetic routes.
The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate and the ability of the leaving group to depart. In tertiary systems, where a relatively stable tertiary carbocation is formed, the leaving group's efficacy becomes a critical determinant of the reaction rate. A superior leaving group is one that is a weak base and is highly stable in solution after detaching from the substrate.
Executive Summary of Findings
Experimental evidence consistently demonstrates that iodide is a significantly better leaving group than chloride in SN1 reactions involving tertiary substrates. This is attributed to two key factors:
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-chloride (C-Cl) bond. This is due to the larger atomic radius of iodine, resulting in a longer and more easily broken bond.
-
Anion Stability: The iodide anion (I⁻) is larger and more polarizable than the chloride anion (Cl⁻). The negative charge on the iodide ion is distributed over a larger volume, leading to greater stability in solution.
These factors contribute to a lower activation energy for the rate-determining step of the SN1 reaction (carbocation formation) when iodide is the leaving group, resulting in a faster reaction rate.
Quantitative Data Comparison
The following table summarizes the rate constants for the solvolysis of tert-butyl chloride and tert-butyl iodide in various solvents at 298 K. The data clearly illustrates the enhanced reaction rate when iodide is the leaving group.
| Solvent | tert-Butyl Chloride (log k/s⁻¹) | tert-Butyl Iodide (log k/s⁻¹) |
| Water | -3.88 | -1.97 |
| Methanol | -5.89 | -3.85 |
| Ethanol | -6.64 | -4.61 |
| Acetonitrile | -8.45 | -5.92 |
| Acetone | -8.54 | -6.01 |
Data sourced from a study on the solvolysis of tert-butyl halides.[1]
Visualizing the SN1 Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the SN1 reaction mechanism and a typical experimental workflow for comparing leaving group effects.
Caption: Figure 1. Generalized SN1 reaction mechanism.
References
A Comparative Guide to Solvent Effects on the Solvolysis of 2-Chloro-2,4,4-trimethylpentane
The solvolysis of tertiary alkyl halides such as 2-chloro-2,4,4-trimethylpentane is a cornerstone of physical organic chemistry, providing a clear model for unimolecular nucleophilic substitution (SN1) reactions. The rate of these reactions is profoundly influenced by the surrounding solvent, which can stabilize the charged intermediates that are formed. This guide provides a comparative analysis of how different solvents affect the solvolysis rate of this compound, supported by experimental data and protocols.
The Role of the Solvent in SN1 Reactions
The solvolysis of this compound proceeds through an SN1 mechanism. This is a two-step process where the rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate.[1] The solvent plays a crucial role in this step by stabilizing the developing carbocation and the leaving group anion through solvation.[2] Polar protic solvents, which can engage in hydrogen bonding and have high dielectric constants, are particularly effective at stabilizing these charged species, thereby accelerating the reaction rate.[3][4]
The relationship between solvent properties and reaction rates can be quantified using the Grunwald-Winstein equation:[5][6]
log(k/k₀) = mY
In this equation, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), m is a parameter that reflects the sensitivity of the substrate to the solvent's ionizing power, and Y is a measure of the solvent's ionizing power.[5][6] For SN1 reactions, the m value is typically close to 1.[5]
Comparative Solvolysis Rate Data
The following table summarizes the solvolysis rate constants for a similar tertiary alkyl halide, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), in various solvents. The data illustrates the significant impact of solvent polarity on the reaction rate.
| Solvent Mixture | Dielectric Constant | Relative Rate Constant (k_rel) |
| Acetic Acid | 6 | 1 |
| Ethanol | 24 | 4,000 |
| Methanol | 33 | 10,000 |
| Formic Acid | 58 | 150,000 |
| Water | 78 | >100,000,000 |
Note: Data is for the analogous compound tert-butyl chloride and is intended to be illustrative of the trend for this compound.
Experimental Protocol for Measuring Solvolysis Rates
The rate of solvolysis can be determined by monitoring the increase in the concentration of the acid produced (HCl) over time. A common method involves titration with a standardized base.[7]
Objective: To determine the first-order rate constant for the solvolysis of this compound in various solvent systems.
Materials:
-
This compound
-
Various solvents (e.g., ethanol-water mixtures, acetone-water mixtures)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Bromothymol blue or a similar pH indicator[8]
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Preparation of the Reaction Mixture: A known volume of the desired solvent system (e.g., 100 mL of a 50:50 ethanol-water mixture) is placed in an Erlenmeyer flask.[8] A few drops of bromothymol blue indicator are added.[8]
-
Initiation of the Reaction: A precise amount (e.g., 0.5 mL) of a stock solution of this compound in a non-reactive solvent like acetone (B3395972) is added to the flask. This marks time zero (t=0).[8]
-
Titration: The reaction produces HCl, which will cause the indicator to change color (e.g., from blue to yellow in acidic conditions).[8] Immediately upon the color change, a small, known volume (e.g., 0.5 mL) of the standardized NaOH solution is added from a burette to neutralize the acid, causing the solution to turn back to its basic color.[8]
-
Data Collection: The time taken for each subsequent color change is recorded. This process is repeated to obtain several data points.[8]
-
Rate Constant Calculation: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of NaOH added. The data is then plotted to determine the order of the reaction. For a first-order reaction, a plot of ln[Alkyl Halide] versus time will yield a straight line, and the rate constant (k) is the negative of the slope.[7]
-
Temperature and Solvent Variation: The experiment can be repeated at different temperatures to determine the activation energy or with different solvent compositions to observe the effect on the rate constant.[8][9]
Visualization of Solvent Effects
The following diagram illustrates the influence of different solvent types on the key intermediate of the SN1 solvolysis reaction.
Caption: Solvent stabilization of the carbocation intermediate in an SN1 reaction.
Conclusion
The rate of solvolysis of this compound is highly dependent on the properties of the solvent. Polar protic solvents significantly accelerate the reaction by stabilizing the carbocation intermediate formed in the rate-determining step. This effect can be quantified and compared using the Grunwald-Winstein equation and by experimentally determining the rate constants in various solvent systems. The provided experimental protocol offers a reliable method for researchers to investigate these solvent effects firsthand.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. scribd.com [scribd.com]
- 8. amherst.edu [amherst.edu]
- 9. theochem.mercer.edu [theochem.mercer.edu]
A Researcher's Guide to Benchmarking DFT Methods for 2-Chloro-2,4,4-trimethylpentane and Related Alkyl Halides
For researchers, scientists, and professionals in drug development, computational chemistry serves as a powerful tool for predicting molecular properties, thereby accelerating the discovery process. Density Functional Theory (DFT) is a popular quantum chemical method due to its balance of accuracy and computational cost. However, the selection of an appropriate DFT functional and basis set is crucial for obtaining reliable results. This guide provides a framework for benchmarking various DFT methods for predicting the properties of 2-Chloro-2,4,4-trimethylpentane, a representative halogenated alkane.
Experimental and Computational Protocols
A successful benchmark study requires a careful comparison between computationally predicted properties and reliable experimental data.
Experimental Data Acquisition
The primary source for experimental data is peer-reviewed scientific literature and curated chemical databases. For this compound, the following experimental property has been reported:
-
Boiling Point: 420 K[1]
Ideally, experimental data for geometric parameters (bond lengths, bond angles) from techniques like X-ray crystallography or gas-phase electron diffraction, and spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, should be obtained for a thorough benchmark. In the absence of such data for the target molecule, this guide will focus on the computational protocol for predicting these properties, which can be compared against experimental values when they become available.
Computational Methodology
The following steps outline a robust computational workflow for benchmarking DFT methods for this compound.
-
Initial Structure Generation: A 3D model of this compound is generated using a molecule builder and undergoes an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
-
DFT Geometry Optimization: The initial structure is then optimized at various levels of theory. A selection of DFT functionals, spanning different rungs of "Jacob's Ladder" of DFT approximations, should be employed. It is also crucial to test a range of basis sets to assess their impact on the results.
-
Recommended Functionals:
-
Hybrid GGA: B3LYP, PBE0
-
Meta-GGA: M06-2X, TPSS
-
Range-Separated Hybrid: ωB97X-D
-
Double Hybrid: B2PLYP
-
-
Recommended Basis Sets:
-
Pople Style: 6-31G(d), 6-311+G(d,p)
-
Correlation Consistent: cc-pVDZ, cc-pVTZ
-
-
-
Frequency Calculations: Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide predicted IR spectra and thermochemical data like enthalpy and Gibbs free energy.
-
Property Calculation: Once the geometries are optimized, other properties of interest, such as NMR chemical shifts, can be calculated.
Data Presentation and Comparison
To facilitate a clear comparison, the quantitative data from the computational experiments should be summarized in a structured table alongside the available experimental data.
| Level of Theory (Functional/Basis Set) | C-Cl Bond Length (Å) | C-C-Cl Bond Angle (°) | Key Vibrational Frequencies (cm⁻¹) | Relative Energy (kcal/mol) |
| Experimental | N/A | N/A | N/A | N/A |
| B3LYP/6-31G(d) | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| PBE0/6-311+G(d,p) | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| M06-2X/cc-pVDZ | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| ωB97X-D/cc-pVTZ | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| B2PLYP/cc-pVTZ | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
Workflow for Benchmarking DFT Methods
The logical flow of a DFT benchmark study, from method selection to the comparison of results, is illustrated in the following diagram.
Caption: Workflow for benchmarking DFT methods.
By following this structured approach, researchers can systematically evaluate the performance of various DFT methods for predicting the properties of this compound and other related molecules. This enables the selection of the most appropriate computational methodology that balances accuracy and efficiency for their specific research needs, ultimately aiding in the rational design of new molecules and materials.
References
Controlling Stereochemistry: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
In the realm of modern organic synthesis, particularly within drug discovery and development, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even toxic. This guide provides a comparative analysis of the stereochemical outcomes in reactions of chiral analogs, with a focus on the application of chiral auxiliaries in asymmetric aldol (B89426) reactions, alkylations, and stereoselective reductions. Experimental data is presented to offer a quantitative comparison, and detailed protocols for key reactions are provided to facilitate practical application.
Asymmetric Aldol Reactions: A Cornerstone of C-C Bond Formation
The aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the simultaneous creation of new stereocenters. The use of chiral auxiliaries covalently bonded to the enolate component offers a reliable method to control the facial selectivity of the reaction with an aldehyde, leading to a high degree of diastereoselectivity.
Comparative Performance of Chiral Auxiliaries in Aldol Additions
The choice of chiral auxiliary can significantly influence the diastereoselectivity of the aldol reaction. Evans' oxazolidinones are among the most widely used and effective auxiliaries for this purpose. The following table summarizes the diastereomeric ratios (d.r.) achieved with different chiral auxiliaries in reactions with various aldehydes.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 85 | Evans, D. A., et al. (1981) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 98:2 | 88 | Evans, D. A., et al. (1981) |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) derived amide | Benzaldehyde | Li enolate | >95:5 | 80-90 | |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) derived amide | Isobutyraldehyde | Li enolate | >90:10 | 75-85 |
Table 1. Comparison of diastereoselectivity in asymmetric aldol reactions using different chiral auxiliaries.
Experimental Protocol: Diastereoselective Aldol Reaction using an Evans Oxazolidinone
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dibutylboron triflate (Bu₂BOTf)
-
Benzaldehyde
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
Procedure:
-
Acylation of the chiral auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (1.5 eq). Propionyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-propionyloxazolidinone.
-
Enolate formation and aldol addition: The N-propionyloxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Bu₂BOTf (1.1 eq) is added dropwise, followed by the dropwise addition of Et₃N (1.2 eq). The resulting solution is stirred at -78 °C for 30 minutes. Benzaldehyde (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
Work-up and auxiliary cleavage: The reaction is quenched by the addition of methanol, followed by the addition of a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C. The mixture is stirred for 1 hour. The volatile components are removed under reduced pressure, and the residue is partitioned between CH₂Cl₂ and saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous Na₂SO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Asymmetric Alkylation of Enolates
The asymmetric alkylation of enolates is a fundamental transformation for the stereoselective formation of α-substituted carbonyl compounds. Chiral auxiliaries attached to the enolate precursor effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.
Comparative Performance of Chiral Auxiliaries in Alkylation
The SAMP/RAMP hydrazone method, developed by Enders, provides a highly effective means for the asymmetric alkylation of ketones and aldehydes. Evans oxazolidinones are also widely employed for the asymmetric alkylation of carboxylic acid derivatives.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| SAMP | Cyclohexanone (B45756) | Iodomethane (B122720) | >98% | 95 | Enders, D., et al. (1987) |
| SAMP | Propanal | Benzyl bromide | 96% | 85 | Enders, D., et al. (1987) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Benzyl bromide | 99% | 90 | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Iodomethane | 98% | 92 |
Table 2. Comparison of diastereoselectivity in asymmetric alkylation reactions.
Experimental Protocol: Asymmetric Alkylation of a Ketone using SAMP Hydrazone
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Cyclohexanone
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodomethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Hydrazone formation: A solution of cyclohexanone (1.0 eq) and SAMP (1.1 eq) in anhydrous diethyl ether is refluxed for 2 hours with a Dean-Stark trap to remove water. The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is used in the next step without further purification.
-
Deprotonation and alkylation: The crude hydrazone is dissolved in anhydrous diethyl ether and cooled to 0 °C. A solution of n-BuLi (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at 0 °C for 4 hours. The reaction mixture is then cooled to -78 °C, and iodomethane (1.2 eq) is added. The reaction is stirred at -78 °C for 12 hours.
-
Work-up and cleavage: The reaction is quenched with water and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude alkylated hydrazone is then cleaved by ozonolysis or treatment with an acid to afford the α-alkylated ketone. The diastereomeric excess can be determined by chiral GC or HPLC analysis.
Stereoselective Reduction of Ketones: The Corey-Itsuno Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (often referred to as the CBS catalyst), is a highly reliable and versatile method for achieving high enantioselectivity.
Enantioselectivity of the Corey-Itsuno Reduction
The enantiomeric excess (ee) of the alcohol product is dependent on the structure of the ketone substrate and the specific oxazaborolidine catalyst used.
| Ketone | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Acetophenone (B1666503) | (S)-CBS | 97% | 95 | Corey, E. J., et al. (1987) |
| 1-Tetralone | (S)-CBS | 95% | 98 | Corey, E. J., et al. (1987) |
| Propiophenone | (S)-CBS | 96% | 92 | Corey, E. J., et al. (1987) |
| 2-Chloroacetophenone | (S)-CBS | 98% | 90 | Corey, E. J., et al. (1987) |
Table 3. Enantioselectivity in the Corey-Itsuno reduction of various ketones.
Experimental Protocol: Corey-Itsuno Reduction of Acetophenone
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst activation: A flame-dried flask under an argon atmosphere is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Anhydrous THF is added, and the solution is cooled to 0 °C. BH₃·THF (0.6 eq, 1 M in THF) is added dropwise, and the mixture is stirred for 10 minutes.
-
Reduction: A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the catalyst solution at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol. The mixture is then acidified with 1 M HCl and stirred for 30 minutes. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
The strategic use of chiral auxiliaries provides a robust and predictable approach to controlling stereochemical outcomes in a variety of fundamental organic transformations. As demonstrated, the choice of auxiliary and reaction conditions can be tailored to achieve high levels of diastereoselectivity and enantioselectivity. While catalytic asymmetric methods are often considered more elegant, the reliability and high stereochemical induction offered by chiral auxiliaries, such as Evans' oxazolidinones and SAMP/RAMP hydrazones, ensure their continued importance in the synthesis of complex, enantiomerically pure molecules for research, pharmaceutical, and materials science applications. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field.
Confirming Product Identity: A Comparative Guide to Advanced Spectroscopic Techniques
In the realms of research, drug discovery, and pharmaceutical manufacturing, the precise and unambiguous confirmation of a product's identity is paramount. Advanced spectroscopic techniques serve as indispensable tools for scientists, offering detailed molecular-level information to ensure product quality, safety, and efficacy. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their analytical needs.
Comparison of Key Spectroscopic Techniques
The selection of an analytical technique is a critical decision that impacts the efficiency and accuracy of product confirmation. The following table summarizes the key performance characteristics of major spectroscopic methods, providing a comparative basis for informed decision-making.
| Technique | Principle | Information Provided | Typical Sample Amount | Analysis Time | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei within a magnetic field. | Detailed 3D molecular structure, connectivity, and stereochemistry.[1] | 5-10 mg for a 20 kDa protein.[2] | Minutes to hours. | Provides unambiguous structural elucidation. | Lower sensitivity compared to Mass Spectrometry; requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, elemental composition, and fragmentation patterns for structural information.[3] | Micrograms to nanograms. | Seconds to minutes. | High sensitivity and specificity; excellent for identifying unknown compounds.[3] | Does not directly provide stereochemical information; may require chromatographic coupling for complex mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations.[4] | Presence of functional groups, providing a "molecular fingerprint".[4] | Milligrams. | Minutes. | Fast, non-destructive, and requires minimal sample preparation with techniques like ATR.[5] | Water can interfere with analysis; not ideal for aqueous samples.[4] |
| Raman Spectroscopy | Analyzes molecular vibrations through the inelastic scattering of monochromatic light. | Chemical structure, phase, polymorphism, and molecular composition.[6] | Milligrams. | Minutes. | Non-destructive; can analyze samples through transparent containers (glass, plastic); excellent for aqueous samples.[4][7] | Raman scattering can be a weak phenomenon; fluorescence interference can obscure the signal.[4] |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample.[8] | Quantification of analytes, presence of chromophores, and information on electronic transitions.[3][8] | Micrograms to milligrams. | Seconds to minutes. | Simple, fast, inexpensive, and well-suited for quantitative analysis of pure substances.[8][9] | Limited structural information; less specific than other methods.[3][10] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the logical flow from sample to result. The following diagrams, created using the DOT language, illustrate common workflows for spectroscopic analysis.
General Spectroscopic Workflow
Mass Spectrometry Workflow for Protein Identification
NMR Workflow for Structural Elucidation
Detailed Experimental Protocols
The following sections provide generalized, step-by-step methodologies for key spectroscopic techniques. It is important to note that specific parameters may need to be optimized based on the sample and instrumentation.
Mass Spectrometry (MS) for Protein Identification
This protocol outlines a typical "bottom-up" proteomics workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation : Proteins are extracted from the biological sample (e.g., cells, tissue) through lysis, followed by purification to remove interfering contaminants.[11]
-
Protein Digestion : The purified proteins are enzymatically digested into smaller peptides. Trypsin is commonly used as it cleaves proteins at specific amino acid residues (lysine and arginine), resulting in peptides that are ideal for mass spectrometric analysis.[11][12]
-
Peptide Separation : The complex mixture of peptides is separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column.[11] A gradient of increasing organic solvent is used to elute the peptides from the column based on their hydrophobicity.[12]
-
Ionization : As peptides elute from the LC column, they are ionized, most commonly using electrospray ionization (ESI), which generates charged droplets that evaporate to produce gas-phase peptide ions.[11]
-
MS1 Analysis : The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge (m/z) ratio of the intact peptide ions entering the instrument.[12]
-
Peptide Fragmentation (MS/MS) : Precursor ions of interest from the MS1 scan are selected and fragmented in a collision cell.[11]
-
MS2 Analysis : The m/z ratios of the resulting fragment ions are measured in a second mass analysis (MS2).[12]
-
Data Analysis : The fragmentation spectra (MS/MS) are searched against a protein sequence database to identify the amino acid sequences of the peptides, which are then used to identify the original proteins in the sample.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure
This protocol describes the general steps for determining the three-dimensional structure of a protein using NMR.
-
Sample Preparation :
-
The protein of interest is typically expressed in a host system (e.g., E. coli) that allows for isotopic labeling with ¹⁵N and/or ¹³C. This is crucial for resolving spectral overlap in larger proteins.[2]
-
The purified, isotopically labeled protein is dissolved in a deuterated solvent (e.g., D₂O) to a concentration typically between 0.1 and 3 mM.[1] The sample is then transferred to a specialized NMR tube.[14]
-
-
NMR Data Collection :
-
The sample is placed in a high-field NMR spectrometer.[1]
-
A series of multidimensional NMR experiments are performed to establish correlations between different nuclei. Common experiments include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
-
-
Resonance Assignment : The chemical shifts of the various nuclei (¹H, ¹⁵N, ¹³C) are assigned to specific atoms within the protein's amino acid sequence.[1]
-
Generation of Structural Restraints :
-
Structure Calculation and Refinement : Computational algorithms are used to calculate a three-dimensional model of the protein that is consistent with the experimentally derived structural restraints.
-
Structure Validation : The quality of the calculated structure is assessed using various statistical and stereochemical checks.[1]
FTIR and Raman Spectroscopy for Quality Control
These vibrational spectroscopy techniques are often used for rapid material identification and verification in a quality control setting.[7][16]
-
Instrument Setup and Calibration : Ensure the spectrometer (FTIR or Raman) is properly calibrated and performing according to specifications.
-
Sample Presentation :
-
FTIR : For solid samples, Attenuated Total Reflectance (ATR) is a common technique where the sample is pressed against a crystal, requiring minimal to no sample preparation.[5] Liquid samples can also be analyzed using ATR or transmission cells.
-
Raman : Solid or liquid samples can often be analyzed directly in their containers (e.g., glass vials, plastic bags) due to the non-invasive nature of the technique.[7]
-
-
Spectrum Acquisition : The sample is irradiated with the appropriate light source (infrared for FTIR, laser for Raman) and the resulting spectrum (absorption for FTIR, scattered light for Raman) is collected.
-
Data Analysis :
-
The acquired spectrum is processed (e.g., background correction, normalization).
-
For identity confirmation, the sample spectrum is compared to a reference spectrum of a known standard stored in a spectral library.[17] A high degree of correlation confirms the material's identity.
-
UV-Visible (UV-Vis) Spectroscopy for Quantification and Identity
UV-Vis spectroscopy is a straightforward technique commonly used for quantitative analysis and basic identity confirmation of known substances.[8]
-
Preparation of Standard Solutions : A series of standard solutions of the reference compound at known concentrations are prepared.
-
Preparation of the Sample Solution : The sample to be analyzed is dissolved in a suitable solvent to a concentration expected to be within the range of the standard solutions.[10]
-
Wavelength Scan (Qualitative Analysis) : A wavelength scan of a standard solution is performed to determine the wavelength of maximum absorbance (λmax).[10] The λmax is a characteristic of the compound under the specific solvent conditions and can be used for qualitative identification.
-
Calibration Curve (Quantitative Analysis) : The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.[8]
-
Sample Analysis : The absorbance of the sample solution is measured at the same λmax.
-
Concentration Determination : The concentration of the analyte in the sample is determined by interpolating its absorbance value on the calibration curve.[8] The identity is confirmed if the sample's λmax matches that of the reference standard.[18]
References
- 1. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 2. nmr-bio.com [nmr-bio.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical QC by FTIR and Raman [failure-analysis-ftir.com]
- 8. ijpra.com [ijpra.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. allumiqs.com [allumiqs.com]
- 13. appliedbiomics.com [appliedbiomics.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. iajps.com [iajps.com]
Navigating the Maze of Steric Hindrance in Branched Alkyl Halides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. Among the fundamental principles governing organic reactions, steric hindrance plays a pivotal role, particularly in the reactions of alkyl halides. This guide provides a comprehensive comparative analysis of steric hindrance in branched alkyl halides, supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of these critical molecular interactions.
The degree of branching in an alkyl halide profoundly influences its reaction pathways, primarily dictating the competition between bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reactions. Steric hindrance, the obstruction of a reaction at a particular site due to the size of surrounding atoms or groups, is a key determinant in this mechanistic dichotomy.
The Inverse Relationship: How Branching Dictates Reactivity
In essence, as the number of alkyl groups attached to the carbon atom bearing the halogen (the α-carbon) increases, the steric bulk around the reaction center grows. This increased congestion has opposing effects on SN2 and SN1 reactions.
The SN2 Pathway: A Tale of Accessibility
The SN2 reaction is a single-step process where a nucleophile attacks the α-carbon from the side opposite to the leaving group (backside attack). For this to occur, the nucleophile must have a clear path to the electrophilic carbon. Increased branching systematically obstructs this pathway, leading to a dramatic decrease in the reaction rate.[1] Methyl halides, with no alkyl substituents, are the most reactive towards SN2 reactions, followed by primary, secondary, and finally tertiary halides, which are essentially unreactive via this mechanism due to prohibitive steric hindrance.[1][2][3]
The SN1 Pathway: Stability Takes the Lead
Conversely, the SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the alkyl halide to form this carbocation. Increased alkyl substitution stabilizes the carbocation through inductive effects and hyperconjugation. Consequently, tertiary alkyl halides, which form the most stable carbocations, react the fastest via the SN1 mechanism, followed by secondary halides. Primary and methyl halides are generally reluctant to undergo SN1 reactions due to the high instability of their corresponding carbocations.
Quantitative Analysis of Steric Effects on Reaction Rates
The following tables summarize quantitative data on the relative rates of SN2 and SN1 reactions for a variety of branched alkyl halides, illustrating the profound impact of steric hindrance.
Table 1: Relative Rates of SN2 Reactions of Alkyl Bromides with Iodide in Acetone
This table demonstrates the dramatic decrease in SN2 reaction rates with increasing substitution at the α-carbon and β-carbon. The reaction of methyl bromide is set as the benchmark.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1.0 |
| Ethyl bromide | CH₃CH₂Br | Primary | 1.3 x 10⁻² |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 8.1 x 10⁻³ |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 1.5 x 10⁻⁴ |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~0 (negligible) |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | 5.2 x 10⁻⁴ |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | 1.0 x 10⁻⁷ |
Data compiled from multiple sources and normalized for comparison. Experimental conditions can influence absolute rates.
Table 2: Relative Rates of Solvolysis (SN1) of Alkyl Halides
This table illustrates the increase in SN1 reaction rates with increasing carbocation stability. The solvolysis of tert-butyl chloride is often used as a reference point.
| Alkyl Halide | Structure | Type | Relative Rate of Solvolysis |
| tert-Butyl chloride | (CH₃)₃CCl | Tertiary | 1.0 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~40 |
| tert-Butyl iodide | (CH₃)₃CI | Tertiary | ~100 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | ~1 x 10⁻² |
| Ethyl bromide | CH₃CH₂Br | Primary | ~1 x 10⁻⁶ |
| Methyl bromide | CH₃Br | Methyl | ~1 x 10⁻⁶ |
Data represents typical relative rates for solvolysis in a protic solvent like ethanol/water and can vary with solvent composition and temperature.[4]
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the logical connections and experimental workflows.
References
Safety Operating Guide
Navigating the Disposal of 2-Chloro-2,4,4-trimethylpentane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-2,4,4-trimethylpentane, ensuring the protection of personnel and the environment.
This compound is a halogenated organic compound. As with many such substances, it is imperative to handle its disposal with care, treating it as hazardous waste. Improper disposal can lead to environmental contamination and potential legal and financial repercussions. Adherence to local, state, and federal regulations is paramount.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste this compound should be collected in a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and should also specify the full chemical name: "this compound". It is crucial to segregate halogenated organic waste from non-halogenated waste to facilitate proper disposal and manage costs effectively. The container should be kept tightly sealed when not in use.
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel. Wearing appropriate PPE, the spill should be contained and absorbed using an inert absorbent material such as vermiculite, dry sand, or earth. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal. The spill area should be thoroughly cleaned to ensure no residue remains.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound from a laboratory setting.
Regulatory Considerations and Waste Classification
Treatment and Disposal Technologies
The primary and most common disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration ensures the complete destruction of the compound into less harmful substances.
While other treatment technologies exist for chlorinated aliphatic hydrocarbons, such as chemical dechlorination or bioremediation, these are typically employed for large-scale environmental remediation of contaminated soil and groundwater, not for the routine disposal of laboratory waste.
As a tertiary alkyl halide, this compound can undergo hydrolysis to form the corresponding alcohol, 2,4,4-trimethyl-2-pentanol. In theory, this could be a method of neutralization. However, there are no established, safe, and compliant protocols for performing this reaction as a means of routine laboratory waste disposal. Attempting to neutralize the chemical in the lab without a validated and approved procedure can be dangerous and may violate hazardous waste regulations. Therefore, this is not a recommended disposal method.
Quantitative Data Summary
There is a lack of specific quantitative data in the public domain regarding concentration limits for various disposal methods of this compound. The guiding principle is that any concentration of this substance designated as waste must be handled as hazardous waste.
| Parameter | Value/Information | Source/Regulation |
| RCRA Waste Code | To be determined by EHS or a licensed vendor. Potentially a characteristic waste or part of an F-listed waste stream. | 40 CFR Part 261 |
| Primary Disposal Method | Incineration | General practice for halogenated organic compounds. |
| Segregation | Must be segregated from non-halogenated waste. | Best practice for hazardous waste management.[1][2][3] |
| Containerization | Labeled, sealed, and compatible container. | 40 CFR § 262.34 |
It is the responsibility of the generator of the hazardous waste (the laboratory) to ensure its proper handling and disposal from cradle to grave. Always consult with your institution's EHS department for specific guidance and procedures that are in compliance with all applicable regulations. By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling 2-Chloro-2,4,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Chloro-2,4,4-trimethylpentane, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Snug-fitting safety goggles are essential to prevent chemical splashes or vapors from contacting the eyes.[1] |
| Face Shield | In addition to goggles, a face shield should be worn to protect the rest of the face from potential splashes.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this chemical.[1][2] Always inspect gloves for integrity before use and replace them if contaminated.[2] |
| Respiratory Protection | Respirator | Use a suitable respirator if working in an area with inadequate ventilation or when there is a risk of inhaling vapors.[1][3][4] For more potent chemicals or gases, a full-face respirator with appropriate cartridges is necessary.[1] |
| Body Protection | Protective Clothing | Wear a chemical-resistant apron or coveralls to shield the body from splashes and spills.[1][2][3][4] |
| Closed-toe Shoes | Always wear closed-toe shoes in the laboratory to protect your feet from potential spills. |
Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling.[3]
-
Grounding: If transferring large quantities, ensure that containers and receiving equipment are properly grounded to prevent static discharge.[5][6]
Storage Procedures:
-
Container: Keep the container tightly closed when not in use.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency and Disposal Plan
Proper procedures for emergencies and disposal are critical for safety and environmental protection.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids apart.[3][4][7] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[3][4][7]
-
Inhalation: Move the affected person to fresh air.[4][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][7]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and consult a physician.[7][8]
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[3]
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in sealed, labeled containers.[3]
-
Disposal: Dispose of the chemical waste at an authorized hazardous or special waste collection point, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.
Safety Workflow
References
- 1. trimaco.com [trimaco.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. greenfield.com [greenfield.com]
- 7. Page loading... [guidechem.com]
- 8. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
